Ethyl 3-Methylisoxazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMIZTNZMHVVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438119 | |
| Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63366-79-0 | |
| Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1,2-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 3-methylisoxazole-5-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind the methodological choices. This document is designed to be a practical and authoritative resource for researchers in the field of organic synthesis and drug discovery.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[1][2][3] Its prevalence stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition and biological activity.[4] Furthermore, the isoxazole ring is relatively stable and can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound serves as a key building block for the synthesis of more complex molecules, leveraging the reactive ester and the modifiable isoxazole core.
Primary Synthetic Pathways: A Tale of Two Strategies
The synthesis of the isoxazole ring system is a well-established area of organic chemistry, with two primary strategies dominating the landscape: the reaction of a β-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide.[4][5][6] Both approaches offer a high degree of control over the final substitution pattern of the isoxazole ring.
Pathway 1: Cyclocondensation of a β-Ketoester with Hydroxylamine
This classic and robust method involves the reaction of a 1,3-dicarbonyl compound, in this case, a β-ketoester, with hydroxylamine. The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[6]
To synthesize this compound via this route, the requisite starting material is ethyl 2-acetyl-3-oxobutanoate. The reaction with hydroxylamine hydrochloride in the presence of a base will lead to the desired product.
Plausible Mechanistic Pathway
The reaction commences with the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form an oxime intermediate.[7][8] The hydroxyl group of the oxime then attacks the remaining carbonyl (the ester), leading to a cyclic intermediate. Subsequent elimination of a water molecule results in the formation of the stable aromatic isoxazole ring.
Experimental Protocol: Cyclocondensation Approach
This protocol is adapted from established procedures for the synthesis of substituted isoxazoles from β-dicarbonyl compounds.[1][8][9]
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the β-ketoester.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Pathway 2: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly regioselective method for the synthesis of isoxazoles.[10][11][12] This approach allows for the convergent assembly of the isoxazole ring from two independent fragments.
For the synthesis of this compound, this pathway involves the reaction of ethyl 2-butynoate with acetonitrile oxide. The nitrile oxide is typically generated in situ from acetaldoxime by oxidation or from a hydroximoyl chloride by dehydrohalogenation.[12]
Plausible Mechanistic Pathway
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the nitrile oxide dipole react with the two pi-electrons of the alkyne in a single step to form the five-membered isoxazole ring.[11][12] The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Experimental Protocol: 1,3-Dipolar Cycloaddition Approach
This protocol is based on general procedures for the in situ generation of nitrile oxides and their subsequent cycloaddition reactions.[11][12]
Materials:
-
Acetaldoxime
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetaldoxime (1 equivalent) in anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of N-chlorosuccinimide (1 equivalent) in anhydrous DCM to the stirred solution of acetaldoxime. The formation of the corresponding hydroximoyl chloride will occur.
-
After the addition is complete, add ethyl 2-butynoate (1 equivalent) to the reaction mixture.
-
From the dropping funnel, add a solution of triethylamine (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture. The triethylamine will facilitate the in situ generation of acetonitrile oxide, which will then react with the ethyl 2-butynoate.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Data Summary
| Parameter | This compound |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available, but for the similar ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, it is 71-72 °C at 0.5 mmHg.[15] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. |
Visualizing the Synthesis
To further clarify the synthetic pathways, the following diagrams illustrate the chemical transformations.
Diagram 1: Cyclocondensation Pathway
Caption: Workflow for the cyclocondensation synthesis.
Diagram 2: 1,3-Dipolar Cycloaddition Pathway
Caption: Workflow for the 1,3-dipolar cycloaddition synthesis.
Conclusion and Future Perspectives
Both the cyclocondensation and the 1,3-dipolar cycloaddition pathways represent reliable and versatile methods for the synthesis of this compound. The choice between these routes will often depend on the availability of starting materials and the desired scale of the reaction. The cyclocondensation approach is often favored for its simplicity and use of readily available reagents. In contrast, the 1,3-dipolar cycloaddition offers a more convergent and potentially more modular approach, allowing for greater diversity in the final products by varying the alkyne and nitrile oxide precursors. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of isoxazole derivatives remains an active and important area of research.
References
- Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link].
-
Oriental Journal of Chemistry. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Available at: [Link].
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link].
-
National Institutes of Health. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available at: [Link].
-
National Institutes of Health. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link].
-
Organic Chemistry Research. Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Available at: [Link].
-
Taylor & Francis Online. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Available at: [Link].
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link].
-
ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Available at: [Link].
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (This is a chapter title, a more specific source would be needed for a direct link).
-
National Institutes of Health. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link].
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (This is a partial title, a more specific source would be needed for a direct link).
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link].
-
YouTube. synthesis of isoxazoles. Available at: [Link].
-
National Institutes of Health. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link].
-
CoLab. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Available at: [Link].
-
LookChem. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link].
-
Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link].
-
IUCr. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link].
-
National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link].
-
National Institutes of Health. Ethyl (2E)-2-(hydroxyimino)propanoate. Available at: [Link].
-
PubChem. Ethyl 2-butynoate. Available at: [Link].
-
Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemres.org [orgchemres.org]
- 9. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Ethyl 2-butynoate 98 4341-76-8 [sigmaaldrich.com]
- 14. Ethyl 2-butynoate | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of heterocyclic compounds is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of Ethyl 3-methylisoxazole-5-carboxylate, a key isoxazole derivative, offering insights into its fundamental characteristics and the experimental methodologies used to determine them. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2]
Core Molecular Attributes
This compound (CAS RN: 63366-79-0) is a solid, white to off-white compound. Its fundamental molecular and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₃ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| Melting Point | 27-35 °C | [4] |
| Boiling Point | 243.3 °C at 760 mmHg | [4] |
These fundamental properties are the initial data points in assessing the compound's suitability for further development. The melting point, for instance, provides a preliminary indication of purity and lattice energy, while the boiling point is crucial for purification by distillation.
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid.
Caption: Fischer-Speier esterification of 3-methylisoxazole-5-carboxylic acid.
Experimental Protocol: Fischer-Speier Esterification
The conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst is a well-established method known as Fischer esterification.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylisoxazole-5-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Physicochemical Properties and Their Significance in Drug Development
A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for guiding formulation development.
Solubility
The solubility of a drug candidate is a crucial determinant of its oral bioavailability. While specific experimental data for this compound in a range of solvents is not extensively published, its isoxazole core, being a polar heterocycle, suggests solubility in polar organic solvents.[6]
Caption: A typical workflow for determining the thermodynamic solubility of a compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, acetone).
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve from standards of known concentrations to determine the solubility of the compound in each solvent.
Acidity/Basicity (pKa)
The pKa of a molecule influences its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the parent carboxylic acid, 3-methylisoxazole-5-carboxylic acid, is predicted to be around 2.36.[7] The esterification of the carboxylic acid to form this compound removes this acidic proton, rendering the molecule neutral under physiological conditions. The isoxazole ring itself is weakly basic.
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and quality control of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group on the isoxazole ring, and a singlet for the proton on the isoxazole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the isoxazole ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:
-
C=O stretching of the ester group (typically around 1720-1740 cm⁻¹).
-
C-O stretching of the ester group (around 1100-1300 cm⁻¹).
-
C=N and C=C stretching vibrations of the isoxazole ring.
-
C-H stretching and bending vibrations of the alkyl groups.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (155.15). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).[8]
Applications in Drug Discovery and Development
The isoxazole ring is a versatile scaffold in medicinal chemistry due to its favorable electronic properties and its ability to act as a bioisostere for other functional groups, such as amides and carboxylic acids.[9][10] This allows for the modulation of a compound's physicochemical and pharmacological properties.
Isoxazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation.[11]
Stability and Reactivity
The stability of a drug candidate under various conditions is a critical factor for its development and shelf-life. The isoxazole ring is generally stable, but can be susceptible to cleavage under certain reductive or strongly acidic/basic conditions. The ester group of this compound can undergo hydrolysis to the carboxylic acid, particularly in the presence of acid or base.
Caption: Key stability and reactivity pathways for this compound.
Conclusion
This compound is a valuable heterocyclic building block with physicochemical properties that make it an attractive starting point for the synthesis of novel drug candidates. A thorough understanding of its synthesis, purification, and core physicochemical characteristics, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs. The experimental protocols provided herein serve as a practical foundation for researchers working with this and related isoxazole derivatives.
References
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Semantic Scholar. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). DrugHunter. [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]
-
5-Isoxazolecarboxylicacid,3-methyl-,ethylester(6CI,7CI,9CI). (n.d.). LookChem. [Link]
-
Isoxazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]
-
Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. (2000). PubMed. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
This compound. (n.d.). Amerigo Scientific. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]
-
3-METHYL-5-CARBOXYISOXAZOLE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]
-
(PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). ResearchGate. [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
-
FTIR spectrum of the synthesized compound 3g. (n.d.). ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. (2023). YouTube. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
3-Methyl-5-isoxazolecarboxylic acid. (n.d.). PubChem. [Link]
-
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
-
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate - Optional[Raman] - Spectrum. (n.d.). SpectraBase. [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.).
-
Isoxazole-4-carboxylic acid methyl ester. (n.d.). PubChem. [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Bioisosterism - Drug Design Org [drugdesign.org]
- 10. drughunter.com [drughunter.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to Ethyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 3-methylisoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block in the development of novel therapeutic agents.
Core Identification and Structural Elucidation
This compound is a disubstituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The precise arrangement of the substituents on the isoxazole ring is critical to its chemical reactivity and biological activity.
CAS Number: 63366-79-0[1]
Molecular Formula: C₇H₉NO₃[1]
Molecular Weight: 155.15 g/mol [1]
Structure:
Caption: Chemical structure of this compound.
A noteworthy isomer of this compound is Ethyl 5-methylisoxazole-3-carboxylate (CAS Number: 3209-72-1), where the positions of the methyl and ethyl carboxylate groups are swapped on the isoxazole ring.[2] It is imperative for researchers to verify the CAS number to ensure they are working with the correct regioisomer, as their chemical and biological properties can differ significantly.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of this compound and its isomer are presented below for comparative purposes.
| Property | This compound | Ethyl 5-methylisoxazole-3-carboxylate |
| CAS Number | 63366-79-0 | 3209-72-1[2] |
| Molecular Formula | C₇H₉NO₃[1] | C₇H₉NO₃[2] |
| Molecular Weight | 155.15 g/mol [1] | 155.15 g/mol [2] |
| Form | Not specified | Solid[2] |
| Melting Point | Not specified | 27-31 °C[2] |
| Boiling Point | Not specified | Not specified |
| Flash Point | Not specified | 109 °C (closed cup)[2] |
| Purity | Typically >95%[1] | Typically >95%[2] |
Predicted Spectral Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the proton on the isoxazole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl group carbons, and the methyl group carbon.
-
Mass Spectrometry (MS): The predicted monoisotopic mass is 155.05824 Da.[3] The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the alkyl groups.
Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. A common and efficient method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4]
Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition
This approach offers a high degree of regioselectivity and is adaptable to a wide range of substrates.
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure)
Materials:
-
Ethyl 2-butynoate
-
Acetonitrile
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or THF)
Procedure:
-
Generation of Acetonitrile Oxide (in situ):
-
To a solution of acetaldoxime in an anhydrous solvent, slowly add N-chlorosuccinimide at 0 °C.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture. This will generate the nitrile oxide in situ. The choice of solvent and base is critical to minimize the dimerization of the nitrile oxide.
-
-
Cycloaddition Reaction:
-
To the freshly prepared solution of acetonitrile oxide, add ethyl 2-butynoate.
-
Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Causality Behind Experimental Choices:
-
The in situ generation of the nitrile oxide is crucial as this intermediate is unstable and prone to dimerization.
-
The use of an anhydrous solvent prevents the hydrolysis of the nitrile oxide and other reactants.
-
The choice of a suitable base is important to facilitate the elimination of HCl to form the nitrile oxide without promoting side reactions.
-
Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4][5] The 3-methylisoxazole-5-carboxylic acid moiety, in particular, serves as a valuable pharmacophore and a synthetic intermediate for a variety of biologically active molecules.
While specific applications of this compound are not extensively documented in publicly available literature, the broader class of 3,5-disubstituted isoxazoles has shown a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The isoxazole ring is a key component of several antimicrobial agents.[6]
-
Anti-inflammatory Properties: Derivatives of isoxazole-carboxylic acids have been investigated for their anti-inflammatory effects.
-
Anticancer Activity: The isoxazole scaffold has been incorporated into molecules designed as anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[7]
-
Enzyme Inhibition: The 5-methylisoxazole-3-carboxylic acid moiety has been used in the preparation of aminopyrazole amide derivatives that act as inhibitors of Raf kinase, a key enzyme in cancer cell signaling pathways.[8]
-
Antitubercular Agents: Carboxamide derivatives of 5-methylisoxazole-3-carboxylic acid have demonstrated significant activity against Mycobacterium tuberculosis.[9]
The ethyl ester of 3-methylisoxazole-5-carboxylic acid is a versatile starting material for the synthesis of these more complex and biologically active molecules, typically through the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling or other functional group transformations.
Safety, Handling, and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Avoid contact with skin and eyes.[10]
-
Avoid inhalation of dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
It is highly recommended to obtain a specific SDS from the supplier before handling this compound.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward, proposed synthesis via 1,3-dipolar cycloaddition and its utility as a precursor to a wide range of biologically active molecules make it an important compound for researchers in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective application in the laboratory.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
NIH. (2010). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. Retrieved from [Link]
-
MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Mthis compound. Retrieved from [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
-
NIH. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]
-
NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
NIH. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3). Retrieved from [Link]
-
IUCr. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Mthis compound [myskinrecipes.com]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. fishersci.ie [fishersci.ie]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Spectroscopic Analysis of Ethyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to Ethyl 3-methylisoxazole-5-carboxylate: A Versatile Scaffold
This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a "privileged scaffold" in drug discovery, appearing in a wide array of bioactive molecules and approved pharmaceuticals. Its utility stems from its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile synthetic intermediate for more complex molecular architectures.
Understanding the precise chemical structure and purity of this compound is paramount for its effective use in synthesis and drug development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular identity and integrity.
The Spectroscopic Toolkit: A Multi-faceted Approach to Structural Elucidation
A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, employing multiple analytical methods, is essential for unequivocal characterization. For this compound, the core spectroscopic toolkit comprises Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique fingerprint for each type of proton in the molecule. The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected ¹H NMR Spectrum for this compound:
Based on the structure, we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 | Triplet (t) | 3H | -CH₂CH₃ (ethyl) | Aliphatic methyl group coupled to a methylene group. |
| ~2.5 | Singlet (s) | 3H | -CH₃ (isoxazole) | Methyl group attached to the isoxazole ring with no adjacent protons. |
| ~4.4 | Quartet (q) | 2H | -CH₂ CH₃ (ethyl) | Methylene group coupled to a methyl group. |
| ~7.0 | Singlet (s) | 1H | Isoxazole C4-H | Proton on the isoxazole ring, expected to be a singlet due to the absence of adjacent protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals. CDCl₃ is a common first choice for its versatility.
-
Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The processed spectrum should be phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
Principle: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).
Expected ¹³C NMR Spectrum for this compound:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~12 | -C H₃ (isoxazole) | Aliphatic methyl carbon on the isoxazole ring. |
| ~14 | -CH₂C H₃ (ethyl) | Aliphatic methyl carbon of the ethyl ester. |
| ~62 | -C H₂CH₃ (ethyl) | Methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |
| ~110 | Isoxazole C 4 | Carbon atom of the isoxazole ring bearing a hydrogen. |
| ~158 | Ester C =O | Carbonyl carbon of the ester group. |
| ~160 | Isoxazole C 5 | Carbon atom of the isoxazole ring attached to the ester group. |
| ~165 | Isoxazole C 3 | Carbon atom of the isoxazole ring attached to the methyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is necessary compared to ¹H NMR.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of absorption is characteristic of the type of bond and the functional group it belongs to.
Expected Key IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 | C-H stretch | Aliphatic (methyl and methylene groups) |
| ~1730 | C=O stretch | Ester carbonyl |
| ~1600 | C=N stretch | Isoxazole ring |
| ~1450 | C=C stretch | Isoxazole ring |
| ~1250 | C-O stretch | Ester |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a spectrum can be obtained by placing a drop of the liquid between two salt (e.g., NaCl or KBr) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, can offer further structural information.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): The molecular formula is C₇H₉NO₃, giving a molecular weight of 155.15 g/mol . The mass spectrum should show a molecular ion peak at m/z = 155.
-
Key Fragmentation Pathways: Fragmentation of the ester group is common. Expect to see peaks corresponding to the loss of the ethoxy group (-OCH₂CH₃, mass = 45) leading to a fragment at m/z = 110, or the loss of an ethyl radical (-CH₂CH₃, mass = 29) followed by CO₂ to also give characteristic fragments.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is well-suited for volatile and thermally stable compounds like this ester.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS and would be suitable here. It is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation. For LC-MS, "softer" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used, which typically result in a more prominent molecular ion peak.
-
Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Workflow for Spectroscopic Characterization
The logical flow for characterizing a new batch or a newly synthesized sample of this compound is as follows:
Caption: Workflow for the spectroscopic characterization.
Conclusion: Ensuring Scientific Integrity
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, is crucial for ensuring its quality and identity in research and development. By employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic building block. The protocols and expected data presented here provide a solid foundation for achieving this, promoting reproducibility and reliability in scientific endeavors.
References
-
While specific spectral data for this compound (CAS 63366-79-0) is not widely published, its synthesis and use are mentioned in the chemical literature.
-
Giacomelli, G.; De Luca, L.; Porcheddu, A. A method for generating nitrile oxides from nitroalkanes: a microwave assisted route for isoxazoles. Tetrahedron2003 , 59 (29), 5437-5440. [Link]
-
- For general principles of spectroscopic techniques: Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Chemical supplier data sheets for physical properties
An In-depth Technical Guide on the Reactivity of Ethyl 3-methylisoxazole-5-carboxylate
This guide provides a comprehensive exploration of the synthesis, properties, and core reactivity of Ethyl 3-methylisoxazole-5-carboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The isoxazole scaffold is a privileged structure in drug discovery, and understanding the reactivity of its derivatives is paramount for the development of novel molecular entities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental handling of this molecule.
Introduction to this compound
This compound is a disubstituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship.[4] The presence of the methyl group at the 3-position and the ethyl carboxylate group at the 5-position imparts specific electronic and steric properties that govern its reactivity. The ester functionality provides a handle for further synthetic transformations, while the isoxazole ring itself can undergo a variety of fascinating and useful chemical reactions.
Molecular Structure and Properties
The structure of this compound is characterized by the isoxazole core with substituents at the C3 and C5 positions. Below is a table summarizing its key physical and chemical properties, compiled from various chemical databases and extrapolated from closely related analogs.[5][6][7]
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | [7] |
| Molecular Weight | 155.15 g/mol | [7] |
| Appearance | Likely a solid or oil | |
| Boiling Point | Extrapolated from analogs: ~70-80 °C at 0.5 mmHg | [5] |
| Density | Extrapolated from analogs: ~1.07 g/mL | [5] |
| Refractive Index | Extrapolated from analogs: ~1.46 | [5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, THF) | General chemical knowledge |
Synthesis of this compound
The most robust and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][8][9][10][11] This approach offers high regioselectivity and is amenable to a wide range of substrates. For the synthesis of this compound, the key precursors are acetonitrile oxide (generated in situ) and ethyl propiolate.
Reaction Scheme: [3+2] Cycloaddition
Caption: Synthesis via [3+2] cycloaddition.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related isoxazoles.[1][8]
-
Generation of Acetonitrile Oxide: In a well-ventilated fume hood, dissolve acetaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq) portion-wise at 0 °C.
-
Add a mild base, such as triethylamine (1.2 eq), dropwise to the reaction mixture. The formation of the nitrile oxide will occur in situ.
-
Cycloaddition: To the freshly prepared solution of acetonitrile oxide, add ethyl propiolate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Core Reactivity of this compound
The reactivity of this compound can be broadly categorized into two main areas: reactions involving the substituents (the ester and methyl groups) and reactions involving the isoxazole ring itself.
Reactions of the Ester Group: Hydrolysis
The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[12][13][14] This transformation is a crucial step in many synthetic routes, as the resulting carboxylic acid can be further functionalized, for example, into amides or other esters.
Caption: Reductive ring opening of the isoxazole.
This is a generalized procedure based on the hydrogenation of similar isoxazole derivatives. [15]
-
In a flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-enamino ketone derivative, which may be purified by column chromatography if necessary.
Reactions of the Isoxazole Ring: Transition Metal-Catalyzed Ring Opening and Annulation
Recent advances in organic synthesis have demonstrated that the isoxazole ring can undergo ring-opening and annulation reactions in the presence of transition metal catalysts, such as iron(III) or ruthenium(II). [16]These reactions provide access to other important heterocyclic scaffolds like pyrroles and pyridines.
Caption: Transition metal-catalyzed ring transformations.
The specific conditions and outcomes of these reactions are highly dependent on the catalyst, solvent, and the nature of the reacting partner. For instance, microwave-assisted, Fe(III)-catalyzed reactions can lead to the rapid synthesis of 1,4-diacyl pyrroles and substituted pyridines. [16]
Other Potential Reactivities
-
Ring-Opening Fluorination: Isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent like Selectfluor®, yielding α-fluorocyanoketones. [17][18][19]* Photochemical Rearrangement: Under UV irradiation, the isoxazole ring can rearrange to an oxazole through an azirine intermediate, a consequence of the relatively weak N-O bond. [4][20]* Reactions at the C4 Position: While the C4 position of this compound is substituted in some related analogs, in cases where it is unsubstituted, it can be a site for electrophilic substitution, though the isoxazole ring is generally considered electron-deficient.
Conclusion
This compound is a molecule of significant synthetic utility. Its preparation via the reliable [3+2] cycloaddition of a nitrile oxide and an alkyne provides a solid entry point for further chemical exploration. The true power of this scaffold lies in its diverse reactivity, from straightforward manipulations of the ester group to the more complex and synthetically valuable transformations of the isoxazole ring itself. The ability to undergo reductive or transition metal-catalyzed ring-opening reactions opens up avenues to a wide array of other heterocyclic systems. A thorough understanding of these reactivity patterns, as outlined in this guide, is essential for leveraging the full potential of this compound in the design and synthesis of novel functional molecules.
References
-
Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. ACS Publications. Available at: [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Ring-Opening Fluorination of Isoxazoles. PubMed. Available at: [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]
-
Ring-Opening Fluorination of Isoxazoles. Organic Letters. ACS Publications. Available at: [Link]
-
Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. Available at: [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC. NIH. Available at: [Link]
-
ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Chembase.cn. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. Available at: [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
Isoxazole. Wikipedia. Available at: [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem. Available at: [Link]
-
3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3). PubChemLite. Available at: [Link]
-
ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE. ChemBK. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Royal Society of Chemistry. Available at: [Link]
- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC. NIH. Available at: [Link]
-
Ethyl 5-methylisoxazole-3-carboxylate (C7H9NO3). PubChemLite. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available at: [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - Ethyl 5-methylisoxazole-3-carboxylate (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 14. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Ethyl 3-methylisoxazole-5-carboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylisoxazole-5-carboxylate is a key heterocyclic compound that serves as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold" found in numerous biologically active molecules and FDA-approved drugs.[1] This guide provides an in-depth exploration of the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, physicochemical properties, and its applications in modern research and drug development.
The Historical Context of Isoxazole Synthesis: A Century of Discovery
The journey into the chemistry of isoxazoles began in the early 20th century. The seminal work by the German chemist Ludwig Claisen in 1903 marked the first significant contribution to this field, with the synthesis of the parent isoxazole ring from the oximation of propargylaldehyde acetal.[1][2] This pioneering work laid the foundation for over a century of research into the synthesis and application of this important class of heterocycles.
Following Claisen's initial discovery, two primary and classical synthetic strategies for constructing the isoxazole ring have become cornerstones of heterocyclic chemistry:
-
The Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This method, often referred to as a Claisen-type synthesis, involves the reaction of a β-diketone, β-ketoester, or related 1,3-dicarbonyl species with hydroxylamine. The reaction proceeds through the formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
-
The 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne: This powerful and highly versatile method involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). This reaction is a cornerstone of click chemistry and allows for the direct and often regioselective formation of the isoxazole ring.
While the precise first synthesis of this compound is not readily identifiable in singular seminal publications, its preparation is a clear application of these well-established classical methods.
Synthetic Methodologies for this compound
The synthesis of this compound can be logically approached through the two foundational methods of isoxazole synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Synthesis from a β-Ketoester and Hydroxylamine
This approach is a direct application of the classical Claisen isoxazole synthesis. The retrosynthetic analysis reveals that the target molecule can be constructed from ethyl 2,4-dioxopentanoate (a β-ketoester) and hydroxylamine.
Experimental Protocol: Synthesis via β-Ketoester Condensation
Objective: To synthesize this compound from ethyl 2,4-dioxopentanoate and hydroxylamine hydrochloride.
Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants. A weak base, such as sodium acetate, is often added to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction. The pH of the reaction is critical; acidic to neutral conditions favor the desired cyclization pathway.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq.) and ethanol.
-
Addition of Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) in a minimal amount of water and add this solution to the stirred solution of the β-ketoester.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Sources
An In-depth Technical Guide to the Solubility of Ethyl 3-methylisoxazole-5-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-methylisoxazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous isoxazole derivatives and fundamental chemical principles to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for determining its solubility in various organic solvents, designed to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate process development, formulation, and quality control.
Introduction: The Significance of Solubility in Drug Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile building block for more complex active pharmaceutical ingredients (APIs).[1] The isoxazole scaffold is present in numerous approved drugs, valued for its contribution to a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1]
The solubility of a chemical compound in various solvents is a critical physicochemical parameter that profoundly influences its application in drug development. It dictates the choice of solvents for synthesis and purification, impacts the feasibility of different formulation strategies, and is a key determinant of a drug's bioavailability. A comprehensive understanding of a compound's solubility profile is therefore not merely academic but a fundamental prerequisite for efficient and successful pharmaceutical development.
This guide will first explore the predicted solubility of this compound based on its molecular structure and the known properties of similar isoxazole derivatives. Subsequently, a rigorous, step-by-step experimental protocol for the precise determination of its solubility will be detailed.
Predicted Solubility Profile of this compound
While specific experimental data is sparse, an informed prediction of the solubility of this compound can be made by analyzing its molecular structure and drawing parallels with related compounds.
Molecular Structure and Physicochemical Properties
The structure of this compound features a five-membered isoxazole ring, a methyl group at the 3-position, and an ethyl carboxylate group at the 5-position.
-
Polarity: The isoxazole ring, with its nitrogen and oxygen heteroatoms, imparts a degree of polarity to the molecule.[2] The ethyl ester group also contributes to its polar nature.
-
Hydrogen Bonding: The oxygen and nitrogen atoms in the isoxazole ring and the ester group can act as hydrogen bond acceptors, which generally enhances solubility in protic solvents.
-
Molecular Size: The molecule is of a moderate size, which suggests that steric hindrance should not be a major impediment to solvation in most common organic solvents.[3]
Based on these features, it is anticipated that this compound will exhibit good solubility in a range of polar organic solvents.
Predicted Solubility in Common Organic Solvents
Following the principle of "like dissolves like," the predicted solubility in various classes of organic solvents is as follows:
-
High Solubility Predicted:
-
Polar Protic Solvents: (e.g., Ethanol, Methanol, Isopropanol). These solvents can engage in hydrogen bonding with the solute, facilitating dissolution.
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). The polarity of these solvents is expected to effectively solvate the polar regions of the molecule.
-
-
Moderate Solubility Predicted:
-
Less Polar Solvents: (e.g., Dichloromethane, Chloroform, Ethyl Acetate). These solvents have a lower polarity but should still be capable of dissolving the compound to a useful extent.
-
-
Low Solubility Predicted:
-
Nonpolar Solvents: (e.g., Hexane, Toluene, Benzene). The lack of strong intermolecular interactions between these nonpolar solvents and the polar solute will likely result in poor solubility.[2]
-
It is important to note that temperature will also play a significant role; for most solid solutes, solubility increases with temperature.[2]
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes a robust and reproducible method for determining the solubility of this compound in a selection of organic solvents. This method is designed to be a self-validating system, ensuring the generation of high-quality, reliable data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow Diagram
References
Role of Ethyl 3-methylisoxazole-5-carboxylate in heterocyclic chemistry
An In-Depth Technical Guide: The Strategic Role of Ethyl 3-methylisoxazole-5-carboxylate in Modern Heterocyclic Chemistry
Abstract
Isoxazoles represent a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry due to their diverse biological activities and versatile reactivity.[1] This technical guide focuses on a key exemplar, this compound, a strategically functionalized building block that serves as a cornerstone in the synthesis of complex molecular architectures. We will dissect its synthesis, explore its fundamental reactivity—particularly the strategic cleavage of the N-O bond—and provide detailed, field-proven protocols for its key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of the isoxazole scaffold in target-oriented synthesis.
The Isoxazole Scaffold: A Privileged Motif in Drug Discovery
The isoxazole ring is an aromatic, five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement imparts a unique electronic character, rendering the ring electron-deficient and susceptible to specific chemical transformations. The weak N-O bond is a key feature, predisposing the ring to cleavage under reductive conditions, a property that synthetic chemists exploit to unmask latent functionality.[3]
In medicinal chemistry, the isoxazole moiety is considered a "privileged scaffold." Its incorporation into a drug candidate can enhance physicochemical properties, improve metabolic stability, and provide a rigid framework for orienting pharmacophoric groups.[4] Consequently, the isoxazole core is found in a wide array of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic medication Leflunomide.[2] this compound is a particularly valuable building block because its substituents—a methyl group at the 3-position and an ethyl ester at the 5-position—offer distinct points for diversification and control over reactivity.
Synthesis of this compound
The most common and efficient synthesis of 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine. For this compound, the reaction between ethyl acetoacetate and hydroxylamine hydrochloride provides a direct and high-yielding route.
Experimental Protocol: Synthesis via Condensation
Objective: To synthesize this compound from ethyl acetoacetate and hydroxylamine hydrochloride.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium acetate in deionized water. Add ethanol to this solution.
-
To the stirred solution, add hydroxylamine hydrochloride and stir until it fully dissolves.
-
Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Scientific Rationale: The reaction proceeds via the initial formation of an oxime from the more reactive ketone of ethyl acetoacetate and hydroxylamine. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. Sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile required for the initial condensation.
Caption: General synthetic pathway for this compound.
Physicochemical Properties & Spectroscopic Data
Understanding the physical and spectral properties of this compound is critical for its handling, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃ | [5] |
| Molecular Weight | 155.15 g/mol | [5] |
| CAS Number | 3209-72-1 | |
| Appearance | Solid | |
| Melting Point | 27-31 °C | |
| Boiling Point | 109 °C (closed cup) | |
| Functional Group | Ester |
Note: Data corresponds to Ethyl 5-methylisoxazole-3-carboxylate, an isomer. Properties are expected to be similar.
Chemical Reactivity and Synthetic Utility
The true power of this compound lies in its predictable reactivity, which allows it to serve as a versatile precursor to a wide range of other heterocyclic and acyclic compounds.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is readily hydrolyzed under basic conditions (saponification) to yield 3-methylisoxazole-5-carboxylic acid. This transformation is fundamental, as the resulting carboxylic acid is a key handle for amide bond formation, Curtius rearrangement, or other acid-specific reactions.[6]
Experimental Protocol: Saponification of the Ester
Objective: To convert this compound to 3-methylisoxazole-5-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH, 2.0 eq)
-
Tetrahydrofuran (THF) / Methanol / Water solvent system
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a mixture of THF and methanol in a round-bottom flask.[6]
-
Add an aqueous solution of NaOH dropwise while stirring at room temperature.[6]
-
Stir the reaction mixture for 18-20 hours at room temperature, monitoring by TLC until the starting material is consumed.[6]
-
Remove the organic solvents via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by slowly adding 1N HCl. A precipitate should form.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid, typically as a white solid.[6]
Scientific Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The final product is the sodium salt of the carboxylic acid, which is protonated during the acidic workup to yield the free acid.
Reductive Ring Opening: A Gateway to Acyclic Scaffolds
The most strategically important reaction of the isoxazole core is its reductive ring opening. The inherent weakness of the N-O bond allows for its cleavage under various reducing conditions, most commonly catalytic hydrogenation (e.g., using Pd/C, Raney Ni).[3][7] This reaction unmasks a β-enaminone, which is a highly valuable acyclic intermediate for synthesizing other heterocycles like pyrimidines, pyridines, and pyrroles.
Caption: Reductive ring opening of the isoxazole to unmask acyclic functionality.
This transformation reveals the isoxazole's role as a stable, masked equivalent of a 1,3-dicarbonyl compound. This strategy allows chemists to carry the sensitive 1,3-dicarbonyl functionality through multiple synthetic steps in a protected form, only to reveal it at a later, strategic point.
Applications in Target-Oriented Synthesis
The true utility of this compound is demonstrated in its application as a starting material for more complex molecular targets. Its functional handles and latent reactivity make it an ideal scaffold for building diverse heterocyclic systems.
Case Study: A General Workflow for Elaboration
A common synthetic strategy involves leveraging both the ester and the ring's latent functionality in a stepwise manner. This allows for the construction of fused heterocyclic systems or highly decorated scaffolds relevant to drug discovery and agrochemicals.[8]
Caption: A multi-step workflow demonstrating the synthetic utility of the title compound.
This workflow highlights a powerful paradigm:
-
Modification: The ester is converted to an amide, introducing a new substituent (R-group from the amine).
-
Unmasking: The isoxazole ring is reductively opened to reveal the β-enaminone.
-
Annulation: The resulting acyclic precursor, now containing all the necessary atoms, is cyclized to form a new, more complex heterocyclic ring system.
This approach is central to its use in the development of novel pharmaceuticals and agrochemicals, where the isoxazole core acts as a linchpin in the assembly of the final active molecule.[9][10]
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategic tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis, combined with the dual reactivity of its ester functionality and the cleavable N-O bond of the isoxazole ring, provides a robust platform for molecular construction. By serving as a stable, masked form of a 1,3-dicarbonyl system, it enables the execution of complex synthetic sequences that would otherwise be challenging. For professionals in drug discovery and materials science, a thorough understanding of the chemistry of this versatile building block is essential for the innovation of next-generation molecular technologies.
References
-
Organic Syntheses Procedure, "4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester". Available at: [Link]
-
Kumar, M., & Parjapat, M. (2022). "A review of isoxazole biological activity and present synthetic techniques". Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Shaik, A. B., et al. (2023). "A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole". Journal of Heterocyclic Chemistry. Available at: [Link]
-
Martis, G. J., & Gaonkar, S. L. (2023). "Advances in isoxazole chemistry and their role in drug discovery". RSC Advances. Available at: [Link]
-
Kumar, M., & Parjapat, M. (2022). "A review of isoxazole biological activity and present synthetic techniques". IP Innovative Publication. Available at: [Link]
-
Martis, G. J., & Gaonkar, S. L. (2023). "Advances in isoxazole chemistry and their role in drug discovery". National Institutes of Health (NIH). Available at: [Link]
-
ChemSynthesis, "ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate". Available at: [Link]
-
MySkinRecipes, "Mthis compound". Available at: [Link]
-
Piaz, V. D., et al. (2024). "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester". MDPI. Available at: [Link]
-
Blaszczyk, M., et al. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of". Semantic Scholar. Available at: [Link]
-
Blaszczyk, M., et al. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides". National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate, "Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate". Available at: [Link]
-
Amerigo Scientific, "this compound". Available at: [Link]
-
Manan, F. A., et al. (2023). "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate". National Institutes of Health (NIH). Available at: [Link]
-
Himo, F., et al. (2017). "Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity". Science and Education Publishing. Available at: [Link]
-
Patel, K. D., et al. (2014). "Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives". International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
PubChem, "Ethyl 5-methylisoxazole-3-carboxylate". Available at: [Link]
-
ResearchGate, "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates". Available at: [Link]
-
Guntipally, R., et al. (2022). "Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties". National Institutes of Health (NIH). Available at: [Link]
-
Poursattar Marjani, A., et al. (2015). "Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition". MDPI. Available at: [Link]
-
PubChemLite, "Ethyl 5-methylisoxazole-3-carboxylate (C7H9NO3)". Available at: [Link]
-
ResearchGate, "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate". Available at: [Link]
-
Chandra, et al. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate". National Institutes of Health (NIH). Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of". Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Khalfallah, A., et al. (2022). "REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS". Revues Scientifiques Marocaines. Available at: [Link]
-
ResearchGate, "Ring-Opening Fluorination of Isoxazoles". Available at: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Mthis compound [myskinrecipes.com]
Methodological & Application
Laboratory synthesis protocol for Ethyl 3-methylisoxazole-5-carboxylate
An Application Note for the Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds and natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design, contributing to activities such as anti-inflammatory, antibacterial, and anticancer effects.[1][3] this compound is a key building block for the synthesis of more complex molecules, leveraging the ester functionality for further derivatization and the isoxazole core for its biological relevance. This document provides a comprehensive guide to its laboratory synthesis, focusing on a robust and regioselective methodology.
Guiding Principle: 1,3-Dipolar Cycloaddition
The construction of the isoxazole ring is most effectively and regioselectively achieved through a [3+2] cycloaddition reaction.[4][5] This powerful method involves the reaction of a 1,3-dipole with a dipolarophile. In this protocol, the 1,3-dipole is acetonitrile oxide, which is generated in situ to avoid its isolation. The dipolarophile is an alkyne, specifically ethyl propiolate.
The in situ generation of the nitrile oxide is accomplished by the oxidation of acetaldoxime using an aqueous solution of sodium hypochlorite (bleach). The nitrile oxide then rapidly reacts with the ethyl propiolate present in the reaction mixture. This concerted cycloaddition pathway offers excellent control over the regiochemistry, leading predominantly to the 3,5-disubstituted isoxazole product, which can be challenging to synthesize cleanly using other methods like the condensation of 1,3-dicarbonyls.[3][6]
Visualizing the Synthetic Workflow
The following diagram outlines the key steps of the synthesis, from the generation of the reactive intermediate to the formation of the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for researchers with a working knowledge of synthetic organic chemistry laboratory techniques. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Required Purity |
| Acetaldoxime | 107-29-9 | 59.07 | ≥98% |
| Ethyl propiolate | 623-47-2 | 98.10 | ≥97% |
| Sodium hypochlorite | 7681-52-9 | 74.44 | ~10-15% aqueous solution |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% |
| Sodium chloride (NaCl) | 7647-14-5 | 58.44 | ACS Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (125 mL)
-
Thermometer
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Quantitative Data
| Reagent | Amount | Moles (mmol) | Equivalents |
| Ethyl propiolate | 5.0 g | 50.96 | 1.0 |
| Acetaldoxime | 3.3 g | 55.86 | 1.1 |
| Sodium hypochlorite (~12%) | ~40 mL | ~64.5 | ~1.25 |
| Dichloromethane (DCM) | 100 mL | - | - |
Note: The exact volume of bleach may need adjustment based on its precise concentration. The goal is to use a slight excess relative to the acetaldoxime.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Initial Solution: To the flask, add ethyl propiolate (5.0 g, 50.96 mmol), acetaldoxime (3.3 g, 55.86 mmol), and dichloromethane (100 mL). Stir the mixture until all solids have dissolved and cool the solution to 0-5 °C.
-
In Situ Generation and Cycloaddition: Fill the dropping funnel with the aqueous sodium hypochlorite solution (~40 mL). Add the bleach solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A mild exotherm may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the ethyl propiolate starting material.
-
Work-up: Once the reaction is complete, transfer the biphasic mixture to a 250 mL separatory funnel. Separate the organic (bottom, DCM) layer.
-
Extraction and Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated sodium chloride (brine) solution. These washes remove residual bleach and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield this compound as a clear liquid. The boiling point for related structures suggests a range of 70-90 °C at low pressure (e.g., 0.5 mmHg).[7][8][9]
Safety Precautions and Waste Management
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves must be worn at all times.[10][11]
-
Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of volatile and hazardous vapors.[12]
-
Reagent Hazards:
-
Dichloromethane: A suspected carcinogen; avoid skin contact and inhalation.[11]
-
Sodium Hypochlorite: Corrosive and a strong oxidizing agent. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.
-
Acetaldoxime/Hydroxylamine Derivatives: Can be unstable; handle with care and avoid heating without proper precautions.
-
-
Waste Disposal:
-
Chlorinated organic waste (DCM) must be collected in a designated, sealed container.
-
Aqueous waste should be neutralized to a safe pH before disposal according to institutional guidelines.
-
Conclusion
The described protocol provides a reliable and regioselective method for the synthesis of this compound. By leveraging the principles of 1,3-dipolar cycloaddition with in situ generation of the nitrile oxide, this procedure offers a direct route to a valuable heterocyclic building block, suitable for applications in medicinal chemistry and materials science. Adherence to the detailed steps and safety precautions is essential for a successful and safe outcome.
References
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
Dounay, A. B., & Anderson, K. D. (2009). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(18), 7118–7121. Available from: [Link]
-
Jayashankara, B. P., & Rai, K. M. L. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Letters in Organic Chemistry, 4(2), 128-132. Available from: [Link]
-
Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Available from: [Link]
-
McCarthy, S. M., et al. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2019(4), M1096. Available from: [Link]
-
Stork, G., & McMurry, J. E. (1967). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 47, 72. Available from: [Link]
-
Khan, I., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1, 118-126. Available from: [Link]
-
Chembase. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available from: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(11), 5851–5861. Available from: [Link]
-
PrepChem. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Available from: [Link]
-
Troncarelli, L., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]
-
The Organic Chemistry Tutor. (2019). Synthesis of Isoxazoles. YouTube. Available from: [Link]
-
Hussain, A., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Tropical Journal of Pharmaceutical Research, 20(2), 355-362. Available from: [Link]
- On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. (2000). Russian Chemical Bulletin, 49(1), 126-130.
-
ChemSynthesis. 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. Available from: [Link]
-
Kaczmarek, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5612. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 3-Ethyl-5-methylisoxazole-4-carboxylic acid. Available from: [Link]
-
PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available from: [Link]
-
ChemBK. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE. Available from: [Link]
- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-乙基-5-甲基-4-异唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. fishersci.ie [fishersci.ie]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Strategic Use of Ethyl 3-methylisoxazole-5-carboxylate in Organic Synthesis
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of Ethyl 3-methylisoxazole-5-carboxylate. We delve into the fundamental synthesis of this key heterocyclic building block, explore its critical chemical transformations, and present detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring that practitioners can not only replicate but also adapt these methods for the synthesis of novel and complex molecular architectures.
Introduction: The Isoxazole Scaffold as a Privileged Structure
The isoxazole ring is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups like esters and amides. Its derivatives are integral to a wide array of FDA-approved drugs, including the anti-inflammatory agent Parecoxib and the antifungal Miconazole.[1][2] this compound, in particular, serves as an exceptionally versatile and strategically important starting material. Its ester functionality provides a reliable handle for hydrolysis and subsequent amide coupling, while the isoxazole core can undergo elegant ring-opening reactions to yield valuable acyclic intermediates. This guide will illuminate the pathways to harness its full synthetic potential.
| Property | Value |
| CAS Number | 63366-79-0[3] |
| Molecular Formula | C₇H₉NO₃[3][4] |
| Molecular Weight | 155.15 g/mol [3][5] |
| Appearance | Solid[5] |
| Melting Point | 27-31 °C[5] |
| Functional Group | Ester[5] |
Core Synthesis: The [3+2] Cycloaddition Pathway
The most robust and regioselective method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This reaction involves the in situ generation of a nitrile oxide from a primary nitro compound, which then reacts with an alkyne dipolarophile.[6]
The synthesis of this compound is achieved by the reaction of acetonitrile oxide (generated from nitroethane) with ethyl propiolate. The regioselectivity of this cycloaddition is a critical consideration; however, methods utilizing nitrile oxides generally provide high selectivity, avoiding the formation of positional isomers which can be a challenge in other synthetic approaches.[6][7]
Caption: Mechanism of Isoxazole Synthesis via Nitrile Oxide Cycloaddition.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general principles of 1,3-dipolar cycloaddition for isoxazole synthesis.[6][8]
Materials:
-
Nitroethane
-
Ethyl propiolate
-
Phosphorus oxychloride (POCl₃) or Phenyl isocyanate (PhNCO)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Chloroform, Toluene)
-
6 N Hydrochloric acid (HCl)
-
5% aqueous Sodium hydroxide (NaOH)
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve ethyl propiolate (1.0 eq) and triethylamine (2.0 eq) in anhydrous chloroform. Cool the flask in an ice bath.
-
Nitrile Oxide Generation & Reaction: In a separate dropping funnel, prepare a solution of nitroethane (1.2 eq) and phosphorus oxychloride (1.1 eq) in chloroform. Add this solution dropwise to the cooled, stirring reaction mixture over 2-3 hours. The in situ generation of acetonitrile oxide is highly reactive and its slow addition is crucial for controlling the exotherm and maximizing yield.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-15 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with 6 N HCl to remove triethylamine, followed by 5% aqueous NaOH to remove any acidic byproducts, and finally with saturated brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound.
Key Synthetic Transformations
The true value of this compound lies in its capacity to be transformed into a variety of downstream intermediates.
Saponification to the Carboxylic Acid
The most fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is typically quantitative and provides the crucial 3-methylisoxazole-5-carboxylic acid, a key precursor for amide bond formation.[9] Mild reaction conditions are essential to preserve the integrity of the isoxazole ring.[10]
Caption: Workflow for the Saponification of the Ester to the Carboxylic Acid.
Protocol 2: Hydrolysis of this compound
This protocol is based on a high-yield procedure for the hydrolysis of isoxazole esters.[9]
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and Methanol.
-
Saponification: Add a solution of sodium hydroxide (2.0 eq) in water. Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere.
-
Acidification: Transfer the mixture to a separatory funnel and carefully adjust the pH to ~2 by adding 1 N HCl. The carboxylic acid product will precipitate or partition into the organic layer upon extraction.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. This typically yields 3-methylisoxazole-5-carboxylic acid as a solid with high purity (>90%), often suitable for use without further purification.[9]
| Parameter | Condition | Rationale |
| Base | NaOH (2.0 eq) | Ensures complete hydrolysis of the ester. |
| Solvent | THF/MeOH/H₂O | Co-solvent system ensures solubility of both the organic substrate and the inorganic base. |
| Temperature | Room Temperature | Mild conditions prevent potential degradation of the isoxazole ring. |
| Time | 18-20 hours | Allows the reaction to proceed to completion at a moderate rate. |
| Expected Yield | ~90%[9] | High efficiency is characteristic of this transformation. |
Reductive Ring Opening to β-Enaminones
A more advanced and powerful transformation is the reductive cleavage of the N-O bond within the isoxazole ring. This reaction effectively unmasks a β-enaminone functionality, converting the stable heterocycle into a versatile, linear intermediate. This domino process involves an initial reduction followed by the spontaneous opening of the weakened ring structure.[8]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. 5-甲基-3-异噁唑羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
The Versatile Virtuoso: Ethyl 3-methylisoxazole-5-carboxylate as a Cornerstone in Pharmaceutical Synthesis
In the intricate tapestry of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and structural rigidity make it an attractive component in the design of novel therapeutics. Among the various isoxazole-containing building blocks, Ethyl 3-methylisoxazole-5-carboxylate has emerged as a particularly valuable and versatile intermediate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, offering detailed protocols, mechanistic insights, and a survey of its application in the synthesis of pharmaceutically relevant molecules.
Physicochemical Properties and Handling
Before embarking on synthetic transformations, a thorough understanding of the physical and chemical characteristics of this compound is paramount.
| Property | Value | Reference |
| CAS Number | 63366-79-0 | N/A |
| Molecular Formula | C₇H₉NO₃ | N/A |
| Molecular Weight | 155.15 g/mol | N/A |
| Appearance | Not specified, likely a liquid or low-melting solid | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as THF, methanol, and ethyl acetate | [1] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.
The Synthetic Utility: Key Transformations and Protocols
The true power of this compound lies in its reactivity, which allows for a variety of chemical modifications to generate a diverse array of pharmaceutical intermediates. The ester functionality at the 5-position is the primary site of transformation, readily undergoing hydrolysis and amidation.
Saponification: Gateway to Carboxylic Acid Derivatives
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid, is a fundamental transformation that opens the door to a vast landscape of further derivatization, most notably the formation of amides.
Protocol: Hydrolysis of this compound [1]
This protocol is adapted from a reliable method for the hydrolysis of a closely related substrate, 3-methylisoxazole-5-carboxylic acid ethyl ester, which proceeds with high yield.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 N
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of THF and methanol.
-
Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18-20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Acidify the aqueous layer to a pH of 2 with 1 N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a solid. This product is often of sufficient purity to be used in the next step without further purification.
-
Causality and Insights: The use of a mixed solvent system of THF, methanol, and water ensures the solubility of both the starting ester and the sodium hydroxide, facilitating a smooth reaction. The extended reaction time at room temperature is a gentle method that prevents potential degradation of the isoxazole ring that can occur under harsher conditions.
Caption: Workflow for the hydrolysis of this compound.
Amidation: Building the Pharmacophore Core
The 3-methylisoxazole-5-carboxamide moiety is a key pharmacophore in a number of drug candidates and approved pharmaceuticals.[2][3] The most common and reliable method to construct this amide bond is through the coupling of the corresponding carboxylic acid with an amine.
Protocol: Two-Step Amidation via Acyl Chloride [2]
This robust, two-step protocol involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the desired amine.
Step 1: Formation of 3-methylisoxazole-5-carbonyl chloride
Materials:
-
3-Methylisoxazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Dry toluene (or other inert solvent)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methylisoxazole-5-carboxylic acid (1.0 eq) in dry toluene.
-
Acyl Chloride Formation: Add a catalytic amount of pyridine, followed by the dropwise addition of thionyl chloride (1.5-2.0 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Isolation: After cooling, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylisoxazole-5-carbonyl chloride, which is typically used immediately in the next step.
Step 2: Amide Formation
Materials:
-
3-Methylisoxazole-5-carbonyl chloride
-
Desired amine (primary or secondary)
-
Triethylamine (or other non-nucleophilic base)
-
Dry dichloromethane (DCM) or other inert solvent
Procedure:
-
Reaction Setup: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C.
-
Amidation: To this solution, add a solution of the crude 3-methylisoxazole-5-carbonyl chloride in dry DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up:
-
Wash the reaction mixture with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-methylisoxazole-5-carboxamide derivative.
-
Expert Insights: The conversion to the acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, allowing for efficient reaction with a wide range of amines, including those that are weakly nucleophilic. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.
Caption: Two-step amidation of 3-methylisoxazole-5-carboxylic acid.
Case Study: The 3-Methylisoxazole-5-Carboxamide Scaffold in Antitubercular Agents
The versatility of the 3-methylisoxazole-5-carboxamide scaffold is exemplified by its exploration in the development of novel antitubercular agents. A study by Ganesh et al. describes the synthesis of a series of 5-methylisoxazole-3-carboxamide derivatives and their evaluation against Mycobacterium tuberculosis.[2] This work highlights the potential of this scaffold to yield potent drug candidates. While the original paper refers to 5-methylisoxazole-3-carboxamides, the synthetic principles are directly applicable to the 3-methylisoxazole-5-carboxamide isomers.
Conclusion
This compound is a high-value building block for pharmaceutical research and development. Its straightforward conversion to the corresponding carboxylic acid and subsequent amidation provides access to the medicinally important 3-methylisoxazole-5-carboxamide core. The protocols outlined in this application note provide a reliable foundation for the synthesis of a diverse library of compounds for drug discovery programs. The inherent stability and versatile reactivity of this isoxazole derivative ensure its continued importance as a cornerstone in the synthesis of next-generation pharmaceuticals.
References
- Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122.
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). Google Patents.
-
Mthis compound. MySkinRecipes. (n.d.). Retrieved from [Link]
- Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943–954.
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2017). ResearchGate. Retrieved from [Link]
-
Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Retrieved from [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). Google Patents.
Sources
Spectroscopic Characterization of Ethyl 3-methylisoxazole-5-carboxylate: An Application Note
Introduction
Ethyl 3-methylisoxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole core is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] Accurate and comprehensive characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of this compound, a disubstituted isoxazole, dictates its spectral features. The key functional groups to be identified are the isoxazole ring, the ethyl ester, and the methyl group.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectral Data
Based on the analysis of similar isoxazole derivatives, the following proton signals are predicted for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoxazole-H (C4-H) | ~6.5 - 7.0 | Singlet (s) | N/A |
| -O-CH₂- (Ethyl) | ~4.4 | Quartet (q) | ~7.1 |
| -CH₃ (C3-Methyl) | ~2.4 | Singlet (s) | N/A |
| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | ~7.1 |
Causality behind Predicted Chemical Shifts:
-
Isoxazole Proton (C4-H): This proton is attached to an electron-deficient aromatic ring, leading to a downfield shift. Its singlet multiplicity is due to the absence of adjacent protons.
-
Ethyl Ester Protons (-O-CH₂- and -CH₃): The methylene protons are deshielded by the adjacent oxygen atom of the ester group, resulting in a quartet around 4.4 ppm. These protons are coupled to the three protons of the methyl group, hence the quartet multiplicity. The terminal methyl protons appear as a triplet around 1.4 ppm due to coupling with the methylene protons.
-
Methyl Group Proton (C3-CH₃): The methyl group attached to the C3 position of the isoxazole ring is expected to resonate as a singlet in the aromatic methyl region.
Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Data Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms of this compound are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~160 - 165 |
| C5 (Isoxazole) | ~155 - 160 |
| C3 (Isoxazole) | ~165 - 170 |
| C4 (Isoxazole) | ~105 - 110 |
| -O-CH₂- (Ethyl) | ~60 - 65 |
| -CH₃ (C3-Methyl) | ~10 - 15 |
| -CH₃ (Ethyl) | ~14 - 16 |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield.
-
Isoxazole Ring Carbons (C3, C4, C5): The chemical shifts of the isoxazole ring carbons are influenced by the heteroatoms and their position within the aromatic system. C3 and C5, being attached to both nitrogen and oxygen (or in close proximity), are generally more downfield than C4.
-
Ethyl Group Carbons (-O-CH₂- and -CH₃): The methylene carbon is deshielded by the attached oxygen, while the methyl carbon appears in the typical aliphatic region.
-
Methyl Group Carbon (C3-CH₃): This carbon will appear in the upfield aliphatic region.
Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher frequency (for ¹³C) NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| C=N Stretch (Isoxazole) | 1600 - 1650 | Medium |
| C=C Stretch (Isoxazole) | 1550 - 1600 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |
Interpretation of Key IR Bands:
-
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring will appear in the 1550-1650 cm⁻¹ region.
-
C-O Stretch: The C-O single bond stretching of the ester will result in a strong band in the fingerprint region.
-
C-H Stretches: The spectrum will show absorptions for both sp³ (aliphatic) and sp² (aromatic) C-H stretching.
Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Experimental Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive method for the structural characterization of this compound. By following the detailed protocols and utilizing the predictive spectral data provided in this application note, researchers can confidently identify and verify the structure of this important heterocyclic compound. This ensures the quality and integrity of the material used in further research and development activities.
References
The Versatility of Ethyl 3-Methylisoxazole-5-carboxylate in Modern Medicinal Chemistry: A Scaffolding Approach
The isoxazole motif is a cornerstone in contemporary medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] Among the vast array of isoxazole-containing building blocks, Ethyl 3-methylisoxazole-5-carboxylate stands out as a particularly versatile and valuable scaffold. Its strategic placement of functional groups—an ester for derivatization and a methyl group for steric and electronic modulation—provides a robust platform for the synthesis of diverse compound libraries with a wide spectrum of biological activities. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in drug discovery and development.
A Privileged Scaffold: The Chemical Biology of the Isoxazole Ring
The isoxazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a multitude of bioactive compounds.[1] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of properties. The ring is relatively electron-deficient, which influences the reactivity of its substituents. Furthermore, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules.[1] The metabolic stability of the isoxazole ring is another key advantage, often enhancing the pharmacokinetic profile of drug candidates.
Synthetic Accessibility: The Gateway to Molecular Diversity
A primary advantage of this compound is its straightforward synthesis, making it a readily accessible starting material for medicinal chemistry campaigns. A common and efficient method involves the cycloaddition reaction between an alkyne and a nitrile oxide, generated in situ from an oxime. Another well-established route is the reaction of hydroxylamine with a β-ketoester derivative.[4][5]
The true utility of this scaffold lies in the reactivity of its ester group. This functional handle can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a wide array of amides, hydrazides, and other derivatives. This chemical tractability allows for the systematic exploration of the chemical space around the isoxazole core, a fundamental practice in lead optimization.
Application in Drug Discovery: The Case of Leflunomide and Beyond
A quintessential example of the successful application of the 5-methylisoxazole scaffold is the immunomodulatory drug, Leflunomide.[6][7] Used in the treatment of rheumatoid arthritis, Leflunomide's mechanism of action involves the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway.[6] This inhibition depletes the pool of pyrimidines necessary for the proliferation of activated lymphocytes, thereby dampening the inflammatory response. The synthesis of Leflunomide prominently features the 5-methylisoxazole-4-carboxylic acid moiety, which is readily derived from its corresponding ethyl ester.[4][5][8]
Beyond Leflunomide, the isoxazole scaffold has been incorporated into a plethora of molecules with diverse biological activities, as summarized in the table below:
| Biological Activity | Example Derivative Class | Reference |
| Antifungal | Thiazole carboxamides | [9] |
| Herbicidal | Thiazole carboxamides | [9] |
| Antiviral | Isoxazole-amides | [9] |
| Anticancer | Isoxazole-amides | [9] |
| Antibacterial | Isoxazole-amides | [9] |
| Antitubercular | 5-Methylisoxazole-3-carboxamides | [10] |
This broad range of activities underscores the remarkable versatility of the isoxazole scaffold and its derivatives.[9][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These protocols are designed to be robust and reproducible, forming a solid foundation for any medicinal chemistry program utilizing this scaffold.
Protocol 1: Hydrolysis of this compound to 3-Methylisoxazole-5-carboxylic acid
This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for many subsequent derivatizations.[11][12]
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric acid (HCl), 1 N
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF (3 mL/mmol) and Methanol (3 mL/mmol).
-
Saponification: While stirring, add a solution of NaOH (2.0 eq) in deionized water (2 mL/mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18-20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Transfer the aqueous residue to a separatory funnel.
-
Acidify the aqueous solution to a pH of 2 with 1 N HCl.
-
Extract the aqueous layer with Ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers and wash with brine (1 x 20 mL/mmol).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a solid. The product is often of sufficient purity for use in the next step without further purification.
-
Protocol 2: Amidation of 3-Methylisoxazole-5-carboxylic acid
This protocol details the conversion of the carboxylic acid to an amide, a common linkage in many biologically active molecules. This procedure involves the formation of an intermediate acid chloride.[7][10]
Materials and Reagents:
-
3-Methylisoxazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
An appropriate aniline or amine
-
A suitable solvent (e.g., Toluene, Dichloromethane)
-
An appropriate base (e.g., Triethylamine, Pyridine)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Methylisoxazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-methylisoxazole-4-carbonyl chloride is typically used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the desired aniline or amine (1.0 eq) and a base such as triethylamine (1.2 eq) in the same solvent.
-
Cool the amine solution in an ice bath and slowly add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
-
Visualizing the Workflow
The following diagrams illustrate the synthetic pathways and a general workflow for utilizing this compound in a drug discovery program.
Caption: Synthetic pathways and drug discovery workflow.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its synthetic accessibility and the ease of derivatization of its ester functionality provide a robust platform for the generation of diverse molecular libraries. The proven success of the isoxazole scaffold, exemplified by the drug Leflunomide, and the broad spectrum of biological activities exhibited by its derivatives, solidify the importance of this compound as a key tool for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable scaffold in their quest for novel therapeutics.
References
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- A method for synthesizing leflunomide - Google Patents. (n.d.).
-
Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides - DOI. (n.d.). Retrieved from [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (n.d.). Retrieved from [Link]
-
ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]
-
A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities | World Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
WO/2007/086076 AN IMPROVED PROCESS FOR PREPARATION OF LEFLUNOMIDE - WIPO Patentscope. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]
- A method for synthesizing leflunomide - Google Patents. (n.d.).
- An improved process for preparation of leflunomide - Google Patents. (n.d.).
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Retrieved from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (n.d.). Retrieved from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (n.d.). Retrieved from [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 6. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von Ethyl-3-methylisoxazol-5-carboxylat für Bioassays
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Anleitung zur Derivatisierung von Ethyl-3-methylisoxazol-5-carboxylat, einer Schlüsselverbindung für die Entwicklung neuer biologisch aktiver Moleküle. Als Leitfaden für erfahrene Anwendungswissenschaftler konzipiert, werden hier nicht nur Protokolle aufgelistet, sondern auch die wissenschaftlichen Hintergründe für experimentelle Entscheidungen erläutert, um die Entwicklung und das Screening einer Bibliothek von Isoxazol-Derivaten zu ermöglichen.
Einleitung: Die Bedeutung des Isoxazol-Gerüsts in der medizinischen Chemie
Das Isoxazol-Heterozyklus ist ein prominentes Strukturelement in einer Vielzahl von pharmazeutisch aktiven Verbindungen. Seine einzigartigen elektronischen Eigenschaften und seine Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, machen es zu einem wertvollen Baustein in der Wirkstoffentwicklung. Isoxazol-Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antibakterielle, entzündungshemmende, antivirale und krebsbekämpfende Eigenschaften.[1][2] Die Modifikation des Isoxazol-Grundgerüsts ist eine bewährte Strategie zur Optimierung der Wirksamkeit und Selektivität von Leitstrukturen.
Ethyl-3-methylisoxazol-5-carboxylat dient als vielseitiges Ausgangsmaterial. Die Esterfunktion an der C5-Position ist ein idealer Anknüpfungspunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch Amidkopplungsreaktionen. Durch die systematische Synthese einer Bibliothek von Carboxamiden können die Struktur-Aktivitäts-Beziehungen (SAR) untersucht werden, um Derivate mit verbesserter biologischer Wirksamkeit und günstigen pharmakokinetischen Eigenschaften zu identifizieren.
Synthese und Derivatisierung: Von der Carbonsäure zur Amid-Bibliothek
Der erste entscheidende Schritt in der Derivatisierung ist die Hydrolyse des Ethylesters zur entsprechenden Carbonsäure. Diese Carbonsäure dient als zentrales Zwischenprodukt für die anschließende Synthese der Amid-Bibliothek.
Stufe 1: Alkalische Hydrolyse von Ethyl-3-methylisoxazol-5-carboxylat
Die Umwandlung des Esters in die Carbonsäure wird effizient durch eine alkalische Hydrolyse (Verseifung) erreicht. Diese Reaktion muss sorgfältig kontrolliert werden, um den empfindlichen Isoxazolring nicht zu spalten.
Protokoll: Synthese von 3-Methylisoxazol-5-carbonsäure
-
Materialien:
-
Ethyl-3-methylisoxazol-5-carboxylat
-
Natriumhydroxid (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Wasser (deionisiert)
-
Salzsäure (HCl, 1 N)
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
-
Vorgehensweise:
-
Lösen Sie Ethyl-3-methylisoxazol-5-carboxylat (1,0 Äquiv.) in einer Mischung aus THF und Methanol in einem Rundkolben mit Magnetrührer.[3]
-
Geben Sie unter Rühren tropfenweise eine wässrige Lösung von Natriumhydroxid (2,0 Äquiv.) hinzu.[3]
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 18-20 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.[3]
-
Nach Abschluss der Reaktion wird das organische Lösungsmittel unter reduziertem Druck entfernt.
-
Der wässrige Rückstand wird mit 1 N HCl vorsichtig auf einen pH-Wert von 2 angesäuert, was zur Ausfällung der Carbonsäure führt.[3]
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.[3]
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Magnesiumsulfat und filtrieren Sie.[3]
-
Das Lösungsmittel wird unter reduziertem Druck entfernt, um die 3-Methylisoxazol-5-carbonsäure als weißen Feststoff zu erhalten, der in der Regel ohne weitere Reinigung für den nächsten Schritt verwendet werden kann.[3]
-
Stufe 2: Synthese der 3-Methylisoxazol-5-carboxamid-Bibliothek
Die Carbonsäure wird zunächst in ein reaktiveres Säurechlorid umgewandelt, das dann in situ mit einer Auswahl von primären oder sekundären Aminen zu den entsprechenden Amiden umgesetzt wird.[4][5] Diese Eintopf-Methode ist effizient für die Erstellung einer Wirkstoffbibliothek.
Protokoll: Eintopf-Synthese von 3-Methylisoxazol-5-carboxamiden
-
Materialien:
-
3-Methylisoxazol-5-carbonsäure (aus Stufe 1)
-
Thionylchlorid (SOCl₂)
-
Pyridin (katalytische Mengen)
-
Verschiedene primäre und sekundäre Amine (z. B. Anilin, Benzylamin, Morpholin etc.)
-
Chloroform oder Dichlormethan (DCM)
-
-
Vorgehensweise:
-
Geben Sie 3-Methylisoxazol-5-carbonsäure (1,0 Äquiv.), eine katalytische Menge Pyridin und einen Überschuss an Thionylchlorid (1,2 Äquiv.) in einen trockenen Rundkolben unter einer Inertgasatmosphäre.[4]
-
Erhitzen Sie die Mischung für 12-16 Stunden unter Rückfluss.[4]
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie überschüssiges Thionylchlorid vorsichtig unter reduziertem Druck.
-
Lösen Sie den rohen Säurechlorid-Rückstand in einem wasserfreien aprotischen Lösungsmittel wie Chloroform oder DCM.
-
Geben Sie langsam das gewünschte Amin (1,2 Äquiv.) zu der Lösung.
-
Rühren Sie die Mischung für 8-12 Stunden bei 60 °C.[4]
-
Nach Abschluss der Reaktion waschen Sie das Rohprodukt mit Wasser und extrahieren es mit Chloroform.
-
Die organische Phase wird getrocknet und das Lösungsmittel verdampft. Das resultierende Amid kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.[4]
-
Diagramm des Syntheseworkflows
Abbildung 2: Arbeitsablauf für den Mikrobouillon-Verdünnungs-MHK-Assay.
Protokoll: In-vitro-Zytotoxizitätsassay gegen Krebszellen (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zelllebensfähigkeit dient. Er wird häufig verwendet, um die zytotoxische Wirkung von Verbindungen auf Krebszelllinien zu bewerten. [6][7]
-
Materialien:
-
Krebszelllinie (z.B. MCF-7 für Brustkrebs, HeLa für Gebärmutterhalskrebs)
-
Zellkulturmedium (z.B. DMEM), supplementiert mit fötalem Kälberserum (FCS) und Antibiotika
-
Synthetisierte Isoxazol-Derivate (in DMSO gelöst)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Lösungsmittel zum Auflösen von Formazan (z.B. DMSO oder isopropanolische HCl)
-
Sterile 96-Well-Zellkulturplatten
-
-
Vorgehensweise:
-
Zellaussaat: Säen Sie die Zellen in einer Dichte von 5 x 10⁴ Zellen/mL in 96-Well-Platten aus und lassen Sie sie über Nacht anhaften. [7] 2. Behandlung: Entfernen Sie das Medium und fügen Sie frisches Medium hinzu, das serielle Verdünnungen Ihrer Testverbindungen enthält. Schließen Sie eine Vehikelkontrolle (DMSO) und eine Positivkontrolle (z. B. Doxorubicin) ein.
-
Inkubation: Inkubieren Sie die Platten für eine festgelegte Zeit (z. B. 48 oder 72 Stunden) bei 37 °C und 5 % CO₂. [7] 4. MTT-Zugabe: Geben Sie nach der Inkubation eine MTT-Lösung in jede Vertiefung und inkubieren Sie die Platten für weitere 4 Stunden. Lebensfähige Zellen wandeln das gelbe MTT in violette Formazan-Kristalle um. [7] 5. Solubilisierung: Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle durch Zugabe eines Lösungsmittels (z. B. 150 µL DMSO). [7] 6. Messung: Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.
-
Datenanalyse: Die prozentuale Zelllebensfähigkeit wird im Vergleich zur Vehikelkontrolle berechnet. Die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) können aus den Dosis-Wirkungs-Kurven ermittelt werden.
-
Schlussfolgerung und Ausblick
Dieser Leitfaden beschreibt einen systematischen Ansatz zur Derivatisierung von Ethyl-3-methylisoxazol-5-carboxylat und zum Screening der resultierenden Verbindungen auf ihre biologische Aktivität. Die vorgestellten Protokolle für die Synthese, Charakterisierung und biologische Testung bieten eine solide Grundlage für Forscher in der Wirkstoffentwicklung. Die systematische Variation der Amid-Substituenten ermöglicht eine detaillierte Untersuchung der Struktur-Aktivitäts-Beziehungen, die für die Identifizierung und Optimierung neuer therapeutischer Wirkstoffe von entscheidender Bedeutung ist. Zukünftige Arbeiten könnten die Erweiterung der Bibliothek um weitere diverse Amine, die Untersuchung anderer Derivatisierungspositionen am Isoxazolring und die Prüfung in fortgeschritteneren biologischen Modellen, einschließlich In-vivo-Studien, umfassen.
Referenzen
- Martins, M. A. P., et al. (2002). synthesis of 3-methylisoxazole- 5-carboxamides and 5-[(1h-pyrazol-1-yl)carbonyl]. SYNTHETIC COMMUNICATIONS, 32(3), 425–433. Verfügbar unter: [Link]
- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Verfügbar unter: [Link]
- Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Verfügbar unter: [Link]
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3). Verfügbar unter: [Link]00216-7)
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Verfügbar unter: [Link]
- Semantic Scholar. (2002). SYNTHESIS OF 3-METHYLISOXAZOLE- 5-CARBOXAMIDES AND 5-[(1H-PYRAZOL-1-YL)CARBONYL]. Semantic Scholar. Verfügbar unter: [Link]
- Patel, R., et al. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Scientific Reports, 11(1), 20389. Verfügbar unter: [Link]
- Kontogiorgis, C., et al. (2014). Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation. European Journal of Medicinal Chemistry, 83, 337-349. Verfügbar unter: [Link]
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Verfügbar unter: [Link]
- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. Verfügbar unter: [Link]
- IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Verfügbar unter: [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17267–17276. Verfügbar unter: [Link]
- Lopez-Lazaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(20), 2480-2485. Verfügbar unter: [Link]
- Wang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102830. Verfügbar unter: [Link]00344-6)
- Gholamnezhad, Z., et al. (2020). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules, 25(8), 1776. Verfügbar unter: [Link]
- Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18581-18595. Verfügbar unter: [Link]
- ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Verfügbar unter: [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijcrt.org [ijcrt.org]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. SYNTHESIS OF 3-METHYLISOXAZOLE- 5-CARBOXAMIDES AND 5-[(1H-PYRAZOL-1-YL)CARBONYL]- 3-METHYLISOXAZOLES | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the Cyclocondensation Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 3-methylisoxazole-5-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. The described method is based on a [3+2] cycloaddition, a robust and widely utilized transformation in organic chemistry. We detail a step-by-step procedure, from reagent handling to final product purification and characterization, with an emphasis on the mechanistic rationale behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for accessing this valuable isoxazole derivative.
Introduction and Significance
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous commercially available drugs due to its favorable metabolic stability and ability to act as a bioisostere for amide or ester functionalities.[1][2] this compound, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures.
The primary synthetic strategy for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][3][4] This method offers high regioselectivity and proceeds under relatively mild conditions. This protocol leverages this classic transformation, employing an in situ generation of ethoxycarbonylformonitrile oxide from a stable precursor, which then reacts with propyne to yield the target compound.
Reaction Principle and Mechanism
The synthesis proceeds via a two-stage mechanism occurring in a single pot:
-
In Situ Generation of the 1,3-Dipole: The reaction is initiated by the base-mediated dehydrochlorination of Ethyl 2-chloro-2-(hydroxyimino)acetate. A non-nucleophilic organic base, such as triethylamine, abstracts a proton from the oxime hydroxyl group, followed by the elimination of a chloride ion to generate the highly reactive nitrile oxide intermediate, ethoxycarbonylformonitrile oxide.[5] This in situ generation is crucial as nitrile oxides are often unstable and prone to dimerization.
-
[3+2] Cycloaddition: The generated nitrile oxide (the 1,3-dipole) readily undergoes a concerted, pericyclic [3+2] cycloaddition reaction with propyne (the dipolarophile).[1][3] This reaction forms the five-membered isoxazole ring in a highly regioselective manner, yielding this compound as the final product.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent | CAS No. | Purity | Supplier Example | Notes |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | ≥97% | Sigma-Aldrich | Store at 2-8°C under inert gas.[6] |
| Propyne (liquefied gas in cylinder) | 74-99-7 | ≥98% | Various | Highly flammable gas. Handle with care. |
| Triethylamine (Et₃N) | 121-44-8 | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | ≥99.9% | Sigma-Aldrich | Use freshly distilled from sodium/benzophenone. |
| Ethyl Acetate (EtOAc) | 141-78-6 | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | 110-54-3 | HPLC Grade | Fisher Scientific | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | VWR | For drying organic layers. |
| Silica Gel | 7631-86-9 | 230-400 mesh | VWR | For column chromatography. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Pressure-equalizing dropping funnel
-
Gas dispersion tube (fritted) or a long needle
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas dispersion tube connected to a propyne cylinder (via a regulator and bubbler), and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add Ethyl 2-chloro-2-(hydroxyimino)acetate (7.58 g, 50.0 mmol) and 100 mL of anhydrous THF. Stir the mixture to dissolve the solid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Base Addition: Add triethylamine (7.6 mL, 55.0 mmol, 1.1 eq) to the dropping funnel and add it dropwise to the stirred THF solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylamine hydrochloride will form.
-
Nitrile Oxide Formation: After the addition is complete, stir the resulting slurry at 0°C for an additional 15 minutes to ensure complete formation of the nitrile oxide.
-
Propyne Addition: Begin bubbling propyne gas through the reaction mixture via the gas dispersion tube at a moderate rate (e.g., 1-2 bubbles per second). CAUTION: Propyne is a flammable gas; ensure the reaction is performed in a well-ventilated fume hood away from ignition sources. Continue the addition for 1-2 hours at 0°C.
-
Reaction Progression: After the propyne addition is complete, remove the gas inlet and replace it with a stopper. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be UV active.
Work-up and Purification
-
Quenching and Filtration: After the reaction is complete, filter the mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of THF.
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Extraction: Dissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
-
Eluent: A gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Procedure: Load the crude product onto the column (dry loading is recommended) and elute with the solvent system. Collect fractions and combine those containing the pure product as determined by TLC analysis.
-
-
Final Product: Remove the solvent from the pure fractions under reduced pressure to afford this compound as a clear oil or low-melting solid.[8]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure must be performed in a certified chemical fume hood.
-
Chemical Hazards:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate: Causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Propyne: Extremely flammable gas. Keep away from all sources of ignition.
-
Triethylamine: Flammable and corrosive liquid. Causes severe skin burns and eye damage.
-
Solvents (THF, EtOAc, Hexanes): Flammable and volatile. Avoid inhalation of vapors.
-
References
-
Nano Bio Letters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
Prajapati, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
Yang, G., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. Retrieved from [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
ChemHelpASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
-
LookChem. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (n.d.). Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)acetate 3. Retrieved from [Link]
-
PubChem. (n.d.). 3-methylisoxazole-5-carboxylic acid ethyl ester. Retrieved from [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. Ethyl 2-Chloro-2-(hydroxyimino)acetate | 14337-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for the Use of Ethyl 3-methylisoxazole-5-carboxylate in Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal and agrochemical science.[1][2] Its unique electronic properties, metabolic stability, and rigid conformational structure make it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[3] Derivatives of isoxazole and its reduced form, isoxazoline, are integral to numerous commercial agrochemicals, demonstrating a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties.[4][5][6]
Within this important class of compounds, Ethyl 3-methylisoxazole-5-carboxylate serves as a highly versatile and strategic starting material.[7] While not typically an active ingredient itself, its true value lies in its function as a foundational building block. The presence of a reactive ester group allows for straightforward chemical modification, enabling research teams to rapidly generate large libraries of novel derivatives.[7] This guide provides detailed protocols and scientific rationale for leveraging this compound as a key intermediate in the discovery and development of next-generation crop protection agents.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63366-79-0 | [8] |
| Molecular Formula | C₇H₉NO₃ | [8][9] |
| Molecular Weight | 155.15 g/mol | [8] |
| Purity | Typically ≥95% | [8] |
| Appearance | Data not consistently available; typically an oil or low-melting solid. | |
| Boiling Point | Not widely reported; related compounds show bp ~71-72 °C @ 0.5 mmHg. | |
| SMILES | CCOC(=O)C1=CC(=NO1)C | [9] |
| InChIKey | LPMIZTNZMHVVSS-UHFFFAOYSA-N | [9] |
Safety and Handling Precautions: Researchers should always consult the material safety data sheet (MSDS) provided by the supplier. Based on related isoxazole structures, standard laboratory precautions are advised:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
Section 2: Strategic Role in Agrochemical Synthesis
The power of this compound lies in its capacity for controlled and diverse chemical modification. The ester at the C5 position is the primary handle for derivatization, most commonly through saponification (hydrolysis) to the corresponding carboxylic acid, followed by amide coupling. This strategy is a mainstay in discovery chemistry for several reasons:
-
Chemical Robustness: The isoxazole ring is generally stable under the conditions required for ester hydrolysis and amide bond formation.
-
Amide Bond Versatility: Amides are metabolically stable and can form crucial hydrogen bonds with biological targets, making them ideal linkers.
-
Library Synthesis: A vast commercial inventory of primary and secondary amines is available, allowing for the creation of thousands of unique derivatives from a single carboxylic acid intermediate.
The following diagram illustrates the central role of this molecule in a typical discovery workflow.
Caption: Workflow for generating agrochemical candidates.
Section 3: Core Experimental Protocols
The following protocols provide a framework for the synthesis of the key carboxylic acid intermediate and its subsequent derivatization.
Protocol 3.1: Synthesis of 3-methylisoxazole-5-carboxylic acid (Intermediate)
This protocol details the base-catalyzed hydrolysis (saponification) of the starting ester. The conversion to the carboxylic acid is a critical step that activates the molecule for amide coupling.[10]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and methanol (e.g., a 1:2 v/v ratio).[10]
-
Causality: THF helps to ensure the solubility of the starting ester, while methanol is a good co-solvent for the aqueous base.
-
-
Saponification: Prepare a solution of NaOH (2.0 eq) in water and add it dropwise to the stirring ester solution at room temperature.[10]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18-20 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Trustworthiness: TLC provides a simple, visual confirmation that the reaction has gone to completion, preventing premature workup.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF and methanol).
-
Acidification: Re-dissolve the residue in a minimal amount of water and transfer to a separatory funnel. Cool the solution in an ice bath and slowly acidify to pH 2 by adding 1N HCl dropwise.[10] A precipitate (the desired carboxylic acid) should form.
-
Causality: Protonation of the carboxylate salt makes the product neutral and significantly less water-soluble, causing it to precipitate or become extractable into an organic solvent.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[10]
-
Washing: Combine the organic extracts and wash once with a saturated brine solution.
-
Causality: The brine wash helps to remove residual water and inorganic salts from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid, typically as a white solid.[10] The product can be used in the next step without further purification if purity is deemed sufficient by NMR or LC-MS.
Caption: Workflow for the saponification protocol.
Protocol 3.2: Parallel Amide Coupling for Library Generation
This protocol describes a standard method for creating a library of amides from the carboxylic acid intermediate. It utilizes a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
3-methylisoxazole-5-carboxylic acid (from Protocol 3.1)
-
A library of diverse primary or secondary amines (in a 96-well plate format, pre-dissolved)
-
HATU or a similar peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Multi-channel pipettes, 96-well reaction block
Procedure (per well in a 96-well plate):
-
Acid Activation: To a solution of 3-methylisoxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent HATU (1.1 eq) and the non-nucleophilic base DIPEA (2.5 eq). Allow this mixture to stir for 15-20 minutes at room temperature.
-
Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. DIPEA acts as a base to deprotonate the amine and neutralize the HCl produced during the reaction.
-
-
Amine Addition: Add the solution of the desired amine (1.2 eq) to the activated acid mixture.
-
Reaction: Seal the reaction plate and allow it to shake at room temperature for 12-16 hours.
-
Quenching and Workup (Simplified for Screening): After the reaction is complete, add water to each well to quench the reaction. The crude product mixture can often be directly used for initial high-throughput biological screening after appropriate dilution.
-
Purification (for "Hit" Compounds): For promising compounds identified in the initial screen, the synthesis is repeated on a larger scale, and the final product is purified using techniques like flash column chromatography or preparative HPLC.
Section 4: Application in Bioassays - Screening for Antifungal Activity
Once a library of derivatives is synthesized, it must be screened for biological activity. The following is a standard protocol for an in vitro antifungal assay.
Protocol 4.1: In Vitro Antifungal Assay (Agar Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized isoxazole amide library (dissolved in DMSO)
-
Potato Dextrose Agar (PDA) medium, sterilized
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Thanatephorus cucumeris)[11]
-
Sterile petri dishes
-
Positive control (e.g., a commercial fungicide)
-
Negative control (DMSO vehicle)
Procedure:
-
Medium Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath.
-
Compound Addition: Add the appropriate volume of the test compound stock solution (in DMSO) to the molten PDA to achieve the desired final concentration (e.g., 100 mg/L).[11] Mix thoroughly but gently to avoid bubbles. Prepare a series of plates with different concentrations for MIC determination.
-
Trustworthiness: A DMSO-only plate serves as a negative control to ensure the solvent itself does not inhibit fungal growth. A commercial fungicide plate serves as a positive control to validate that the assay is working correctly.
-
-
Plating: Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture plate and place it mycelium-side down in the center of the test plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark for a period determined by the growth rate of the fungus (typically 3-7 days), or until the fungal growth in the negative control plate reaches the edge.
-
Data Collection: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition using the formula:
-
Inhibition (%) = [ (d_c - d_t) / d_c ] * 100
-
Where d_c is the colony diameter of the negative control and d_t is the colony diameter of the treated plate.
-
Data Presentation: The results from a primary screen are often summarized in a table to identify promising "hits" for further investigation.
Table 2: Example Antifungal Screening Data for Isoxazole Amide Derivatives (at 100 mg/L)
| Compound ID | R-Group (from Amine) | % Inhibition vs. F. graminearum | % Inhibition vs. B. cinerea |
| I-1 | 4-Chlorobenzyl | 58% | 45% |
| I-2 | Cyclohexyl | 25% | 15% |
| I-3 | 2-Thiophenemethyl | 65% | 55% |
| I-4 | 3,4-Difluorobenzyl | 78% | 72% |
| Control | DMSO | 0% | 0% |
| (Data is representative and modeled after findings for similar compound classes[11]) |
Section 5: Mechanistic Considerations
While the specific mechanism of action must be determined experimentally for each novel active compound, the isoxazole scaffold is known to be present in several classes of commercial pesticides with well-understood targets. For fungicides, a common target for molecules containing amide linkers are the succinate dehydrogenase (SDH) enzymes in the mitochondrial respiratory chain.
Sources
- 1. ijpca.org [ijpca.org]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mthis compound [myskinrecipes.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ethyl 3-methylisoxazole-5-carboxylate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Ethyl 3-methylisoxazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise analytical control in drug development and manufacturing, this document outlines robust and validated protocols using High-Performance Liquid Chromatography (HPLC) with UV detection. Further discussion extends to supplementary and orthogonal techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) for comprehensive characterization. The protocols herein are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of this compound Quantification
This compound is a pivotal heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its isoxazole core is a feature of numerous commercial drugs. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, access to reliable, accurate, and precise analytical methods for its quantification is paramount for process optimization, quality control, and regulatory compliance.
This application note addresses this need by providing a validated, ready-to-implement HPLC-UV method, alongside insights into alternative and complementary analytical strategies. The methodologies are presented with a focus on the scientific rationale behind procedural choices, ensuring that the user can not only replicate the results but also adapt and troubleshoot the methods as required.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | [6][7] |
| Molecular Weight | 155.15 g/mol | [6] |
| CAS Number | 63366-79-0 | [6] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 27-31 °C | |
| Boiling Point | 71-72 °C at 0.5 mmHg | [9][10] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate. |
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most prevalent and reliable method for the routine quantification of this compound due to its specificity, sensitivity, and adaptability. The ester functionality and aromatic-like nature of the isoxazole ring provide sufficient hydrophobicity for retention on C18 columns and a chromophore for UV detection.
Causality Behind Experimental Choices
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection.
-
Column Chemistry: A C18 stationary phase is chosen for its versatility and proven efficacy in retaining moderately polar to non-polar organic molecules like the target analyte.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography, offering good peak shape and resolution. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak symmetry by suppressing the ionization of any acidic silanol groups on the silica support.[11][12] For mass spectrometry compatibility, a volatile acid like formic acid is preferred.[11][12]
-
Detection Wavelength: The optimal UV detection wavelength is determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance to ensure the highest sensitivity.
-
Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and backpressure.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Detailed HPLC Protocol
Objective: To quantify the concentration of this compound in a given sample.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | To be determined by UV scan (typically in the range of 220-260 nm) |
| Run Time | Approximately 10 minutes (or until the analyte has eluted) |
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Periodically inject a standard solution to monitor system suitability.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Method Validation
The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). |
Orthogonal and Supplementary Analytical Techniques
While HPLC-UV is the workhorse for quantification, other techniques can provide valuable complementary information.
Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, GC can be an effective analytical tool, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Advantages of GC:
-
High resolution and efficiency.
-
Suitable for the analysis of residual solvents and other volatile impurities.
Considerations for GC Method Development:
-
Column Selection: A mid-polarity capillary column (e.g., DB-5 or equivalent) is a good starting point.
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), provides definitive identification and structural information.
Key Applications of MS:
-
Peak Purity Assessment: Confirms the identity of the main peak and any co-eluting impurities.
-
Impurity Profiling: Enables the identification and characterization of unknown impurities.
-
Trace Level Quantification: Offers superior sensitivity for detecting and quantifying low-level impurities.
The fragmentation pattern of isoxazole derivatives in mass spectrometry can be complex but also diagnostic for structural elucidation.[13][14][15]
Conclusion
The accurate quantification of this compound is a critical aspect of quality control in pharmaceutical manufacturing. The HPLC-UV method detailed in this application note provides a robust, reliable, and validated approach for routine analysis. By understanding the principles behind the method and considering the complementary information offered by techniques like GC and MS, researchers and analytical scientists can ensure the quality and consistency of this important synthetic intermediate. The provided protocols and validation guidelines are designed to be a practical resource for laboratories and to support regulatory submissions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]
- 12. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methylisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. As a key heterocyclic building block in medicinal chemistry, achieving high yield and purity of this isoxazole ester is critical. This document provides in-depth, field-proven insights into common synthetic challenges, offering solutions grounded in mechanistic principles and validated experimental procedures.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust pathways: the cyclocondensation of a β-dicarbonyl compound with hydroxylamine, and the [3+2] cycloaddition of a nitrile oxide with an alkyne. Each route presents distinct advantages and challenges related to regioselectivity, reaction conditions, and potential side reactions.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: Poor Regioselectivity in Cyclocondensation Route
Question: My reaction using ethyl acetoacetate and hydroxylamine is producing a low yield of the target this compound, along with a significant amount of the 5-methylisoxazol-3(2H)-one isomer. Why does this happen and how can I improve the selectivity?
Answer: This is the most prevalent challenge in this synthetic route and stems from the two electrophilic sites on ethyl acetoacetate: the ketone carbonyl (C2) and the ester carbonyl (C4). Hydroxylamine can attack either site, leading to two different cyclized products.
-
Attack at Ketone (Desired): Nucleophilic attack by the hydroxylamine nitrogen at the more electrophilic ketone carbonyl, followed by condensation and cyclization, yields the desired 3-methylisoxazole-5-carboxylate.
-
Attack at Ester (Undesired): Attack at the ester carbonyl leads to the formation of the isomeric 5-methylisoxazol-3(2H)-one.[1][2]
The regioselectivity of this reaction is critically dependent on reaction conditions, particularly pH and temperature.[1][2]
Sources
Technical Support Center: Purification of Crude Ethyl 3-methylisoxazole-5-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 3-methylisoxazole-5-carboxylate, a key intermediate in various synthetic applications. The guidance herein is structured to address practical challenges encountered during experimental work, emphasizing the rationale behind procedural choices to ensure both purity and yield.
Introduction to Purification Challenges
The purification of this compound can present several challenges stemming from the physicochemical properties of the isoxazole ring and the ethyl ester functionality. Common issues include the presence of closely-related structural isomers, unreacted starting materials, and potential for hydrolysis or degradation under suboptimal conditions. This guide provides a systematic approach to overcoming these hurdles using standard laboratory techniques.
Core Purification Strategies: A Visual Workflow
The selection of a purification strategy is contingent on the nature and quantity of impurities present in the crude product. A general workflow for decision-making is outlined below.
Technical Support Center: Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3-methylisoxazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block in their work. We understand that synthetic chemistry is rarely a straight line. This guide provides in-depth, field-tested answers to common problems encountered during the synthesis, focusing on the prevalent 1,3-dipolar cycloaddition pathway. Our goal is to explain the causality behind these issues and provide robust, actionable protocols to help you achieve a high yield of pure material.
The most common and regioselective route to 3,5-disubstituted isoxazoles like this compound is the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[3] For this specific target, acetonitrile oxide, generated in situ from a precursor like nitroethane, reacts with ethyl propiolate. While powerful, this method is sensitive to reaction conditions, and several side reactions can compete with the desired product formation, leading to challenges in yield and purity.
Core Synthetic Pathway: 1,3-Dipolar Cycloaddition
The diagram below illustrates the fundamental workflow for the synthesis, highlighting the critical in situ generation of the unstable nitrile oxide intermediate and its subsequent reaction.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
This is a common issue stemming from the reactive and unstable nature of the nitrile oxide intermediate. Low yields can typically be traced back to three main areas:
-
Inefficient Nitrile Oxide Generation: The conversion of the nitroethane precursor to acetonitrile oxide is the rate-limiting step and requires an effective dehydrating agent. If this step is slow or incomplete, the concentration of the 1,3-dipole will be too low to react efficiently with the ethyl propiolate. Ensure your dehydrating agent (e.g., phosphorus oxychloride) is fresh and anhydrous.
-
Competitive Dimerization: Acetonitrile oxide can readily dimerize to form a furoxan (a 1,2,5-oxadiazole 2-oxide), a highly stable side product.[4] This dimerization is a second-order reaction, meaning its rate increases exponentially with the concentration of the nitrile oxide. To minimize this, the nitrile oxide should be generated slowly in situ in the presence of the dipolarophile (ethyl propiolate), ensuring it reacts in the desired cycloaddition before it can find another nitrile oxide molecule to dimerize with. A slow, dropwise addition of the dehydrating agent over several hours is a standard technique to maintain a low, steady-state concentration of the nitrile oxide.
-
Suboptimal Reaction Conditions:
-
Temperature: While some heat may be required to initiate the reaction, excessive temperatures can accelerate decomposition and dimerization pathways. Monitor the reaction temperature closely.
-
Stoichiometry: A slight excess (1.1 to 1.3 equivalents) of the dipolarophile (ethyl propiolate) can help to "trap" the nitrile oxide as it is formed, pushing the equilibrium towards the desired product.
-
Q2: My crude ¹H NMR shows several sets of peaks besides my product. What are these common impurities?
Identifying byproducts is the first step to optimizing your reaction and purification strategy. Besides unreacted starting materials, the following side products are most frequently observed.
| Side Product | Chemical Structure | Reason for Formation | Key Troubleshooting Step |
| Ethyl 3-methylisoxazole-4-carboxylate (Regioisomer) | ![]() | The [3+2] cycloaddition is not perfectly regioselective. Steric and electronic factors favor the 3,5-isomer, but the 3,4-isomer can form, especially under harsh conditions.[5] | Lower reaction temperature; ensure slow addition of reagents. Careful purification via column chromatography is essential for separation. |
| 3,4-Dimethylfuroxan (Nitrile Oxide Dimer) | ![]() | Self-condensation of the highly reactive acetonitrile oxide intermediate when its local concentration is too high.[4] | Generate the nitrile oxide slowly in situ so it reacts with the alkyne immediately upon formation. |
| 3-Methylisoxazole-5-carboxylic Acid | ![]() | Hydrolysis of the ethyl ester group during an aqueous workup, particularly if conditions become too basic or acidic for a prolonged period.[6] | Perform the workup efficiently at low temperatures and avoid extreme pH values. Use a mild base like NaHCO₃ for washes. |
| Triethylamine Hydrochloride | Et₃N·HCl | If using triethylamine as a base with a chloride-containing dehydrating agent (like POCl₃), this salt will precipitate.[7] | This salt is highly water-soluble and should be removed during the aqueous workup. An incomplete wash can lead to it subliming during distillation.[7] |
Q3: How can I improve the regioselectivity and minimize the formation of the 3,4-disubstituted isomer?
While the Huisgen cycloaddition often shows good regioselectivity for terminal alkynes, forming the 3,4-isomer is always a possibility.[5][8] The outcome is governed by Frontier Molecular Orbital (FMO) theory, where the reaction proceeds through the pathway with the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[9][10]
Practically, you can influence the selectivity through these measures:
-
Controlled Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored regioisomeric transition state, leading to a mixture of products.
-
Solvent Choice: The polarity of the solvent can subtly influence the FMO energy levels. While many 1,3-dipolar cycloadditions show little solvent effect, it is a parameter worth screening if regioselectivity is a persistent issue.[11]
-
Slow Addition: As mentioned for yield improvement, slow generation of the nitrile oxide ensures it reacts under kinetic control, which typically favors a single regioisomer.
Q4: I'm having difficulty purifying my crude product. What is the most effective purification protocol?
A multi-step approach combining an extractive workup with chromatography is generally the most robust method.
-
Optimized Workup: A thorough aqueous workup is critical to remove salts and water-soluble impurities before chromatography. See Protocol 1 for a detailed procedure. An alkaline wash is effective at removing any unreacted starting materials and the hydrolyzed carboxylic acid byproduct.[7]
-
Flash Column Chromatography: This is the most reliable method for separating the desired 3,5-disubstituted isoxazole from its 3,4-regioisomer and the furoxan dimer. The polarity difference between the isomers is often sufficient for good separation on silica gel. See Protocol 2 for a step-by-step guide.
-
Vacuum Distillation: While distillation can be used for this compound (b.p. ~72 °C at 0.5 mmHg), it is often inadvisable for final purification.[7][12] The required temperatures can cause some products to discolor or decompose.[7] Furthermore, it will not effectively separate the regioisomers if their boiling points are very close. Distillation is best used as a bulk purification step to remove non-volatile impurities before a final chromatographic polishing step.
Visual Troubleshooting Workflow
Use this decision tree to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting synthesis and purification.
Detailed Experimental Protocols
Protocol 1: Optimized Extractive Workup
This procedure is designed to remove the majority of inorganic salts and acidic/basic impurities prior to final purification.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 2-3x the reaction volume).
-
Water Wash: Pour the diluted mixture into a separatory funnel and wash with cold deionized water (1x reaction volume). This removes the bulk of water-soluble salts like triethylamine hydrochloride.[7]
-
Acidic Wash: To remove any remaining organic base (e.g., triethylamine), wash the organic layer with cold 1 M HCl (1x reaction volume). Check the aqueous layer with pH paper to ensure it is acidic.[7]
-
Basic Wash: To remove the hydrolyzed carboxylic acid byproduct and other acidic impurities, wash the organic layer with a cold saturated solution of sodium bicarbonate (NaHCO₃) (1x reaction volume). Caution: Perform this wash carefully as CO₂ evolution may cause pressure buildup in the funnel. Do not use strong bases like NaOH, as this can promote further ester hydrolysis.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography Purification
This protocol provides a general guideline for purifying the crude product on silica gel.
-
Solvent System Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for a solvent system that gives your desired product an Rf value of ~0.25-0.35. The regioisomer and furoxan dimer will likely have slightly different Rf values.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent system. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For best results, adsorb this solution onto a small amount of fresh silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column as a narrow band.[13]
-
Elution: Carefully add the eluent to the top of the column. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution of your compounds by spotting fractions onto TLC plates and visualizing under UV light and/or with a potassium permanganate stain.
-
Combine and Concentrate: Combine the fractions that contain the pure desired product, and remove the solvent under reduced pressure to yield the purified this compound.
References
-
McMurry, J. E. (1973). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. [Link]
-
Tepe, J. J., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(4), M1272. [Link]
-
Pardhasaradhi, M., & Kumar, A. (2014). Comprehensive review on Huisgen's cycloaddition reactions. International Journal of ChemTech Research, 6(9), 4270-4284. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Ethyl 2-methyl-3-oxobutanoate. Organic Syntheses. Retrieved from [Link]
-
Witan, J., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5623. [Link]
-
Chiacchio, U., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Molbase. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Molbase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Retrieved from [Link]
-
Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33345-33374. [Link]
- Google Patents. (n.d.). Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate. Google Patents.
-
Mondal, C. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 7(27), 751-759. [Link]
-
Al-Hourani, B. J., et al. (2016). Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives. Molecules, 21(6), 766. [Link]
-
Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). [Link]
-
PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-cyano-3-oxobutanoic acid ester. Google Patents.
-
da Silva, A. B. F., et al. (2017). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 28(1), 139-148. [Link]
-
Scribd. (n.d.). 1,3 Dipolar Cycloaddition. Scribd. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. chesci.com [chesci.com]
- 10. scielo.br [scielo.br]
- 11. scribd.com [scribd.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methylisoxazole-5-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during this specific chemical synthesis. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
I. Reaction Overview and Mechanism
The synthesis of this compound typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. The regioselectivity of this reaction is a critical factor, as the nucleophilic attack of the hydroxylamine nitrogen can occur at either of the carbonyl groups of the β-ketoester, potentially leading to the formation of an isomeric byproduct.
Caption: General reaction mechanism for the synthesis of this compound.
II. Troubleshooting Guide: Common Reaction Failures
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction resulted in a very low yield or no desired product. What are the likely causes?
A1: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.
-
Cause 1: Poor Quality of Starting Materials:
-
Ethyl Acetoacetate: This β-ketoester can undergo self-condensation or hydrolysis over time. It is crucial to use freshly distilled or high-purity ethyl acetoacetate.
-
Hydroxylamine: Hydroxylamine and its salts can decompose. Use a fresh bottle of hydroxylamine hydrochloride or sulfate and ensure it is dry.
-
-
Cause 2: Incorrect Reaction pH:
-
The pH of the reaction medium is critical for both the initial condensation and the subsequent cyclization. The reaction is often carried out in the presence of a base (like sodium acetate or sodium hydroxide) to neutralize the acid released from the hydroxylamine salt and to facilitate the reaction.[1] If the medium is too acidic or too basic, side reactions may be favored.
-
-
Cause 3: Inappropriate Reaction Temperature:
-
Like many condensation reactions, the temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be very slow. Conversely, if the temperature is too high, it can lead to the decomposition of reactants, intermediates, or the final product.
-
-
Cause 4: Inefficient Water Removal (if applicable):
-
The dehydration step to form the isoxazole ring is an equilibrium process. If water is not effectively removed (e.g., by a Dean-Stark trap in certain protocols), the equilibrium may not favor product formation.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low product yield.
Q2: I have isolated a product, but the NMR spectrum shows a mixture of isomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a well-documented challenge in the synthesis of 3,5-disubstituted isoxazoles from unsymmetrical 1,3-dicarbonyl compounds. [1]
-
Cause: Non-selective Nucleophilic Attack:
-
Hydroxylamine can attack either the acetyl carbonyl or the ester carbonyl of ethyl acetoacetate. Attack at the acetyl carbonyl leads to the desired this compound. Attack at the ester carbonyl can lead to the formation of the isomeric Ethyl 5-methylisoxazole-3-carboxylate.
-
Strategies to Control Regioselectivity:
-
pH Control: The regioselectivity of the initial condensation can be influenced by the reaction pH. It is often necessary to perform small-scale experiments with varying amounts of base to find the optimal conditions that favor the desired isomer.
-
Use of Pre-formed Intermediates: A more controlled approach involves the pre-formation of an enamine from ethyl acetoacetate, which can then react with a nitrile oxide precursor. This method can offer higher regioselectivity.[2]
-
Chromatographic Separation: If a mixture of isomers is unavoidable, they can often be separated by column chromatography. The polarity of the two isomers is typically different enough to allow for separation on silica gel.
Table 1: Comparison of Isoxazole Regioisomers
| Compound | Structure | Typical 1H NMR Chemical Shifts (CDCl3) |
| This compound (Desired) | CC1=NOC(C(OCC)=O)=C1 | CH3: ~2.3 ppm (s), CH: ~6.5 ppm (s), CH2: ~4.4 ppm (q), CH3 (ethyl): ~1.4 ppm (t) |
| Ethyl 5-methylisoxazole-3-carboxylate (Isomer) | CC1=CC(C(OCC)=O)=NO1 | CH3: ~2.5 ppm (s), CH: ~6.2 ppm (s), CH2: ~4.4 ppm (q), CH3 (ethyl): ~1.4 ppm (t) |
Note: The exact chemical shifts can vary depending on the solvent and instrument.
Q3: My reaction mixture turned dark, and I have isolated a significant amount of a tar-like substance. What could be the cause?
A3: The formation of tar or dark-colored byproducts is often indicative of decomposition or polymerization reactions.
-
Cause 1: High Reaction Temperature: As mentioned earlier, excessive heat can lead to the decomposition of the starting materials or intermediates.
-
Cause 2: Presence of Strong Acids or Bases: Harsh acidic or basic conditions can catalyze side reactions, leading to the formation of complex, high-molecular-weight byproducts.
-
Cause 3: Air Oxidation: Some of the intermediates in the reaction may be sensitive to air, and oxidation can lead to the formation of colored impurities.
Preventative Measures:
-
Temperature Control: Maintain a consistent and appropriate reaction temperature using a controlled heating mantle or oil bath.
-
Controlled Addition of Reagents: Add strong acids or bases slowly and with efficient stirring to avoid localized high concentrations.
-
Inert Atmosphere: If sensitivity to air is suspected, perform the reaction under an inert atmosphere of nitrogen or argon.[3]
Q4: I am observing an impurity that I suspect is the hydrolyzed carboxylic acid. How can I confirm this and prevent its formation?
A4: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, especially during workup.
-
Confirmation:
-
TLC Analysis: The carboxylic acid will be significantly more polar than the ester. It will have a much lower Rf value on a silica gel TLC plate.
-
Acid-Base Extraction: The carboxylic acid can be extracted from an organic solution with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Acidifying the aqueous layer should precipitate the carboxylic acid, confirming its presence.
-
1H NMR Spectroscopy: The most definitive evidence is the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Prevention of Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize the presence of water.
-
Neutral or Mildly Acidic Workup: During the workup, avoid prolonged contact with strong bases. If an aqueous wash is necessary, use neutral water or brine. If an acid wash is required, use a dilute acid and perform the extraction quickly.
-
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to conditions that could cause hydrolysis.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common syntheses of similar isoxazole derivatives. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate (1.2 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reactants: To this solution, add ethyl acetoacetate (1.0 eq) followed by hydroxylamine hydrochloride (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
IV. References
-
Organic Syntheses, Coll. Vol. 6, p.606 (1988); Vol. 53, p.59 (1973). [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5868-5881. [Link]
-
da Silva, M. J. V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5868-5881. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-methylisoxazole-5-carboxylate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-methylisoxazole-5-carboxylate. As a key heterocyclic moiety in medicinal chemistry and materials science, the isoxazole ring's synthesis requires careful control of reaction parameters to ensure high yield and purity.[1][2] This guide, structured by Senior Application Scientists, provides field-proven insights and troubleshooting protocols to navigate the common challenges encountered during its synthesis, primarily focusing on the robust and highly selective 1,3-dipolar cycloaddition pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is analyzed for its probable causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Isoxazole Product
A low yield is the most common issue, often stemming from the stability and reactivity of the key nitrile oxide intermediate.
Possible Causes & Recommended Solutions:
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Cause A: Decomposition or Dimerization of the Nitrile Oxide Intermediate.
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Scientific Explanation: The core of many isoxazole syntheses is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (an alkyne or a suitable alkene equivalent).[2][3] Nitrile oxides are highly reactive and can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially if their concentration builds up before reacting with the dipolarophile.[4] This side reaction is a primary pathway for yield loss.
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Solution: Generate the nitrile oxide in situ (in the reaction mixture) in the presence of the dipolarophile. This ensures that the nitrile oxide reacts as it is formed, keeping its transient concentration low and minimizing dimerization. A common method is the dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base like triethylamine or the dehydration of an aldoxime using an agent like phosphorus oxychloride.[4][5]
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Cause B: Purity and Stoichiometry of Reagents.
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Scientific Explanation: The reaction is sensitive to the quality of the starting materials. For instance, in syntheses starting from ethyl acetoacetate to form an enamine intermediate, the purity of the acetoacetate and the amine is critical.[5] Similarly, the dehydrating agent must be active and used in the correct stoichiometric amount to efficiently generate the nitrile oxide.
-
Solution:
-
Verify Reagent Purity: Use freshly distilled or high-purity starting materials. Ethyl acetoacetate can exist in keto-enol tautomers; ensure its quality is consistent.
-
Optimize Stoichiometry: A slight excess of the nitroalkane (which serves as the nitrile oxide precursor) and the dehydrating agent is often used to drive the reaction to completion.[5] However, a large excess can lead to side reactions and complicate purification. See the optimized protocol table below for a recommended starting point.
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-
-
Cause C: Inappropriate Reaction Temperature.
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Scientific Explanation: The initial generation of the nitrile oxide is often an exothermic process. Running the reaction at too high a temperature can accelerate the unwanted dimerization side reaction. Conversely, a temperature that is too low may lead to an impractically slow reaction rate.
-
Solution: The addition of the dehydrating agent (e.g., phosphorus oxychloride) should be performed slowly at a reduced temperature (e.g., in an ice bath) to control the initial exotherm.[5] After the addition is complete, the reaction is typically allowed to warm to room temperature to proceed to completion.[5]
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Problem 2: Formation of Significant Impurities in the Final Product
Even with a reasonable yield, product purity can be a challenge. Identifying the nature of the impurity is the first step toward eliminating it.
Possible Causes & Recommended Solutions:
-
Cause A: Presence of Furoxans.
-
Scientific Explanation: As mentioned, these are the primary byproducts resulting from nitrile oxide dimerization. Their formation is favored when the cycloaddition reaction is slow or when the nitrile oxide is generated too quickly.
-
Solution: Adhere strictly to the principle of slow, controlled in situ generation of the nitrile oxide at low temperatures. Ensure efficient stirring to maintain a homogenous mixture. Furoxans can often be separated from the desired isoxazole product via column chromatography, as they typically have different polarities.
-
-
Cause B: Unreacted Starting Materials.
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Scientific Explanation: Incomplete conversion is a straightforward cause of impurities. This can be diagnosed by Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.
-
Solution:
-
Reaction Monitoring: Use TLC to monitor the disappearance of the limiting starting material.
-
Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time at room temperature. Gentle heating can sometimes be employed, but this must be done cautiously to avoid promoting side reactions.
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Workup Procedure: A proper aqueous workup is crucial. For example, washing the organic layer with dilute acid (e.g., 6N HCl) removes basic impurities like triethylamine, while a subsequent wash with dilute base (e.g., 5% NaOH) can remove acidic byproducts.[5]
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-
-
Cause C: Formation of Positional Isomers.
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Scientific Explanation: While some methods for isoxazole synthesis can produce a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted), the reaction of a nitrile oxide with an enamino ester, such as ethyl β-pyrrolidinocrotonate, is remarkably selective and typically yields a single positional isomer.[5] This high selectivity is a key advantage of this pathway.
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Solution: If isomer formation is suspected (which is unlikely with the recommended protocol), the issue may lie in the choice of synthetic route. The enamino ester pathway is specifically designed to avoid this problem.[5]
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Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this isoxazole synthesis?
A1: The most reliable method proceeds via a 1,3-dipolar cycloaddition. The key steps are:
-
Nitrile Oxide Formation: A primary nitroalkane (e.g., 1-nitropropane) is dehydrated in situ using an agent like phosphorus oxychloride to form a nitrile oxide intermediate.
-
Cycloaddition: This highly reactive nitrile oxide undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile. In this specific synthesis, the dipolarophile is an enamino ester (e.g., ethyl β-pyrrolidinocrotonate).
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Elimination: The initial cycloadduct is an isoxazoline intermediate, which then eliminates the amine (e.g., pyrrolidine) to form the final aromatic isoxazole ring.[5] This method is highly regioselective, preventing the formation of isomeric products.[5]
Q2: How should I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a silica gel plate alongside your starting materials. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is complete when the spot corresponding to the limiting reactant (usually the enamino ester) has disappeared and a new, more polar spot for the isoxazole product is prominent.
Q3: What are the best practices for purifying the crude this compound?
A3:
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Initial Workup: A thorough aqueous workup as described in Problem 2 is essential to remove the bulk of ionic and water-soluble impurities.[5]
-
Vacuum Distillation: For related compounds, vacuum distillation is an effective method for purification on a larger scale, provided the compound is thermally stable.[5] For ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, a boiling point of 72°C at 0.5 mmHg is reported, suggesting this is a viable method.[5][6]
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Column Chromatography: This is the most versatile method for removing closely related impurities like furoxans. Use a silica gel column and a solvent system determined by TLC analysis (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity).
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Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent final purification step.[7] Choose a solvent system where the compound is soluble when hot but sparingly soluble when cold.[7]
Q4: Can I use a different base instead of triethylamine?
A4: Yes, other non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) can be used. The key is that the base should be strong enough to facilitate the dehydrohalogenation or elimination step but not nucleophilic enough to react with the starting materials or intermediates. Triethylamine is commonly used due to its efficacy and cost-effectiveness.
Optimized Experimental Protocol
This protocol is adapted from a validated procedure for a structurally related isoxazole and serves as an excellent starting point for optimization.[5]
Step 1: Synthesis of Ethyl β-pyrrolidinocrotonate (Enamine Intermediate)
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Combine ethyl acetoacetate (1.0 mole), pyrrolidine (1.0 mole), and benzene (400 mL) in a flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture under a nitrogen atmosphere until the theoretical amount of water (18 mL) is collected (approx. 45-60 minutes).
-
Remove the solvent under reduced pressure (rotary evaporator). The resulting ethyl β-pyrrolidinocrotonate is often pure enough (yields typically >95%) to be used directly in the next step without distillation.[5]
Step 2: Synthesis of Ethyl 3-alkyl-5-methylisoxazole-4-carboxylate
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In a three-necked flask under a nitrogen atmosphere, dissolve the crude ethyl β-pyrrolidinocrotonate (1.0 mole), the corresponding primary nitroalkane (e.g., nitroethane for the 3-methyl target, 1.2-1.3 moles), and triethylamine (approx. 400 mL) in a suitable solvent like chloroform (1 L).
-
Cool the flask in an ice bath.
-
Prepare a solution of phosphorus oxychloride (POCl₃, ~1.1 moles) in chloroform (200 mL).
-
Add the POCl₃ solution dropwise to the cooled, stirring reaction mixture over several hours (e.g., 3 hours). Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-15 hours.
-
Proceed with the aqueous workup and purification as described in the FAQ section.
Data Summary: Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Ratio (rel. to Enamine) | Recommended Amount (for 1 mole scale) | Purpose |
| Ethyl β-pyrrolidinocrotonate | 1.0 | 1.0 mole | Dipolarophile |
| Primary Nitroalkane | 1.2 - 1.3 | 1.2 - 1.3 moles | Nitrile Oxide Precursor |
| Phosphorus Oxychloride | ~1.1 | ~1.1 moles | Dehydrating Agent |
| Triethylamine | (Solvent/Base) | ~400 mL | Base for HCl Scavenging |
| Solvent (e.g., Chloroform) | (Solvent) | ~1.2 L | Reaction Medium |
| Condition | Value | Notes | |
| Addition Temperature | 0 - 10 °C | To control exotherm and minimize side reactions. | |
| Reaction Temperature | Room Temperature | After slow addition is complete. | |
| Reaction Time | 15 - 18 hours | Monitor by TLC for completion. | |
| Expected Yield | 65 - 75% | Based on related reported syntheses.[5] |
Visual Workflow and Logic Diagrams
Diagram 1: General Synthesis & Workup Workflow
Caption: Workflow for isoxazole synthesis and purification.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for low yield troubleshooting.
References
-
Jorgensen, W. L., & Bartlett, P. A. (1988). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 6, 781. [Link]
-
Troncarelli, L., et al. (2024). Synthesis and Hydrogenation of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate. Molbank, 2024(1), m1762. [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazoles 101. [Link]
-
LookChem. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]
-
Wieczorek, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Wikipedia. (n.d.). Isoxazole. [Link]
-
Wieczorek, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
-
Singh, P. P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33543-33563. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. benchchem.com [benchchem.com]
Stability and storage conditions for Ethyl 3-methylisoxazole-5-carboxylate
Technical Support Center: Ethyl 3-methylisoxazole-5-carboxylate
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended temperature for storage is typically room temperature.[4] It is crucial to protect the compound from moisture, as isoxazole esters can be susceptible to hydrolysis.
Q2: Is this compound sensitive to light or air?
A2: While specific data on the photosensitivity of this exact molecule is not extensively published, heterocyclic compounds can be sensitive to light. Therefore, it is best practice to store it in an amber or opaque vial to minimize light exposure. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for an extended period, although for short-term storage, a tightly sealed container is generally sufficient.[2]
Q3: What is the expected shelf-life of this compound?
A3: When stored under the recommended conditions (cool, dry, tightly sealed), this compound is expected to be stable for years. However, for critical applications, it is advisable to re-qualify the material after a prolonged storage period (e.g., >1 year) by analytical methods such as NMR or LC-MS to confirm its purity.
Q4: I accidentally left the container open for a few hours. Is the compound still usable?
A4: A brief exposure to the atmosphere is unlikely to cause significant degradation, especially in a low-humidity environment. However, to be certain, you should check for any physical changes such as discoloration or clumping. If the compound is used in a moisture-sensitive reaction, it would be prudent to dry it under a vacuum before use. For highly sensitive experiments, running a small-scale test reaction is recommended.
Q5: Are there any incompatible materials I should avoid storing with this compound?
A5: Yes, you should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[5] These substances can potentially catalyze the degradation of the isoxazole ring or the hydrolysis of the ester group.[6][7]
Troubleshooting Guide
This section addresses common experimental issues that may be linked to the stability of this compound.
Issue 1: Inconsistent or poor yields in my reaction.
-
Possible Cause: The compound may have degraded due to improper storage. Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common degradation pathway, especially in the presence of moisture and acid or base catalysts.[6][7] This would reduce the amount of active starting material.
-
Troubleshooting Steps:
-
Verify Purity: Analyze a sample of your starting material using LC-MS or ¹H NMR to check for the presence of the hydrolyzed acid or other impurities.
-
Use Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample of the compound for your reaction.
-
Control Reaction Conditions: Ensure your reaction solvent is anhydrous and that all reagents are free from acidic or basic impurities, unless they are part of the reaction mechanism.
-
Issue 2: Appearance of unexpected side products in my reaction.
-
Possible Cause: The isoxazole ring itself can be susceptible to cleavage under certain reductive conditions or rearrangement under thermal stress.[8][9] For example, some isoxazole derivatives have been shown to undergo reductive ring opening in the presence of catalysts like Palladium on carbon (Pd/C).[8]
-
Troubleshooting Steps:
-
Review Reaction Conditions: Scrutinize your reaction protocol for any conditions that might compromise the isoxazole ring (e.g., harsh reducing agents, high temperatures).
-
Literature Search: Look for literature on the stability of the isoxazole ring under your specific or similar reaction conditions.
-
Modify Protocol: If possible, switch to milder reaction conditions. For instance, if performing a reduction, consider alternative reagents that are known to be compatible with isoxazoles.
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Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Prevents potential degradation from excessive heat.[4] |
| Atmosphere | Tightly sealed container; Inert gas for long-term storage | Minimizes exposure to moisture and oxygen.[1][2] |
| Light | Store in an amber or opaque vial | Protects against potential photochemical degradation. |
| Humidity | Dry environment | Prevents hydrolysis of the ester functionality.[6] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents | Avoids catalytic degradation of the compound.[5] |
Experimental Protocols
Protocol 1: Handling and Preparation of a Stock Solution
This protocol outlines the best practices for handling this compound and preparing a stock solution for experimental use.
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Acclimatization: Before opening, allow the container to equilibrate to room temperature, especially if it was stored in a cooler location. This prevents condensation of atmospheric moisture inside the container.
-
Inert Environment: For moisture-sensitive applications, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of the compound and securely reseal the container. Avoid prolonged exposure to the atmosphere.[2]
-
Solvent Selection: Use an anhydrous solvent for preparing the stock solution. Ensure the solvent is compatible with the compound and the intended downstream application.
-
Dissolution: Add the weighed compound to the anhydrous solvent in a clean, dry flask. If necessary, gently warm or sonicate the mixture to ensure complete dissolution.
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Storage of Solution: Store the resulting stock solution in a tightly sealed vial with a septum cap to allow for easy access with a syringe. For long-term storage, flush the headspace of the vial with an inert gas and store at the recommended temperature, protected from light.
Visualizations
Troubleshooting Workflow for Suspected Degradation
The following diagram outlines a logical workflow for troubleshooting experiments when degradation of this compound is suspected.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
This diagram illustrates the two primary potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways.
References
- Echemi. (2021). Ethyl 3-ethyl-5-methyl isoxazole 4-carboxylate Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.
- Sigma-Aldrich. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97%.
- Sigma-Aldrich. Ethyl 5-methylisoxazole-3-carboxylate 95%.
- ChemicalBook. (n.d.). Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport.
- BLD Pharm. (n.d.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS.
- ECHEMI. (n.d.). How to hydrolyze ester in presence of isoxazole moiety?.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
- ChemicalBook. (2025). 3-hydroxy-isoxazole - Safety Data Sheet.
- ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?.
- D'Acquarica, I., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
- BLD Pharm. (n.d.). Methyl 3-ethyl-4-methylisoxazole-5-carboxylate.
- Rutgers University. (n.d.). Studies on the deamination of the ethyl ester of 5-amino-3-methylisoxazole- 4-carboxylic Acid.
- National Institutes of Health (NIH). (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
- GuideChem. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
- PubMed. (2013). Clean and efficient synthesis of isoxazole derivatives in aqueous media.
- ChemTube3D. (n.d.). Interactive 3D Chemistry Animations.
- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
- National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- National Institutes of Health (NIH). (2018). Isoxazole Derivatives as Regulators of Immune Functions.
- Royal Society of Chemistry. (n.d.). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides.
- PubMed. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.
Sources
- 1. echemi.com [echemi.com]
- 2. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Methyl 3-ethyl-4-methylisoxazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purifying Ethyl 3-methylisoxazole-5-carboxylate
Welcome to the technical support guide for Ethyl 3-methylisoxazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested advice to help you overcome common purification challenges and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Challenge - Common Impurities
A successful purification strategy begins with understanding the potential impurities. The nature of these contaminants is intrinsically linked to the synthetic route employed.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically fall into three categories: unreacted starting materials, reaction byproducts, and residual solvents or reagents.
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Starting Materials: Depending on the synthesis, you may have residual ethyl acetoacetate, hydroxylamine, or precursors used to generate the nitrile oxide.
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Reaction Reagents: Basic reagents, such as triethylamine, are often used. If not adequately removed, they can form salts (e.g., triethylamine hydrochloride) that contaminate the final product.[1]
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Side-Products: The formation of positional isomers is a common issue in isoxazole synthesis, although many modern methods offer high regioselectivity.[1][2] Dimerization of the nitrile oxide intermediate can also occur if its concentration becomes too high during the reaction.[3]
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Solvents: Residual reaction solvents like chloroform, tetrahydrofuran, or ethanol can be present.[1][4]
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Hydrolysis Products: The ester group is susceptible to hydrolysis back to the carboxylic acid (3-methylisoxazole-5-carboxylic acid), especially during aqueous workups with a strong base.[4]
| Impurity Category | Specific Examples | Origin |
| Starting Materials | Ethyl acetoacetate, Hydroxylamine | Incomplete reaction |
| Reagents/Catalysts | Triethylamine, Triethylamine HCl, Sodium Hydroxide | Used during synthesis; improper workup[1] |
| Side-Products | Positional Isomers, Nitrile Oxide Dimers | Non-selective cycloaddition, side reactions[1][3] |
| Degradation Products | 3-methylisoxazole-5-carboxylic acid | Ester hydrolysis[4] |
| Solvents | Chloroform, Ethanol, Tetrahydrofuran (THF) | Reaction or purification medium[1][4] |
| Table 1: Common Impurities and Their Origins. |
Section 2: Core Purification Strategies & Troubleshooting
This section addresses specific issues you may encounter and guides you toward the appropriate purification technique.
A decision tree for selecting the appropriate purification method.
Q2: My crude product is a dark, oily residue. What is the best first purification step?
A2: An acidic and basic wash (liquid-liquid extraction) is an excellent first step to remove ionic impurities. This is particularly effective for removing residual catalysts like triethylamine or acidic starting materials.[1]
The principle is to exploit the differential solubility of neutral organic compounds versus their charged (salt) forms.
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Acid Wash: Washing with a dilute acid (e.g., 1M HCl) will protonate basic impurities like triethylamine, forming a water-soluble salt (triethylamine hydrochloride) that partitions into the aqueous layer.
-
Base Wash: A subsequent wash with a weak base (e.g., 5% sodium bicarbonate solution) will deprotonate acidic impurities, such as unreacted acidic precursors or the hydrolyzed carboxylic acid, converting them into their water-soluble sodium salts.[1]
Trustworthiness Check: After these washes, run a TLC of your organic layer against the crude starting material. You should see a significant reduction in impurities at the baseline (polar salts) and potentially other spots corresponding to acidic/basic contaminants.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution is supersaturated with impurities that depress the melting point.[5] Instead of forming an ordered crystal lattice, the compound separates as a liquid phase.
Troubleshooting Steps:
-
Re-dissolve: Heat the solution to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount of hot solvent to decrease saturation.[5]
-
Slow Cooling: This is critical. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to the ice bath. Insulating the flask can promote the formation of purer, well-defined crystals.[5]
-
Scratch/Seed: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.[5]
-
Change Solvent System: The chosen solvent may be too effective. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Try a less polar solvent or a mixed solvent system (e.g., ethyl acetate/hexanes).
Q4: When is column chromatography the right choice, and how do I select a solvent system?
A4: Flash column chromatography is ideal for separating non-volatile compounds with different polarities, which is often the case for reaction mixtures containing side-products and unreacted starting materials.[6][7]
Choosing the Eluent (Solvent System): The key is Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 .
-
Start with a Standard: Begin with a common mixture like 20-30% ethyl acetate in hexanes.
-
Analyze the TLC:
-
If all spots are at the bottom (low Rf): The system is not polar enough. Increase the percentage of the more polar solvent (ethyl acetate).
-
If all spots are at the top (high Rf): The system is too polar. Decrease the percentage of ethyl acetate.
-
-
Optimize for Separation: Adjust the ratio until you see clear separation between the spot for your product and the spots for major impurities. The further apart the spots, the easier the separation on the column.
A general workflow for flash column chromatography.
Q5: My compound is a liquid. Is distillation a good option?
A5: Yes, vacuum distillation is an excellent method for purifying liquids, especially those with high boiling points. Ethyl esters often have high boiling points at atmospheric pressure, and heating them to these temperatures can cause decomposition.[8][9] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a safer temperature. A similar compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, has a reported boiling point of 71-72 °C at 0.5 mmHg, indicating that vacuum distillation is a highly suitable technique.[10][11]
When to Use Vacuum Distillation:
-
When your product is a liquid or low-melting solid.
-
When the impurities have significantly different boiling points from your product.
-
To remove non-volatile impurities (e.g., baseline material on TLC) from a liquid product.
Section 3: Purity Assessment
Q6: I've purified my compound. How can I be sure it's pure?
A6: A combination of analytical techniques is required to confirm both the identity and purity of your final product.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation.[12] A pure sample will show clean signals corresponding to the protons and carbons of this compound, with integrations in the correct ratios. The absence of signals from starting materials or solvents is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These are quantitative methods for assessing purity.[12] An HPLC or GC trace of a pure compound will show a single major peak. The area of this peak relative to the total area of all peaks gives the percent purity. GC is particularly useful for detecting volatile impurities like residual solvents.[13][14]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.[12]
Section 4: Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of 5% NaHCO₃ solution to the organic layer in the funnel. Shake, venting frequently to release CO₂ produced.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of saturated brine (NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the washed crude product.[1]
Protocol 2: Flash Column Chromatography
-
Preparation: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material.
-
Packing: Pack the column with silica gel as a slurry in your chosen eluent (determined by TLC). Ensure there are no air bubbles or cracks.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or nitrogen) to achieve a steady flow.
-
Collection & Monitoring: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine & Evaporate: Combine the fractions that contain only the pure product spot and remove the solvent using a rotary evaporator.[5]
References
-
Mittelbach, M., & Schober, S. (2010). Distillation Characteristics of Fatty Acid Ethyl Esters. Energy & Fuels, 24(12), 6635–6639. [Link]
-
McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]
- Gomtsyan, A. (2012).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Ramalingam, P. (2021). Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique. Oriental Journal of Chemistry, 37(2), 348-353. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic-Chemistry.org. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
-
Corradi, E., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Sadek, B., et al. (2015). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Molbank, 2015(2), M854. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 3-methylisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes using alternative, efficient, and sustainable catalysts. We will explore common experimental challenges, provide in-depth troubleshooting guides, and present detailed protocols grounded in the latest research.
The isoxazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The synthesis of derivatives like this compound, typically via the condensation of ethyl acetoacetate and hydroxylamine, is a foundational reaction. However, traditional methods can be slow and often rely on harsh conditions. This guide focuses on innovative catalytic systems that offer improved yields, milder conditions, and enhanced sustainability.
Frequently Asked Questions (FAQs)
Here we address the most common issues and questions encountered during the synthesis of isoxazole carboxylates.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate when using an alternative catalyst?
A1: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions rather than a single cause.
-
Catalyst Choice and Loading: The catalyst's nature is paramount. For the condensation of ethyl acetoacetate and hydroxylamine hydrochloride, various catalysts show different efficiencies. For instance, green catalysts derived from fruit juices like Cocos nucifera L. or Solanum lycopersicum L. have been shown to provide excellent yields in shorter reaction times compared to traditional methods.[3][4] Ensure the catalyst loading is optimized; for example, with amine-functionalized cellulose, 14 mg was found to be optimal for the reaction.[5]
-
Solvent and pH: The reaction medium plays a critical role. Many modern protocols leverage green solvents like water or ethanol-water mixtures to improve sustainability and, in some cases, reaction rates.[5][6] The pH is particularly crucial for controlling regioselectivity. Acidic conditions generally favor the desired 3-substituted isoxazole, whereas neutral or basic conditions may promote the formation of the isomeric 5-isoxazolone byproduct.[7]
-
Temperature and Reaction Time: While higher temperatures can increase reaction rates, they may also lead to byproduct formation. Alternative energy sources like ultrasound irradiation (sonochemistry) can accelerate the reaction at lower temperatures, often reducing reaction times from hours to minutes and improving yields.[6]
Q2: I am observing a significant amount of the 3-methylisoxazol-5(4H)-one byproduct. How can I improve the selectivity for the desired this compound?
A2: The formation of the isoxazolone is a classic side reaction in this synthesis, arising from the cyclization pathway.[7][8] The key is to control the Knoevenagel condensation step that typically follows the initial cyclization when an aldehyde is present in a three-component reaction. For the two-component synthesis of the isoxazole ring itself, controlling the initial cyclization is key.
-
Catalyst Control: The choice of catalyst can steer the reaction. Acidic catalysts, including solid acids like magnetic sulfonated polysaccharides (e.g., Fe₃O₄@chitosan–SO₃H), can efficiently promote the desired condensation and cyclization pathway while minimizing side reactions.[9]
-
Mechanism of Byproduct Formation: The reaction between ethyl acetoacetate and hydroxylamine hydrochloride first forms an oxime intermediate. This can then cyclize to form the desired 3-methyl-isoxazol-5(4H)-one ring.[5][10] Subsequent reactions or isomerizations can lead to byproducts. Carefully controlling the reaction conditions as the intermediate forms is crucial.
Q3: How can I make my synthesis more environmentally friendly ("greener")?
A3: Green chemistry principles can be readily applied to this synthesis.
-
Sustainable Catalysts: Opt for catalysts that are renewable and non-toxic. Excellent results have been achieved using natural catalysts like tomato extract, various fruit juices, or agro-waste extracts like Water Extract of Orange Fruit Peel Ash (WEOFPA).[3][10][11] Biopolymers like amine-functionalized cellulose are also effective, biodegradable options.[5]
-
Green Solvents: Replace hazardous organic solvents with water, ethanol, or glycerol.[5][10] Many of the most effective green protocols for this synthesis are performed in aqueous media.[8][12]
-
Energy Efficiency: Employing ultrasound irradiation can significantly reduce energy consumption by lowering reaction temperatures and drastically shortening reaction times.[6][13]
-
Atom Economy: Multicomponent reactions (MCRs), which combine three or more reactants in a single pot, are inherently greener as they reduce intermediate workup steps and waste generation.[10]
Q4: Catalyst separation is difficult and leads to product contamination. What are some easily recoverable and reusable catalyst options?
A4: This is a common challenge with homogeneous catalysts. The solution lies in using heterogeneous systems.
-
Magnetic Catalysts: Catalysts immobilized on magnetic nanoparticles, such as Fe₃O₄@chitosan–SO₃H, are ideal.[9] After the reaction, the catalyst can be quickly and efficiently removed from the reaction mixture using an external magnet, washed, and reused for multiple cycles with minimal loss of activity.[9]
-
Solid-Supported Catalysts: Heteropolyacids (HPAs) are green and reusable catalysts that can be easily filtered out.[14] Other options include silica-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) or amine-functionalized cellulose, which can be recovered by simple filtration.[5][15]
-
Recyclability Data: Studies have shown that magnetic catalysts can be reused four or more times, and ionic liquids have also been designed for reusability.[9][16] Vitamin B₁, used as a catalyst under ultrasound, maintained yields above 88% after five cycles.[13]
Troubleshooting Guide
Use this section to diagnose and resolve specific experimental failures.
Problem 1: No Product or Trace Conversion
If your reaction fails to proceed, follow this diagnostic workflow.
Caption: Troubleshooting workflow for reaction failure.
Causality Explained:
-
Reagent Integrity: Ethyl acetoacetate can undergo hydrolysis, and hydroxylamine hydrochloride can degrade. Impurities can poison the catalyst.
-
Catalyst Activity: Many heterogeneous and green catalysts can lose activity due to improper storage or handling. For example, the acidic sites on a solid acid catalyst can be neutralized.
-
Reaction Conditions: A mismatch between the catalyst and the solvent system is a common issue. For example, some water-sensitive catalysts will not perform in aqueous media.
-
pH Control: As previously noted, pH is critical in determining the reaction pathway and preventing the formation of undesired isomers.[7]
Problem 2: Multiple Spots on TLC / Complex NMR Spectrum
This indicates the formation of byproducts.
Caption: Troubleshooting workflow for byproduct formation.
Causality Explained:
-
Byproduct Identification: The most likely byproduct is the 3-methylisoxazol-5(4H)-one.[8] Understanding its structure is the first step to preventing its formation.
-
pH Adjustment: The reaction mechanism is pH-sensitive. The nucleophilic attack of hydroxylamine can occur at different carbonyl groups of the β-keto ester, and the subsequent cyclization is directed by proton availability.[7]
-
Temperature Control: Thermal stress can lead to decomposition of reactants or intermediates, opening alternative reaction pathways. Milder conditions, potentially assisted by sonication, are preferable.[6]
-
Catalyst Selectivity: Catalysts with defined active sites, such as heteropolyacids or functionalized polymers, can provide steric hindrance or electronic effects that favor one reaction pathway over another, thus enhancing selectivity.[5][14]
Comparative Data of Alternative Catalysts
The selection of a catalyst involves a trade-off between reaction time, yield, cost, and environmental impact. The table below summarizes the performance of various alternative catalysts for isoxazole synthesis.
| Catalyst System | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| H₃PW₁₁CuO₄₀ (HPA) | β-dicarbonyls, Hydroxylamine | Ethanol | Reflux | 1.5-3 h | 85-95 | Yes | [14] |
| Fruit Juices (e.g., Tomato) | Aldehydes, β-ketoesters, Hydroxylamine | Natural Juice | 60-80 | 25-45 min | 85-95 | No | [3][4][11] |
| Vitamin B₁ (Thiamine) | Aldehydes, β-ketoesters, Hydroxylamine | H₂O | RT (Ultrasound) | 10-55 min | 90-98 | Yes (5 cycles) | [6][13] |
| Fe₃O₄@chitosan–SO₃H | Aldehydes, β-ketoesters, Hydroxylamine | H₂O or EtOH | RT | 15-30 min | 85-96 | Yes (4 cycles) | [9] |
| WEOFPA/Glycerol | Aldehydes, β-ketoesters, Hydroxylamine | Glycerol | 60 | 1-1.5 h | 86-92 | Yes | [10] |
| Cell-Pr-NH₂ | Aldehydes, β-ketoesters, Hydroxylamine | H₂O | RT | 15-30 min | 85-98 | Yes | [5] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of isoxazole derivatives using state-of-the-art alternative catalysts.
Protocol 1: Magnetically Recoverable Catalyst System
This protocol is adapted from the synthesis of 4-(arylmethylene)-isoxazole-5-ones using Fe₃O₄@chitosan–SO₃H, a highly efficient and recyclable catalyst.[9]
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Fe₃O₄@chitosan–SO₃H catalyst (20 mg)
-
Water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
External magnet (e.g., NdFeB)
Procedure:
-
To a 25 mL round-bottom flask, add ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), water (5 mL), and the Fe₃O₄@chitosan–SO₃H catalyst (20 mg).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, place a strong external magnet against the side of the flask. The black catalyst particles will be drawn to the magnet, leaving a clear solution.
-
Carefully decant the supernatant solution into a separate beaker.
-
Wash the catalyst by removing the magnet, adding 5 mL of ethanol, stirring briefly, and then reapplying the magnet to decant the wash solvent. Repeat this wash step twice. The catalyst is now ready to be reused.
-
Cool the product-containing supernatant in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the 3-methylisoxazol-5(4H)-one intermediate.
Protocol 2: Ultrasound-Assisted Green Synthesis
This protocol utilizes Vitamin B₁ as a biodegradable catalyst and ultrasound as an energy source for a rapid and efficient reaction in water.[6][13]
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Vitamin B₁ (Thiamine hydrochloride, 10 mol%)
-
Water (5 mL)
-
Reaction vial suitable for sonication
-
Ultrasonic bath (40-100 W)
Procedure:
-
In a reaction vial, combine ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), Vitamin B₁ (10 mol%), and water (5 mL).
-
Seal the vial and place it in an ultrasonic bath.
-
Irradiate the mixture at room temperature. The reaction is typically complete within 10-55 minutes. Monitor by TLC.
-
After the reaction is complete, extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure 3-methylisoxazol-5(4H)-one intermediate.
References
-
Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. Synthetic Communications. [Link]
-
Copper-Catalyzed Isoxazole Synthesis. Synfacts. [Link]
-
Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). ResearchGate. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
-
Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Significant values are in bold. ResearchGate. [Link]
-
Construction of Isoxazole ring: An Overview. Preprints.org. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Mechanism of pathway for the synthesis of oxazoles or isoxazole via direct photoactivation of suitable substrate. ResearchGate. [Link]
-
Recyclability of the catalyst for the synthesis of isoxazole and isoxazoline. ResearchGate. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Revista Boliviana de Química. [Link]
-
Review on Green synthesis of 3-substituted-4- arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous. JETIR. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06472J [pubs.rsc.org]
- 10. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. jetir.org [jetir.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Workup & Troubleshooting for Ethyl 3-methylisoxazole-5-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 3-methylisoxazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing this valuable heterocyclic building block. The isoxazole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for many research programs.[1][2] This guide moves beyond simple protocols to provide in-depth, field-proven insights into the workup and purification stages, focusing on the causality behind each step to empower you to troubleshoot effectively.
Section 1: The Foundational Workup Protocol: A Step-by-Step Guide
The synthesis of this compound, commonly achieved via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (ethyl propiolate), requires a meticulous workup to isolate the target compound from catalysts, unreacted starting materials, and potential side products.[3] The following protocol represents a robust, general procedure that can be adapted based on your specific reaction conditions.
Experimental Protocol: Standard Extractive Workup
This procedure assumes the reaction was conducted in an organic solvent (e.g., Chloroform, Dichloromethane, or THF) using a base such as triethylamine (TEA).
-
Reaction Quenching:
-
Upon reaction completion (as determined by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water. This step is critical for dissolving water-soluble salts, such as triethylamine hydrochloride, and preparing the mixture for extraction.
-
-
Liquid-Liquid Extraction:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x volume of the aqueous phase). Ethyl acetate is often preferred for its lower environmental impact and ease of removal.
-
Combine the organic layers.
-
-
Sequential Washing (The Purification Core):
-
Acid Wash: Wash the combined organic layers with dilute hydrochloric acid (e.g., 1N HCl). This step protonates and removes residual basic catalysts like triethylamine, transferring them to the aqueous phase as their salt.[4]
-
Base Wash: Subsequently, wash with a dilute basic solution, such as 5% aqueous sodium hydroxide or saturated sodium bicarbonate. This removes any acidic impurities or unreacted acidic starting materials.[4][5]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This step helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.[6]
-
-
Drying and Concentration:
-
Dry the washed organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification:
Visualizing the Workflow
The following diagram illustrates the logical flow of the standard workup procedure.
Caption: Standard extractive workup workflow.
Section 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format to guide you to a successful outcome.
Q1: My final yield is disappointingly low. What are the common workup-related causes?
A1: Low yield can stem from issues in the reaction itself or losses during workup. Here’s how to troubleshoot the workup phase:
-
Probable Cause 1: Inefficient Extraction. The product may have moderate water solubility, leading to significant amounts remaining in the aqueous layer.
-
Solution: Increase the number of extractions (e.g., from 3 to 5). Before discarding the aqueous layer, perform a TLC spot to check for residual product. If significant product remains, "salting out" by adding solid NaCl to the aqueous phase can decrease the product's solubility and improve extraction efficiency.
-
-
Probable Cause 2: Ester Hydrolysis. Aggressive pH conditions (strong acid/base) or prolonged exposure during washes can cleave the ethyl ester, forming the water-soluble carboxylate salt.[7]
-
Solution: Use milder washing reagents (e.g., saturated NaHCO₃ instead of 1M NaOH) and minimize the contact time. If hydrolysis is a persistent issue, opt for a pH-neutral workup, washing only with water and brine.[7]
-
-
Probable Cause 3: Emulsion Formation. A stable emulsion at the aqueous-organic interface can trap a significant amount of product.
-
Solution: To break an emulsion, try the following:
-
Allow the separatory funnel to stand for an extended period.
-
Add a small amount of brine, which can alter the ionic strength and destabilize the emulsion.
-
Filter the entire mixture through a pad of Celite®.
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low yields.
Q2: My crude NMR shows a significant amount of 3-methylisoxazole-5-carboxylic acid. How did this happen and how can I fix it?
A2: This is a classic case of ester hydrolysis.
-
Probable Cause: The ester functional group is susceptible to cleavage under both basic and acidic conditions, a reaction that is accelerated by heat and prolonged exposure.[7] Using a strong base like NaOH for washing, or even a strong acid wash if water is present for an extended time, can cause this. The resulting carboxylate is deprotonated by the basic wash and remains in the aqueous layer. When you later analyze the crude organic extract, you may not see it. However, if the workup is not perfectly phase-separated or if the pH drifts, the carboxylic acid can be extracted. A procedure for converting the ester to the acid involves deliberate saponification with NaOH.[6]
-
Recommended Solution:
-
Prevention: During the workup, switch from NaOH to a milder base like saturated sodium bicarbonate (NaHCO₃) for the wash. Ensure washes are performed quickly and at room temperature.
-
Remediation: If your crude product is contaminated with the carboxylic acid, you can re-dissolve the mixture in ethyl acetate and perform a careful wash with NaHCO₃. The carboxylic acid will be converted to its sodium salt and extracted into the aqueous phase, leaving your desired ester in the organic layer.
-
Q3: I am observing a significant dimeric byproduct in my analysis. What is it and how do I remove it?
A3: This is a common issue in syntheses employing the 1,3-dipolar cycloaddition pathway.
-
Probable Cause: The dimeric byproduct is almost certainly a furoxan (a 1,2,5-oxadiazole N-oxide). This arises from the self-condensation or dimerization of two molecules of the nitrile oxide intermediate.[7][9] This side reaction becomes competitive when the concentration of your dipolarophile (ethyl propiolate) is low or if the nitrile oxide is generated too quickly.
-
Recommended Solution:
-
Prevention (Reaction Optimization): The best strategy is prevention. Ensure the dipolarophile is present in a slight excess (e.g., 1.2 equivalents). Consider adding the nitrile oxide precursor (e.g., the aldoxime) slowly to the reaction mixture containing the dipolarophile to maintain a low instantaneous concentration of the nitrile oxide, thus favoring the desired cycloaddition over dimerization.
-
Removal (Purification): Furoxans often have different polarity profiles compared to the desired isoxazole product. They can typically be separated effectively using flash column chromatography on silica gel. A gradient elution, for example, starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, should allow for clean separation.[8]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Is an acidic or basic wash always necessary? A1: Not always, but it is highly recommended as a default procedure. The necessity depends entirely on the reagents used. If your reaction does not use a basic catalyst (like triethylamine) or produce acidic byproducts, a simple water and brine wash may suffice. However, performing the sequential acid/base washes is a robust way to ensure high purity of the crude product before final purification, often making chromatography or distillation much easier.[4]
Q2: What is the best method for final purification: column chromatography, vacuum distillation, or recrystallization? A2: The choice depends on the physical properties of your product and the impurities present.
-
Vacuum Distillation: Ideal if your product is a liquid or a low-melting solid and has a significantly different boiling point from any impurities. For example, a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, has a boiling point of 71-72 °C at 0.5 mmHg, making it a good candidate for distillation.[10]
-
Flash Column Chromatography: The most versatile method, capable of separating compounds with very similar polarities. It is the method of choice for removing closely related byproducts like furoxan dimers.[7][8]
-
Recrystallization: Only applicable if your product is a solid at room temperature. It is an excellent method for achieving very high purity if a suitable solvent can be found in which the product is soluble when hot but sparingly soluble when cold.[8][11]
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the ester, C=N of the isoxazole ring).
-
TLC/LCMS: To assess purity by checking for the presence of a single spot/peak.
Section 4: Key Compound Data
Summarized below are the key physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Appearance | Varies; may be a colorless oil or low-melting solid |
| Boiling Point | Not explicitly found, but likely distillable under vacuum |
| Melting Point | An isomer, Ethyl 5-methylisoxazole-3-carboxylate, melts at 27-31 °C |
| Solubility | Soluble in common organic solvents (Ethyl Acetate, DCM, Chloroform) |
References
-
Organic Syntheses Procedure. A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. Available at: [Link]
-
Inorganic Chemistry. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available at: [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]
-
NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Library of Medicine. Available at: [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]
-
LookChem. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. LookChem. Available at: [Link]
-
ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]
-
RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]
-
PubChem. 3-methylisoxazole-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. Available at: [Link]
-
IUCr Journals. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. International Union of Crystallography. Available at: [Link]
-
NIH. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Library of Medicine. Available at: [Link]
-
ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]
-
NIH. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Library of Medicine. Available at: [Link]
-
MySkinRecipes. Mthis compound. MySkinRecipes. Available at: [Link]
-
ResearchGate. Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
Sources
- 1. Mthis compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]
Challenges in the N-O bond cleavage of isoxazoles like Ethyl 3-methylisoxazole-5-carboxylate
Introduction
The isoxazole ring is a valuable heterocycle in medicinal chemistry and organic synthesis, frequently serving as a stable precursor to more complex functionalities.[1][2] A key transformation in its synthetic utility is the reductive cleavage of the weak N-O bond, which unmasks a β-amino enone or related 1,3-dicarbonyl synthons.[3] For substrates like Ethyl 3-methylisoxazole-5-carboxylate, this reaction provides a direct route to highly functionalized and versatile intermediates.
However, despite the thermodynamic driving force for this cleavage, researchers often encounter challenges ranging from low yields and sluggish reactions to catalyst deactivation and unexpected side products. This guide provides a comprehensive troubleshooting framework, detailed protocols, and frequently asked questions to empower scientists in overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the N-O bond cleavage of this compound?
A1: The primary product from the catalytic reductive cleavage of this compound is the corresponding β-enamino ester, specifically Ethyl (Z)-2-amino-4-oxobut-2-enoate. This occurs through the scission of the N-O bond and subsequent tautomerization.[3][4] Under acidic workup conditions, this enaminone can be readily hydrolyzed to the corresponding β-keto ester, Ethyl 3-oxobutanoate.
Q2: What are the most common methods for achieving N-O bond cleavage in isoxazoles?
A2: Catalytic hydrogenation is the most widely employed method. This typically involves using heterogeneous catalysts like Raney® Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[3][5] Other effective methods include:
-
Transfer Hydrogenation: Using a hydrogen donor molecule like hydrazobenzene or formic acid in the presence of a catalyst, which can be more convenient than using pressurized hydrogen gas.[6][7]
-
Chemical Reductants: Reagents such as samarium(II) iodide (SmI₂), iron in ammonium chloride (Fe/NH₄Cl), or zinc in acetic acid (Zn/AcOH) can also effect the cleavage, often with different chemoselectivity profiles.[5][8][9]
Q3: Why is my isoxazole stable under some reducing conditions, like with sodium borohydride?
A3: The isoxazole ring is generally quite stable and does not react with mild reducing agents like sodium borohydride (NaBH₄).[3] The N-O bond, while the weakest in the ring, requires more potent reduction methods like catalytic hydrogenation or strong single-electron transfer reagents to be effectively cleaved.[3][9]
Q4: Can substituents on the isoxazole ring affect the cleavage reaction?
A4: Absolutely. Steric hindrance near the isoxazole ring can impede the approach of a heterogeneous catalyst, potentially slowing down the reaction or requiring more forcing conditions.[9] Electron-withdrawing or -donating groups can also influence the electron density of the ring system, though the choice of a sufficiently powerful reduction method typically overcomes these electronic effects.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Problem 1: The reaction is not proceeding, or the yield is very low.
Q: I've set up my catalytic hydrogenation of this compound with Pd/C and H₂, but after several hours, TLC analysis shows only starting material. What's going wrong?
A: This is a common issue that can stem from several factors, primarily related to the catalyst and reaction conditions.
| Probable Cause | Explanation & Solution |
| Inactive Catalyst | Palladium on Carbon (Pd/C) can be deactivated by exposure to air over time or by contaminants in the reaction. Ensure you are using a fresh, high-quality catalyst. If catalyst poisoning by other functional groups (e.g., thiols) is suspected, a more robust catalyst like Raney Nickel might be a better choice.[10] |
| Insufficient Hydrogen | Ensure the system is properly purged of air and filled with hydrogen. For benchtop reactions, a balloon of hydrogen is common, but for sluggish reactions, a positive pressure of H₂ (e.g., in a Parr shaker) may be necessary to increase the concentration of dissolved hydrogen and accelerate the reaction. |
| Poor Reagent Choice | While Pd/C is effective, Raney Nickel is often more active for N-O bond hydrogenolysis.[5] If the reaction is stalled with Pd/C, switching to Raney Nickel is a logical next step. In some challenging cases, additives like AlCl₃ with Raney Nickel have been shown to promote cleavage where other methods fail.[8][11][12] |
| Incorrect Solvent | The choice of solvent affects both substrate solubility and hydrogen availability at the catalyst surface. Alcohols like methanol (MeOH) or ethanol (EtOH) are excellent choices as they are polar and have high hydrogen solubility. Ensure your substrate is fully dissolved. |
Problem 2: The reaction is sluggish and takes a very long time to complete.
Q: My reaction with Raney Nickel is working, but it requires over 24 hours to reach completion. How can I speed it up?
A: Sluggishness is typically an issue of reaction kinetics. The following workflow can help diagnose and solve the problem.
Problem 3: I'm observing unexpected side products.
Q: I've successfully cleaved the N-O bond, but I'm getting a mixture of products. What are the likely side reactions and how can I prevent them?
A: Side product formation is usually due to over-reduction or subsequent reactions of the enaminone product.
| Side Product/Reaction | Explanation & Mitigation Strategy |
| Reduction of Ester Group | Highly active catalysts like Raney Nickel, especially under harsh conditions (high temperature/pressure), can potentially reduce the ethyl ester to a primary alcohol. Solution: Use a milder catalyst like Pd/C. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.[10] |
| Domino Reaction | For some substrates, particularly those with a leaving group at the 5-position, a domino reaction involving initial deoxygenation followed by ring opening can occur.[4] While this may not be an issue for this compound, it's a known pathway. Solution: Careful selection of reaction conditions can sometimes isolate intermediates. |
| Product Instability | The resulting β-enamino ester can be sensitive. It may hydrolyze back to the β-keto ester on a wet silica gel column or undergo self-condensation if left for long periods under basic or acidic conditions. Solution: Use a neutral workup. If purification by chromatography is necessary, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol provides a general procedure for the reductive cleavage of this compound.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the substrate in a suitable solvent, such as ethanol (EtOH) or methanol (MeOH) (approx. 0.1 M concentration).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add a slurry of Raney® Nickel (approx. 20% by weight relative to the substrate). Caution: Raney Nickel is pyrophoric and must be handled as a slurry in water or ethanol; do not allow it to dry.
-
Hydrogenation: Securely seal the flask. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric; quench carefully with water before disposal. Rinse the filter pad with additional solvent (EtOH or Ethyl Acetate).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude β-enamino ester, which can be used directly or purified further.
References
- Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem. (n.d.).
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journal of Organic Chemistry, 10, 2200–2205.
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014).
- troubleshooting N-O bond cleavage in isoxazole reactions - Benchchem. (n.d.).
- synthetic reactions using isoxazole compounds. (n.d.). HETEROCYCLES, 12.
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014).
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journals.
- Reduction of .DELTA.2-isoxazolines. 3. Raney nickel catalyzed formation of .beta.-hydroxy ketones. (n.d.). Journal of the American Chemical Society.
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025).
- Structure and stability of isoxazoline compounds | Request PDF. (2025).
- Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (n.d.). MDPI.
- Deprotonation of Isoxazole: A Photoelectron Imaging Study. (n.d.). NSF Public Access Repository.
- A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent | Request PDF. (2025).
- Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. (n.d.).
- Isoxazole ring-opening by transfer hydrogenation | Poster Board #508. (2024). ACS Fall 2025.
- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023).
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal C
- Substituted pyridines from isoxazoles: scope and mechanism. (2022). Organic & Biomolecular Chemistry.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025). Organic Letters.
- Ring-Opening Fluorin
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). The Journal of Physical Chemistry A.
- Diradical Interactions in Ring-Open Isoxazole. (n.d.). NSF Public Access Repository.
- Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
- An unexpected transformation by reduction of isoxazolines | Request PDF. (2025).
- Recent Advances of Pd/C-C
- International Journal of ChemTech Research. (n.d.).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.).
- Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). Semantic Scholar.
- Catalytic asymmetric reaction of isoxazoles and benzisoxazoles | Request PDF. (n.d.).
- Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. (n.d.).
- ethyl 3-ethyl-5-methyl-4-isoxazolecarboxyl
- Ethyl 5-methylisoxazole-3-carboxyl
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.).
- Method of reactivation of raney nickel. (n.d.).
- Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxyl
- Interactive 3D Chemistry Animations — ChemTube3D. (n.d.). University of Liverpool.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines [beilstein-journals.org]
- 6. Isoxazole ring-opening by transfer hydrogenation | Poster Board #508 - American Chemical Society [acs.digitellinc.com]
- 7. Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Structure Elucidation: A Comparative Guide to Confirming Ethyl 3-methylisoxazole-5-carboxylate via X-ray Crystallography
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. Mischaracterization can lead to wasted resources and failed clinical trials. This guide provides an in-depth protocol for the definitive structural confirmation of Ethyl 3-methylisoxazole-5-carboxylate, a heterocyclic compound representative of the crucial building blocks in medicinal chemistry, using the gold-standard technique of single-crystal X-ray diffraction (SCXRD).
Furthermore, this guide will objectively compare SCXRD with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, researchers can build a self-validating system of analysis, ensuring the utmost confidence in their molecular architecture.
Section 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] It is considered the definitive method for structure elucidation because it directly maps the electron density of a molecule, revealing the exact spatial coordinates of each atom.[2][3] This allows for the accurate determination of bond lengths, bond angles, and absolute stereochemistry, information that is often inferred or impossible to obtain with other methods.[2][4][5]
The principle of SCXRD is based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal.[2][6] When a focused beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a regular, repeating lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern.[1] By analyzing the positions and intensities of these diffracted spots, as described by Bragg's Law, a three-dimensional model of the molecule can be computationally reconstructed.[1][6]
Experimental Workflow for this compound
The journey from a synthesized powder to a fully refined crystal structure involves several critical steps, each demanding meticulous execution.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Step 1: Synthesis and Purification The target molecule, this compound, must first be synthesized and rigorously purified. A common synthetic route involves the reaction of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, followed by appropriate functionalization. Purity is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques such as column chromatography and recrystallization are essential.
Step 2: Crystallization Crystallization is often the most challenging step in SCXRD.[4][5] The goal is to grow a single, high-quality crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[6] For a small organic molecule like this compound, several common techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystallization.[7][8] The choice of solvent is critical and often requires screening multiple options.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble.[7][9] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[7][9]
-
Cooling: A saturated solution of the compound is prepared in a solvent where solubility is highly temperature-dependent. The solution is then slowly cooled, causing the solubility to decrease and crystals to form.[8]
Step 3: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[6][10] The crystal is typically flash-cooled in a stream of liquid nitrogen to protect it from radiation damage and improve data quality. The diffractometer then rotates the crystal through a series of orientations while irradiating it with a fine beam of X-rays.[2][6] A detector records the resulting diffraction patterns from hundreds of different crystal orientations.[2][10]
Step 4: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.[6] The "phase problem" is then solved using computational methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.
Section 2: Comparative Analysis with Orthogonal Techniques
While SCXRD provides the definitive structure, it is not always feasible due to difficulties in obtaining suitable crystals.[4] Therefore, a combination of spectroscopic techniques is typically employed for routine characterization and to support the crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[11] It provides detailed information about the chemical environment of nuclei (typically ¹H and ¹³C), allowing for the assembly of a molecule's carbon-hydrogen framework. For this compound, ¹H NMR would show distinct signals for the ethyl group protons, the methyl group protons, and the isoxazole ring proton, with characteristic chemical shifts and splitting patterns. ¹³C NMR would similarly show unique signals for each carbon atom.
Limitations: While excellent for determining the 2D structure (connectivity), standard NMR does not provide the precise 3D arrangement, bond lengths, or bond angles that SCXRD does.[12][13] Advanced NMR techniques like NOESY can provide information about through-space proximity, but this is less precise than the atomic coordinates from diffraction.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound with very high accuracy. It also provides information about the molecule's fragmentation pattern, which can offer clues about its structure. For this compound, a high-resolution mass spectrum would confirm its elemental formula (C₇H₉NO₃).[14]
Limitations: MS provides the molecular formula, but it cannot distinguish between isomers—molecules with the same formula but different atomic arrangements.[11] For example, Ethyl 5-methylisoxazole-3-carboxylate has the same mass and formula but a different structure.[15]
Data Comparison Summary
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1][2] | Atomic connectivity (2D structure), chemical environment of atoms.[11] | Molecular weight, elemental formula, fragmentation pattern. |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm).[6] | Soluble sample in deuterated solvent. | Very small amount, can be solid, liquid, or gas. |
| Definitiveness | Unambiguous and definitive for the solid state. | High for connectivity, but infers 3D structure. | Confirms molecular formula, but not isomeric structure.[11] |
| Key Advantage | Provides a complete, high-resolution 3D picture of the molecule.[2] | Excellent for analyzing molecules in solution and studying dynamics.[13] | High sensitivity and accuracy for molecular weight determination. |
| Common Challenge | Growing suitable crystals can be a major bottleneck.[4][5] | Signal overlap in complex molecules; less sensitive than MS. | Cannot distinguish between isomers. |
Section 3: Synthesizing the Data for Unambiguous Confirmation
Caption: Logical integration of analytical data for complete structure validation.
For this compound, the workflow is as follows:
-
Mass Spectrometry first confirms the correct molecular weight and elemental formula.
-
NMR Spectroscopy then confirms the expected connectivity of the atoms—proving the presence of the ethyl ester, the methyl group, and their positions on the isoxazole ring, distinguishing it from other isomers.
-
Finally, X-ray Crystallography , when successful, provides the definitive, high-resolution 3D structure. This solid-state structure should be entirely consistent with the connectivity data from NMR and the formula from MS.
When the results from all three techniques are in perfect agreement, the structure of this compound can be considered unambiguously confirmed, providing a solid foundation for any subsequent research or development activities.
References
-
Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]
-
Bradshaw, D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
-
Crystallization of Small Molecules. (n.d.). Available from: [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Available from: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1433–1439. Available from: [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Available from: [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]
-
Chemtron. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Available from: [Link]
-
Sawyer, D. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Available from: [Link]
-
Piazzi, L., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available from: [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Available from: [Link]
-
Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available from: [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. Available from: [Link]
-
ChemSynthesis. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available from: [Link]
-
Everett, K. L., & Volkman, B. F. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available from: [Link]
-
Everett, K. L., & Volkman, B. F. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Semantic Scholar. Available from: [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available from: [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC - NIH. Available from: [Link]
-
NMR Solutions. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available from: [Link]
-
Wieczorek, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available from: [Link]
-
Li, J., & Wang, Y. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC - NIH. Available from: [Link]
-
Amerigo Scientific. (n.d.). This compound. Available from: [Link]
-
PubChemLite. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate (C7H9NO3). Available from: [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray single-crystal diffraction | FZU [fzu.cz]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. resolvemass.ca [resolvemass.ca]
- 12. people.bu.edu [people.bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Amerigo Scientific [amerigoscientific.com]
- 15. PubChemLite - Ethyl 5-methylisoxazole-3-carboxylate (C7H9NO3) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Ethyl 3-methylisoxazole-5-carboxylate and Its Derivatives for Drug Discovery Professionals
Abstract
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in a multitude of clinically significant pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile scaffold in medicinal chemistry. This guide provides an in-depth comparison of Ethyl 3-methylisoxazole-5-carboxylate with its key structural isomers and derivatives. We will explore the critical nuances of their synthesis, with a focus on controlling regioselectivity, analyze their comparative reactivity and physicochemical properties, and discuss the structure-activity relationships (SAR) that govern their biological applications, particularly in the context of COX-2 inhibition and immunomodulation. This analysis is supported by experimental data, detailed protocols, and mechanistic visualizations to empower researchers in making informed decisions during the scaffold selection and drug design process.
The Isoxazole Scaffold: A Staple in Medicinal Chemistry
The isoxazole moiety is a vital component in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (Bextra), the antibiotic Cloxacillin, and the disease-modifying antirheumatic drug (DMARD) Leflunomide (Arava).[2][3] The stability of the aromatic isoxazole ring, combined with the specific arrangement of its nitrogen and oxygen atoms, allows it to act as a bioisostere for other functional groups and participate in key binding interactions with biological targets.[2][5] The substitution pattern on this ring dramatically alters the molecule's electronic distribution, lipophilicity, and metabolic fate, making the strategic placement of functional groups a critical aspect of rational drug design.
Synthesis of 3,5-Disubstituted Isoxazoles: The Challenge of Regioselectivity
The most common and versatile method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[6][7][8][9] However, when using an unsymmetrical alkyne like ethyl propiolate, this reaction can lead to two possible regioisomeric products: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Controlling the regioselectivity is paramount for any synthetic campaign.
The reaction between acetonitrile oxide (generated in situ from acetaldoxime) and ethyl propiolate serves as a classic example. This reaction can yield both this compound and its regioisomer, Ethyl 3-methylisoxazole-4-carboxylate. The outcome is heavily influenced by reaction conditions, including solvent polarity and the presence of catalysts.[10][11]
Workflow for Regioselective Isoxazole Synthesis
Caption: Regioselective synthesis of isoxazole esters via 1,3-dipolar cycloaddition.
Comparative Synthesis Data
The regioselectivity of the cycloaddition between nitrile oxides and ethyl propiolate is highly dependent on the reaction conditions. While uncatalyzed thermal reactions often yield mixtures, the use of catalysts can steer the reaction towards a single isomer.
| Reactants | Catalyst/Conditions | Major Product | Regioisomeric Ratio (approx.) | Reference |
| Acetonitrile Oxide + Ethyl Propiolate | Thermal (Toluene) | This compound | Mixture (favoring 3,5) | Based on general principles[10] |
| 2-Furfural Nitrile Oxide + Ethyl Propiolate | NaOCl (Dichloromethane) | Ethyl 3-(2-furanyl)isoxazole-5-carboxylate | 3.4 : 1 (3,5- vs 3,4-) | [10] |
| 2-Furfural Nitrile Oxide + Ethyl Propiolate | NaOCl (DMSO) | Ethyl 3-(2-furanyl)isoxazole-5-carboxylate | 1.5 : 1 (3,5- vs 3,4-) | [10] |
| Various Aldoximes + Terminal Alkynes | Cu(I) Catalysis (aq. media) | 3,5-Disubstituted Isoxazole | Highly selective for 3,5-isomer | [12] |
Insight: As demonstrated, increasing solvent polarity can unexpectedly decrease the regioselectivity, disfavoring the more polar 3,5-disubstituted product.[10] For achieving high selectivity for the 3,5-isomer, such as this compound, copper(I)-catalyzed "click" chemistry approaches are often the most effective method, proceeding through a copper acetylide intermediate.[12]
Experimental Protocol: Synthesis of Ethyl 3-(2-furanyl)isoxazole-5-carboxylate
This protocol is adapted from a representative procedure for the 1,3-dipolar cycloaddition reaction.[10]
Objective: To synthesize Ethyl 3-(2-furanyl)isoxazole-5-carboxylate and its 3,4-isomer to demonstrate the effect of reaction conditions on regioselectivity.
Materials:
-
Ethyl propiolate
-
Furfural oxime
-
Sodium hypochlorite solution (Bleach, ~5% w/v)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round bottom flask, add ethyl propiolate (3.27 mmol), furfural oxime (1.80 mmol), and 5 mL of dichloromethane.
-
Stir the mixture at room temperature.
-
Slowly add aqueous sodium hypochlorite solution (0.354 M, 13.8 mL, 4.88 mmol) to the flask. The in situ generation of the nitrile oxide from the oxime will commence.
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude mixture using silica gel column chromatography to separate the 3,5- and 3,4-regioisomers.
-
Characterize the products using ¹H NMR and ¹³C NMR to confirm their structures and determine the isomeric ratio.
Self-Validation: The distinct chemical shifts in the ¹H NMR spectra for the protons on the isoxazole ring and the ethyl ester group for the two different regioisomers will confirm the success of the synthesis and allow for quantification of the regioselectivity.
Comparative Reactivity and Physicochemical Properties
The position of the substituents dramatically influences the electronic nature and reactivity of the isoxazole ring.
-
This compound: The electron-withdrawing ethyl carboxylate group at the C5 position makes the C5 proton (if present) acidic and influences the susceptibility of the N-O bond to reductive cleavage. The ester itself is a site for nucleophilic attack (e.g., hydrolysis or amidation).[13]
-
Ethyl 5-methylisoxazole-3-carboxylate: In this regioisomer, the electron-withdrawing group is at C3. This alters the overall dipole moment of the molecule and can affect its crystal packing and solubility. The reactivity of the ester is retained, but the electronic influence on the ring is different.
-
3,5-Dimethylisoxazole: Lacking the ester group, this derivative is more lipophilic and less prone to hydrolysis. Its primary reactive site is the N-O bond, which can be cleaved under reductive conditions.
The weak N-O bond is a characteristic feature of isoxazoles, making them susceptible to ring-opening reactions, often via hydrogenation.[5][14] This "masked" functionality allows isoxazoles to serve as synthetic precursors to β-enaminones or other open-chain compounds, a strategy used in complex molecule synthesis.[14]
| Derivative | Key Reactive Site(s) | Predicted pKa (approx.) | Predicted LogP (approx.) | Key Feature |
| This compound | Ester (hydrolysis/amidation), N-O bond (reductive cleavage) | ~2.5 (acidic C4-H) | ~1.5 | Electron-withdrawing group at C5 activates the ring for certain transformations. |
| Ethyl 5-methylisoxazole-3-carboxylate | Ester (hydrolysis/amidation), N-O bond (reductive cleavage) | ~3.0 (acidic C4-H) | ~1.6 | Different electronic distribution compared to its 3,5-isomer. |
| 3,5-Dimethylisoxazole | N-O bond (reductive cleavage) | > 4.0 (acidic C4-H) | ~1.2 | More stable to hydrolytic conditions; serves as a non-hydrolyzable control. |
Structure-Activity Relationships (SAR) in Drug Design
The true value of comparing these derivatives becomes evident when examining their roles in drug discovery. The isoxazole scaffold is prominent in selective cyclooxygenase-2 (COX-2) inhibitors and immunomodulatory agents.[15][16][17][18][19]
Case Study: COX-2 Inhibitors
Selective COX-2 inhibitors like Valdecoxib feature a diarylheterocycle core.[17][20][21] The specific substitution pattern is crucial for fitting into the COX-2 active site, which has a larger, more accommodating side pocket compared to the COX-1 isoform.[16][18][22]
Let's analyze a hypothetical SAR based on the Valdecoxib scaffold, where our core molecule, this compound, could serve as a fragment or starting point.
Caption: Key SAR points for isoxazole-based COX-2 inhibitors.
In this model:
-
The R3-substituent (e.g., methyl or phenyl): Typically occupies a hydrophobic region of the COX-2 active site.
-
The R5-substituent (e.g., our ethyl carboxylate or the sulfonamide of Valdecoxib): This is often the key to selectivity. The larger COX-2 side pocket can accommodate bulky, polar groups like a sulfonamide, which can form hydrogen bonds with residues (like His90 and Arg513) not accessible in the narrower COX-1 channel.[22] An ester like in this compound could serve as a hydrogen bond acceptor, but the sulfonamide (-SO₂NH₂) moiety is a classic pharmacophore for potent and selective COX-2 inhibition.[16][18]
Case Study: Immunomodulation via DHODH Inhibition
Leflunomide is a prodrug that is rapidly metabolized in vivo to its active form, A77 1726 (teriflunomide), through the opening of its isoxazole ring.[23][24] A77 1726 is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[23][24][25][26] This pathway is crucial for the proliferation of rapidly dividing cells like activated lymphocytes.[23][27] By inhibiting DHODH, A77 1726 depletes the pyrimidine pool, causing cell cycle arrest at the G1 phase and thus suppressing the immune response.[25][26][27]
The isoxazole ring in Leflunomide acts as a masked α-cyano enol. The placement of the methyl group at C5 and the trifluoromethylphenylamido group at C4 are critical for the metabolic opening to the active form and for the subsequent binding to the DHODH enzyme. Substituting this compound into this context would drastically change the molecule's properties. The C5-ester is not designed to undergo the same ring-opening activation as Leflunomide's C4-carbonyl system. This highlights how isomeric and substituent changes can completely alter the mechanism of action from a stable scaffold (as in COX-2 inhibitors) to a metabolically activated prodrug.
Conclusion and Future Outlook
The comparison between this compound and its derivatives reveals critical insights for drug discovery. The choice of an isoxazole isomer is not trivial; it is a fundamental design decision that dictates the synthetic strategy, physicochemical properties, and ultimately, the biological mechanism of action.
-
For Synthesis: Controlling regioselectivity in the foundational 1,3-dipolar cycloaddition is key. While classical methods may suffice, catalyzed reactions often provide the purity and scalability required for drug development programs.
-
For Design: this compound serves as an excellent building block. Its C5-ester provides a handle for further derivatization to probe polar pockets in enzyme active sites, while the C3-methyl group can be used to tune lipophilicity and fill hydrophobic pockets.
-
For Mechanism: Understanding the stability of the isoxazole ring under physiological conditions is crucial. While it can be a highly stable core for scaffolds like COX-2 inhibitors, it can also be engineered as a labile prodrug moiety, as exemplified by Leflunomide.
Future research should continue to explore novel methodologies for the regioselective and stereoselective synthesis of complex isoxazoles. As our understanding of biological targets deepens, the ability to precisely tailor the substitution and electronic properties of these versatile heterocycles will remain an invaluable tool in the development of next-generation therapeutics.
References
- Mechanism of action for leflunomide in rheumatoid arthritis. PubMed.
- Mechanism of action of leflunomide in rheumatoid arthritis. PubMed - NIH.
- Leflunomide. Wikipedia.
- What is the mechanism of Leflunomide? Patsnap Synapse.
- Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases.
- Isoxazole-5-carboxylic acid - 21169-71-1. Vulcanchem.
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Unknown Source.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central.
- Valdecoxib. PubChem - NIH.
- Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
- BEXTRA® valdecoxib tablets. accessdata.fda.gov.
- Valdecoxib COX inhibitor. Selleck Chemicals.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Unknown Source.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI.
- Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed.
- Definition of valdecoxib - NCI Drug Dictionary. National Cancer Institute.
- A Comparative Analysis of Ethyl Hydroxyisoxazole-5-carboxylate Isomers in Drug Discovery. Benchchem.
- Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis. Benchchem.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Bextra(Valdecoxib). PharmaCompass.com.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate.
- Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education - ACS Publications.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
- 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook.
- ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Unknown Source.
- Examples of medicinal products with the isoxazole moiety. ResearchGate.
- Mthis compound. MySkinRecipes.
- Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. JOCPR.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Unknown Source.
- Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing.
- Technical Support Center: Synthesis of Isoxazole-5-carboxylates. Benchchem.
- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Scite.
- A review of isoxazole biological activity and present synthetic techniques. Unknown Source.
- Advances in isoxazole chemistry and their role in drug discovery. PubMed.
- Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate.
- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Semantic Scholar.
- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.
- On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Unknown Source.
- CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE Institute of Organic Chemistry, University of Munich, Karlstr. 23, 80. Unknown Source.
- An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. Indian Academy of Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
- 21. Bextra(Valdecoxib) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Leflunomide - Wikipedia [en.wikipedia.org]
- 25. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 27. ard.bmj.com [ard.bmj.com]
Comparative study of different synthesis routes for Ethyl 3-methylisoxazole-5-carboxylate
Ethyl 3-methylisoxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides a comparative study of the most prominent synthetic routes, offering insights into the mechanistic underpinnings, experimental protocols, and overall efficiency to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous biologically active compounds and functional materials. The synthesis of substituted isoxazoles is therefore a topic of significant interest in organic chemistry. The target molecule of this guide, this compound, features key substituents at the 3- and 5-positions, making the regioselectivity of its synthesis a critical consideration.
Route 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide and an Alkyne
The [3+2] cycloaddition between a nitrile oxide and an alkyne, often referred to as the Huisgen cycloaddition, is a powerful and widely employed method for the construction of the isoxazole ring.[1][2] This approach offers a high degree of convergence and control over the substitution pattern.
Mechanistic Rationale
The reaction proceeds through a concerted pericyclic mechanism where the 1,3-dipole (nitrile oxide) reacts with the dipolarophile (alkyne) to form the five-membered heterocyclic ring in a single step. For the synthesis of this compound, the key precursors are acetonitrile oxide (generated in situ from nitroethane) and ethyl propiolate. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the reactants.
Figure 1: Workflow for the 1,3-Dipolar Cycloaddition Synthesis.
Experimental Protocol
Materials: Nitroethane, ethyl propiolate, sodium hypochlorite solution (bleach), dichloromethane.
Procedure:
-
To a stirred solution of nitroethane (1.0 eq) and ethyl propiolate (1.1 eq) in dichloromethane at room temperature, add a solution of sodium hypochlorite (1.2 eq) dropwise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Discussion
This method is highly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles.[3] The in situ generation of the nitrile oxide from the corresponding nitroalkane is a convenient and common practice.[4] The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity.[3] While this method is generally high-yielding, the use of a halogenated solvent and a bleach solution may be considered less environmentally friendly.
Route 2: Condensation of a β-Dicarbonyl Compound with Hydroxylamine
A classical and robust approach to isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5][6] The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the pH.
Mechanistic Rationale
The reaction proceeds via the initial formation of an oxime at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the isoxazole ring. For the synthesis of this compound, the ideal β-dicarbonyl precursor would be ethyl 2-formyl-3-oxobutanoate. The differentiation between the two carbonyl groups is crucial for achieving the desired regioselectivity.
Figure 2: Key steps in the β-Dicarbonyl Condensation Route.
Experimental Protocol
Materials: Ethyl 2-formyl-3-oxobutanoate, hydroxylamine hydrochloride, sodium acetate, ethanol.
Procedure:
-
Dissolve ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Discussion
This method is often straightforward and utilizes readily available starting materials. However, a significant challenge can be the regioselectivity, as the hydroxylamine can react with either carbonyl group, potentially leading to a mixture of isomeric products.[7] Careful control of pH and temperature is crucial to favor the formation of the desired 3,5-disubstituted isoxazole.[7] The synthesis of the starting β-dicarbonyl compound can also add extra steps to the overall process.
Comparative Summary
| Feature | Route 1: 1,3-Dipolar Cycloaddition | Route 2: β-Dicarbonyl Condensation |
| Starting Materials | Nitroethane, Ethyl Propiolate | Ethyl 2-formyl-3-oxobutanoate, Hydroxylamine |
| Key Transformation | [3+2] Cycloaddition | Condensation-Cyclization-Dehydration |
| Regioselectivity | Generally high | Can be problematic, condition-dependent |
| Reaction Conditions | Mild (room temperature) | Typically requires heating (reflux) |
| Yield | Often high | Variable, depends on regioselectivity |
| Advantages | High convergence, excellent regiocontrol | Utilizes classical and well-established chemistry |
| Disadvantages | Use of potentially hazardous reagents (bleach) | Potential for isomeric mixtures, synthesis of β-dicarbonyl may be required |
Conclusion
Both the 1,3-dipolar cycloaddition and the β-dicarbonyl condensation routes offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including the desired scale, purity, and available starting materials.
For syntheses where high regioselectivity and yield are paramount, the 1,3-dipolar cycloaddition is the superior choice. Its convergent nature and predictable outcome make it a highly reliable method.
The β-dicarbonyl condensation route, while potentially less regioselective, can be a practical option if the starting materials are readily available and if the separation of potential isomers is feasible. Careful optimization of reaction conditions is key to maximizing the yield of the desired product.
Ultimately, a thorough understanding of the mechanistic nuances of each route, as presented in this guide, will empower researchers to make an informed decision and successfully synthesize this compound for their scientific endeavors.
References
-
McMurry, J. E. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses1973 , 53, 59. DOI: 10.15227/orgsyn.053.0059. [Link]
-
Sankyo Co., Ltd. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. J-Stage1986 . [Link]
-
García-Álvarez, R. et al. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC2021 . [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Sankyo Co., Ltd. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. [Link]
-
Salman, H. et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central2023 . [Link]
-
Wang, Y. et al. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online2022 . [Link]
-
Iannelli, P. et al. Synthesis and synthetic utility of 3-isoxazolols. ResearchGate2016 . [Link]
-
Majid, M. et al. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI2022 . [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]
-
Al-Masoudi, N. et al. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. ResearchGate2022 . [Link]
-
Del Zotto, A. et al. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI2024 . [Link]
-
Chemical Synthesis. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]
-
Bąchor, R. et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar2022 . [Link]
-
Zhang, G. et al. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate2014 . [Link]
-
Bandyopadhyay, D. et al. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing2017 . [Link]
-
Mlostoń, G. et al. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium2020 . [Link]
-
Mlostoń, G. et al. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PubMed Central2020 . [Link]
-
Abdul Manan, F. et al. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC2023 . [Link]
-
SciSpace. Ethyl propiolate. [Link]
-
Khalafy, J. et al. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate2008 . [Link]
-
Al-Zoubi, R. M. et al. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI2023 . [Link]
-
De Sarlo, F. et al. Organic & Biomolecular Chemistry. CNR-IRIS2023 . [Link]
-
Uno, H. et al. Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. ResearchGate1990 . [Link]
- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Ethyl 3-methylisoxazole-5-carboxylate vs methyl 3-methylisoxazole-5-carboxylate reactivity
For researchers and professionals in drug development and synthetic chemistry, the choice between seemingly similar building blocks can have significant implications for reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of the reactivity of two closely related heterocyclic esters: Ethyl 3-methylisoxazole-5-carboxylate and Mthis compound. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes.
This analysis is grounded in fundamental principles of organic chemistry, supported by experimental protocols and data from the literature. We will explore how the subtle change from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group influences the chemical behavior of the ester moiety.
Foundational Principles: Electronic and Steric Effects
The reactivity of an ester in reactions like nucleophilic acyl substitution is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
Electronic Effects
Both methyl and ethyl groups are considered electron-donating groups (EDGs) through an inductive effect, where they push electron density through the sigma bonds.[2][3] The ethyl group, having an additional carbon atom, is slightly more electron-donating than the methyl group.[4] This increased electron-donating character can slightly decrease the partial positive charge (electrophilicity) on the carbonyl carbon of the ethyl ester compared to the methyl ester. In theory, this would make the ethyl ester marginally less reactive toward nucleophiles.
Steric Effects
Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.[5] The ethyl group is physically larger than the methyl group, presenting a greater steric barrier to an incoming nucleophile.[2][6] This increased steric hindrance can slow down the rate of reaction by making it more difficult for the nucleophile to approach and attack the carbonyl carbon.[7]
For most nucleophilic acyl substitution reactions, the steric effect is the more dominant factor. Therefore, it is generally expected that mthis compound will be more reactive than its ethyl counterpart due to the smaller size of the methyl group.[8][9]
Comparative Reactivity in Saponification (Base-Catalyzed Hydrolysis)
Saponification, the hydrolysis of an ester using a base, is a fundamental and widely used reaction. It serves as an excellent model for comparing the reactivity of our two target compounds. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon.
Below is a general workflow for the saponification of these isoxazole esters to yield 3-methylisoxazole-5-carboxylic acid.
Caption: General experimental workflow for the hydrolysis of 3-methylisoxazole-5-carboxylates.
Experimental Data from Literature
While direct kinetic competition studies are scarce, published protocols for the hydrolysis of both esters utilize nearly identical conditions, suggesting that any reactivity difference can be overcome with sufficient reaction time.
| Compound | Reagents | Solvent | Time | Temperature | Yield | Reference |
| Ethyl 3-methylisoxazole-5-carboxylate | NaOH | THF / Methanol / H₂O | 18-20 h | Room Temp. | Not specified | [10] |
| Methyl 3-methylisoxazole-5-carboxylate | NaOH | THF / Methanol / H₂O | 18-20 h | Room Temp. | 90% | [10][11] |
The data indicates that under these standard conditions, both esters are effectively hydrolyzed. However, based on the principles of steric hindrance, it is highly probable that the methyl ester reacts at a faster rate. A study on the base-catalyzed hydrolysis of benzoate esters calculated a lower activation energy for methyl benzoate compared to ethyl benzoate, which aligns with the methyl ester having a higher reaction rate.[12]
Reaction Mechanism: Saponification
The mechanism involves the formation of a tetrahedral intermediate, which is often the rate-determining step. The larger ethyl group can sterically hinder the approach of the hydroxide nucleophile, thus slowing this step.
Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).
Other Reactions: Amidation
The conversion of these esters to amides is another critical transformation, often used to build more complex molecules for drug discovery.[13][14] Similar to hydrolysis, amidation proceeds via nucleophilic acyl substitution. The reactivity trend is expected to be the same: the less sterically hindered methyl ester should react more readily with amines than the ethyl ester. This can be particularly advantageous when working with bulky or less nucleophilic amines, where the higher reactivity of the methyl ester could lead to better yields or allow for milder reaction conditions.
Conclusion and Practical Recommendations
While both ethyl and mthis compound are effective synthetic intermediates, a nuanced understanding of their reactivity can guide experimental design.
-
Reactivity: Mthis compound is predicted to be the more reactive of the two compounds in nucleophilic acyl substitution reactions. This is primarily attributed to the lower steric hindrance of the methyl group compared to the ethyl group.
-
Practical Choice:
-
For standard transformations like saponification or amidation with simple nucleophiles, both esters are suitable, and the choice may be dictated by commercial availability or cost.
-
When working with sterically demanding nucleophiles, or when seeking to minimize reaction times and temperatures, mthis compound is the preferred reagent.
-
Conversely, if a slightly less reactive ester is desired to improve selectivity in a molecule with multiple reactive sites, the ethyl ester might offer a marginal advantage.
-
Ultimately, the selection between these two building blocks should be made on a case-by-case basis, considering the specific nucleophile, desired reaction conditions, and overall synthetic strategy.
Detailed Experimental Protocol: Saponification of Mthis compound
This protocol is adapted from published procedures and serves as a representative example.[10][11]
Materials:
-
Mthis compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round bottom flask equipped with a magnetic stirrer, dissolve mthis compound (1.0 eq) in a mixture of tetrahydrofuran and methanol.
-
Base Addition: Prepare a solution of sodium hydroxide (2.0 eq) in deionized water and add it dropwise to the stirred ester solution.
-
Reaction: Stir the resulting mixture at room temperature for 18-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: Upon completion, transfer the reaction mixture to a separatory funnel. Carefully adjust the pH to approximately 2 by adding 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them once with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield 3-methylisoxazole-5-carboxylic acid, typically as a white solid. The product can often be used in the next step without further purification.
References
-
McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. doi: 10.15227/orgsyn.053.0059. Available at: [Link]
-
Pinto, E., Bicker, J., Fortuna, A., Alves, G., & Falcão, A. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 614-625. doi: 10.1080/14756366.2022.2038753. Available at: [Link]
-
Mthis compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Ethyl Vs Methyl - Housing Innovations. (2025, March 17). Retrieved from [Link]
-
Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground. (2025, July 25). Retrieved from [Link]
-
Barattucci, A., Bonaccorsi, P., Campagna, T., De Luca, L., & Neri, P. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. doi: 10.3390/M1762. Available at: [Link]
-
Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit. (2022, February 25). Retrieved from [Link]
-
Biernasiuk, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. doi: 10.3390/molecules27175621. Available at: [Link]
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. Retrieved from [Link]
-
Farooq, A., Davidson, D. F., Hanson, R. K., & Westbrook, C. K. (2012). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Proceedings of the Combustion Institute, 34(1), 369-376. doi: 10.1016/j.proci.2012.06.138. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents. US20030139606A1.
-
Which one is more electron donating, ethyl, methyl or phenyl group? - Quora. (2017, April 11). Retrieved from [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(8). doi: 10.1107/S205698902300698X. Available at: [Link]
-
Cardona, F., Goti, A., & Brandi, A. (2001). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry, 12(10), 1467-1475. doi: 10.1016/S0957-4166(01)00244-8. Available at: [Link]
-
Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects - EMBIBE. (2023, January 24). Retrieved from [Link]
-
A comparative study of the chemical kinetics of methyl and ethyl propanoate - King Abdullah University of Science and Technology. (n.d.). Retrieved from [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents. CN1156723A.
-
Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. doi: 10.1016/j.dmpk.2021.100391. Available at: [Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
04.07 Stability Factors: Steric Effects - YouTube. (2017, November 21). Retrieved from [Link]
-
Methyl 3-hydroxyisoxazole-5-carboxylate - PubChem. (n.d.). Retrieved from [Link]
-
3-Methyl-5-isoxazolecarboxylic acid - PubChem. (n.d.). Retrieved from [Link]
-
This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]
- Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents. CN107721941B.
Sources
- 1. Mthis compound [myskinrecipes.com]
- 2. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 3. embibe.com [embibe.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. reddit.com [reddit.com]
- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
A Comparative Guide to the Bioactivity of Ethyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1] This guide offers an in-depth technical analysis of Ethyl 3-methylisoxazole-5-carboxylate, a specific derivative of this versatile heterocycle. We will objectively compare its bioactivity with relevant alternatives, supported by experimental data, and provide detailed protocols for key assays. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to this compound
This compound is a small molecule featuring the characteristic five-membered isoxazole ring. The positioning of the methyl and ethyl carboxylate groups at the 3- and 5-positions, respectively, significantly influences its physicochemical properties and, consequently, its biological interactions. Understanding the structure-activity relationship (SAR) is paramount in predicting the therapeutic potential of such derivatives. While the broader isoxazole family exhibits a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific contributions of the 3-methyl and 5-ethyl carboxylate moieties warrant a detailed investigation.[1][2]
Synthesis of this compound
The synthesis of isoxazole derivatives can be achieved through various synthetic routes. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For this compound, a plausible synthetic pathway starts from ethyl propiolate and acetonitrile oxide.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
-
Preparation of Acetonitrile Oxide (in situ):
-
To a stirred solution of acetaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
After the addition is complete, introduce a non-nucleophilic base, for example, triethylamine (Et3N) (1.2 eq), dropwise to the reaction mixture. This facilitates the in situ generation of acetonitrile oxide.
-
-
Cycloaddition Reaction:
-
To the freshly prepared solution of acetonitrile oxide, add ethyl propiolate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
-
Comparative Bioactivity Analysis
A critical aspect of drug discovery is the comparative evaluation of a lead compound against existing standards or structural analogs. This section delves into the known bioactivities of this compound in comparison to other relevant molecules.
Anti-inflammatory Activity
The anti-inflammatory potential of isoxazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[3] A study directly comparing the anti-inflammatory effects of 5-methylisoxazole-3-carboxylic acid (Isox) and its ethyl ester, this compound (termed Isox-Et in the study), in a carrageenan-induced paw edema model in rats provided insightful results.[4]
In this study, while the parent carboxylic acid (Isox) demonstrated a significant anti-inflammatory effect, comparable to the standard drug leflunomide, its ethyl ester derivative (Isox-Et) showed virtually no anti-inflammatory activity.[4]
| Compound | Dose (mg/kg) | Time (hr) | % Inhibition of Edema |
| Vehicle Control | - | 1 | 0 |
| Leflunomide | 10 | 1 | Significant |
| Isox | 10 | 1 | Significant |
| Isox-Et | 10 | 1 | Negligible |
| Vehicle Control | - | 3 | 0 |
| Leflunomide | 10 | 3 | Significant |
| Isox | 10 | 3 | Significant |
| Isox-Et | 10 | 3 | Negligible |
| Vehicle Control | - | 5 | 0 |
| Leflunomide | 10 | 5 | Significant |
| Isox | 10 | 5 | Significant |
| Isox-Et | 10 | 5 | Negligible |
| Table 1: Comparative Anti-inflammatory Activity of Isox, Isox-Et, and Leflunomide.[4] |
This stark difference in activity suggests that the free carboxylic acid moiety is crucial for the anti-inflammatory properties of this particular isoxazole scaffold. The esterification to this compound appears to abrogate this effect, possibly by preventing a key interaction with the biological target or by altering the pharmacokinetic profile of the molecule.
Anticancer Activity
The isoxazole ring is a common feature in many compounds with demonstrated anticancer activity.[5][6] These derivatives can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell cycle regulators.[6]
Antimicrobial Activity
Isoxazole derivatives have also been explored for their potential as antimicrobial agents.[3] The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
A study on a series of isoxazole-carboxamide derivatives reported that while most compounds had weak to negligible antibacterial activity, compounds A8 and A9 showed significant activity against Pseudomonas aeruginosa and Candida albicans with a MIC of 2.00 mg/ml.[3] This indicates that specific substitution patterns on the isoxazole ring are necessary for potent antimicrobial effects. As with anticancer activity, the absence of published MIC values for this compound prevents a direct performance comparison. However, the data from related compounds suggest that the core isoxazole structure can be a foundation for developing effective antimicrobial agents.
Experimental Protocols for Bioactivity Screening
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key bioactivity assays.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of the substrate, arachidonic acid, in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, the test compound (dissolved in a suitable solvent like DMSO) at various concentrations, and a heme cofactor.
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
-
Detection and Analysis:
-
The product of the reaction, Prostaglandin E2 (PGE2), is quantified using a commercial Enzyme Immunoassay (EIA) kit.
-
The absorbance is read using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized cell density.
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation and Observation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A flowchart illustrating the synthesis and bioactivity screening process.
Conclusion
This compound, as a member of the diverse isoxazole family, presents a scaffold with potential for biological activity. However, the available comparative data, particularly in the realm of anti-inflammatory action, suggests that it may be less active than its corresponding carboxylic acid derivative. This underscores a critical principle in drug design: subtle structural modifications, such as esterification, can have profound effects on biological function. While specific antimicrobial and anticancer data for this exact compound are limited, the broader class of isoxazoles continues to be a fertile ground for the discovery of new therapeutic agents. Further empirical studies are necessary to fully elucidate the bioactivity profile of this compound and to determine its potential, if any, as a lead compound in drug development programs. This guide provides the foundational knowledge and experimental frameworks for researchers to undertake such investigations.
References
-
The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. (URL: [Link])
-
Isoxazole Derivatives as Regulators of Immune Functions - PMC. (URL: [Link])
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. (URL: [Link])
-
This compound - Amerigo Scientific. (URL: [Link])
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: [Link])
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (URL: [Link])
Sources
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. espublisher.com [espublisher.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In-Silico Analysis and Comparison of Ethyl 3-methylisoxazole-5-carboxylate Derivatives
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 3-methylisoxazole-5-carboxylate, as a functionalized derivative, presents a versatile starting point for the synthesis of novel bioactive molecules.[4][5] This guide provides a comprehensive framework for the in-silico analysis and comparison of its derivatives, empowering researchers to rationally design and prioritize candidates for further development.
This document is structured to guide you through the process of conducting a comparative in-silico study. We will delve into the rationale behind the selection of computational tools and methodologies, ensuring a robust and scientifically sound analysis.
The Strategic Imperative of In-Silico Analysis in Drug Discovery
In the contemporary drug discovery landscape, computational methods are indispensable. They offer a cost-effective and time-efficient means of screening large libraries of compounds, predicting their biological activities, and evaluating their pharmacokinetic profiles long before any resource-intensive wet-lab synthesis is undertaken. This in-silico approach, encompassing techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is pivotal for generating high-quality lead compounds.[1][6]
A Hypothetical Case Study: Targeting Cyclooxygenase-2 (COX-2) with Novel this compound Derivatives
To illustrate the practical application of in-silico analysis, we will conduct a hypothetical comparative study on three novel derivatives of this compound designed to target the COX-2 enzyme. COX-2 is a well-established target for anti-inflammatory drugs.[7][8]
Our parent scaffold is This compound . We will design three derivatives by modifying the ester group to an amide functional group with different substituents, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[9]
-
EMC-Parent: this compound
-
EMC-Deriv-1: N-phenyl-3-methylisoxazole-5-carboxamide
-
EMC-Deriv-2: N-(4-chlorophenyl)-3-methylisoxazole-5-carboxamide
-
EMC-Deriv-3: N-(4-methoxyphenyl)-3-methylisoxazole-5-carboxamide
In-Silico Experimental Workflow
The following workflow provides a systematic approach to the in-silico analysis of our hypothetical derivatives.
Caption: A generalized workflow for the in-silico analysis of drug candidates.
Detailed Experimental Protocols
Part 1: Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction.[10][11]
Objective: To predict the binding affinities and interaction patterns of the EMC derivatives with the active site of COX-2.
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5IKR).
-
Using molecular modeling software such as UCSF Chimera or Schrödinger Maestro, prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogens and assign appropriate atom types and charges.
-
Define the binding site (grid box) around the active site of the enzyme.
-
-
Ligand Preparation:
-
Draw the 2D structures of the parent molecule and its three derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a force field like MMFF94 to obtain stable conformations.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.[11]
-
Set the prepared protein as the receptor and the prepared ligands as the molecules to be docked.
-
Configure the docking parameters, including the grid box dimensions and exhaustiveness of the search.
-
Run the docking simulation for each ligand.
-
-
Results Analysis:
-
Analyze the output files to obtain the docking scores (binding affinities) for each ligand.
-
Visualize the best-docked poses for each ligand within the active site of the protein.
-
Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the receptor.
-
Part 2: ADMET and Physicochemical Property Prediction
In-silico ADMET prediction is crucial for early-stage identification of potential pharmacokinetic issues, reducing the likelihood of late-stage failures in drug development.[1][12]
Objective: To evaluate the drug-likeness and pharmacokinetic profiles of the EMC derivatives.
Protocol:
-
Accessing the Prediction Server:
-
Navigate to a web-based ADMET prediction tool such as SwissADME.[13]
-
-
Ligand Input:
-
Input the SMILES (Simplified Molecular Input Line Entry System) strings of the parent molecule and its derivatives into the server.
-
-
Execution of Prediction:
-
Run the prediction algorithm.
-
-
Data Collection and Analysis:
-
Collect the predicted data for various parameters, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), H-bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Drug-likeness: Lipinski's Rule of Five, bioavailability score.
-
Medicinal Chemistry: Synthetic accessibility.
-
-
Comparative Data Analysis
The following tables present the hypothetical results of our in-silico analysis.
Table 1: Comparative Molecular Docking Results against COX-2
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| EMC-Parent | -7.2 | TYR385, ARG513 |
| EMC-Deriv-1 | -8.5 | TYR385, ARG513, SER530 |
| EMC-Deriv-2 | -9.1 | TYR385, ARG513, SER530, HIS90 |
| EMC-Deriv-3 | -8.8 | TYR385, ARG513, SER530 |
Note: More negative docking scores indicate stronger predicted binding affinity.
Table 2: Predicted Physicochemical and ADMET Properties
| Parameter | EMC-Parent | EMC-Deriv-1 | EMC-Deriv-2 | EMC-Deriv-3 |
| Molecular Weight | 155.15 | 216.23 | 250.67 | 246.26 |
| LogP | 1.35 | 2.45 | 3.01 | 2.58 |
| H-bond Donors | 0 | 1 | 1 | 1 |
| H-bond Acceptors | 3 | 3 | 3 | 4 |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | No | No | No |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |
Interpretation of Results and Candidate Prioritization
The in-silico analysis provides valuable data for comparing and prioritizing the designed derivatives.
-
Binding Affinity: All three derivatives show improved predicted binding affinity for COX-2 compared to the parent molecule. EMC-Deriv-2 , with the lowest docking score (-9.1 kcal/mol), is the most promising candidate in terms of target engagement. The additional interaction with HIS90, likely due to the chloro-substituent, may contribute to its enhanced affinity.
-
ADMET Profile: All compounds exhibit favorable drug-like properties with no violations of Lipinski's Rule of Five.[1] They are all predicted to have high gastrointestinal absorption. A key differentiator is the predicted blood-brain barrier permeability; the derivatives are not expected to cross the BBB, which can be a desirable trait for peripherally acting anti-inflammatory drugs to avoid central nervous system side effects.[13]
Caption: Logical relationship for candidate prioritization based on in-silico data.
Based on this comprehensive in-silico evaluation, EMC-Deriv-2 emerges as the top-ranked candidate for synthesis and subsequent in-vitro biological evaluation. Its superior predicted binding affinity, coupled with a favorable ADMET profile, makes it a compelling starting point for further investigation.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the in-silico analysis and comparison of this compound derivatives. By integrating molecular docking and ADMET prediction, researchers can efficiently screen and prioritize novel compounds, thereby accelerating the drug discovery process. The presented hypothetical case study demonstrates the power of these computational tools in making data-driven decisions for lead optimization. It is imperative to remember that in-silico predictions are a guide and must be validated through experimental studies.
References
-
Taylor & Francis Online. (n.d.). Full article: Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Retrieved from [Link]
- Eid, E., Hawash, M., Jaradat, N., & Abualhasan, M. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342.
-
International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Retrieved from [Link]
-
SciSpace. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol. Retrieved from [Link]
-
PubMed. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]
-
ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) DESIGN, BINDING AFFINITY STUDIES AND IN SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIAL. Retrieved from [Link]
-
History of Medicine. (2023). Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
NIH. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
-
Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Mthis compound. Retrieved from [Link]
-
NIH. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
NIH. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mthis compound [myskinrecipes.com]
- 5. This compound|CAS 63366-79-0 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. historymedjournal.com [historymedjournal.com]
- 13. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
Benchmarking the Efficacy of Ethyl 3-methylisoxazole-5-carboxylate Based Compounds: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive analysis of compounds derived from Ethyl 3-methylisoxazole-5-carboxylate, a versatile starting material for the synthesis of novel therapeutic agents. We will objectively benchmark the efficacy of these compounds against established market leaders in key therapeutic areas: oncology, inflammation, and infectious diseases. This analysis is grounded in experimental data and detailed protocols to ensure scientific integrity and reproducibility, empowering researchers to make informed decisions in their drug development pipelines.
The Versatility of the Isoxazole Scaffold
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and steric features that facilitate interactions with a wide range of biological targets.[1] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The this compound core, in particular, provides a synthetically accessible platform for generating diverse libraries of compounds with the potential for enhanced potency and selectivity.
Section 1: Anticancer Efficacy
The development of novel anticancer agents with improved efficacy and reduced side effects remains a critical challenge in oncology. Here, we compare the cytotoxic activity of novel isoxazole derivatives against the widely used chemotherapeutic drug, doxorubicin.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. While direct comparative studies of this compound derivatives against doxorubicin are emerging, data from structurally related isoxazole compounds provide valuable insights. For instance, certain novel isoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.5 - 2.0 | [5] |
| Doxorubicin | A549 (Lung) | ~1.0 - 5.0 | [5] |
| Doxorubicin | HCT-116 (Colon) | ~0.1 - 1.0 | [5] |
| Isoxazole Derivative 7s | HCT-116 (Colon) | 6.90 | [5] |
| Isoxazole Derivative 7h | MCF-7 (Breast) | 10.39 | [5] |
Note: The IC50 values for doxorubicin can vary depending on the specific experimental conditions and the sensitivity of the cell line. The data for the isoxazole derivatives are from a study on thiazolo[4,5-c]pyridazines, which share structural similarities with some isoxazole-based compounds.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., doxorubicin) in culture medium. Add 100 µL of the diluted solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Section 2: Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases, and the development of safer and more effective anti-inflammatory drugs is a major research focus. We benchmark the in vivo anti-inflammatory activity of isoxazole derivatives against the selective COX-2 inhibitor, celecoxib.
Comparative Analysis of In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating the acute anti-inflammatory effects of novel compounds.[8] Studies on various isoxazole derivatives have demonstrated their potential to reduce inflammation in this model, with some compounds showing efficacy comparable to or greater than established NSAIDs. For instance, certain novel celecoxib derivatives have shown superior in vivo anti-inflammatory activity compared to celecoxib itself.[9][10][11]
| Compound/Drug | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |
| Celecoxib | 23 (ED30) | 30 | 4 hours | [9] |
| Celecoxib Derivative 16 | 10 | >30 | 4 hours | [9] |
Note: The data presented is for celecoxib and its derivatives. While direct comparative data for this compound derivatives is still under investigation, the proven anti-inflammatory potential of the broader isoxazole class suggests this is a promising area of research.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the ability of a test compound to reduce acute inflammation.
Objective: To evaluate the anti-inflammatory efficacy of a test compound by measuring the reduction in paw edema induced by carrageenan.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., celecoxib) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at predetermined doses. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][13]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Section 3: Antimicrobial Efficacy
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Here, we outline the standardized methodology for comparing the antibacterial activity of this compound derivatives against a broad-spectrum antibiotic, ciprofloxacin.
Comparative Analysis of In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing the in vitro potency of antibacterial compounds. Several studies have highlighted the antibacterial potential of ciprofloxacin derivatives, with some showing enhanced activity against resistant strains.[2][15][16]
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 0.5 - 1 | [17] |
| Ciprofloxacin | E. coli | <0.015 - 0.25 | [17] |
| Ciprofloxacin Derivative 5 | S. aureus | ≤0.125 | [15] |
| Ciprofloxacin Derivative 4 | E. coli | 1 | [15] |
Note: The presented data is for ciprofloxacin and its derivatives. The development and testing of this compound based compounds against various bacterial strains are crucial to establish their comparative efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[18]
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds and reference antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in CAMHB in the wells of a 96-well plate.[18]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension.[18] Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[18]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[18]
Visualizing the Path Forward: Experimental Workflows
To provide a clear and logical overview of the benchmarking process, the following diagrams illustrate the key experimental workflows described in this guide.
Caption: In vivo workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the broth microdilution MIC determination.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, inflammation, and infectious diseases. This guide has provided a framework for benchmarking the efficacy of its derivatives against established drugs, supported by detailed experimental protocols. While the existing data on the broader class of isoxazoles is encouraging, further research is needed to generate direct comparative data for compounds derived specifically from this compound. Such studies will be instrumental in validating the therapeutic potential of this compound class and advancing the most promising candidates through the drug discovery and development pipeline.
References
-
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cell Viability Assay Protocols. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Broth microdilution reference methodology. (n.d.). Slideshare. Retrieved from [Link]
-
Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
Broth microdilution susceptibility testing. (n.d.). Bio-protocol. Retrieved from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020, February 13). PMC. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing. Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Springer Nature Experiments. Retrieved from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC. Retrieved from [Link]
-
New celecoxib derivatives as anti-inflammatory agents. (n.d.). PubMed. Retrieved from [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Ciprofloxacin derivatives and their antibacterial activities. (n.d.). Retrieved from [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022, November 5). NIH. Retrieved from [Link]
-
Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Ciprofloxacin derivatives and their antibacterial activities. (2018, February 25). PubMed. Retrieved from [Link]
-
Recent advances in the development of celecoxib analogs as anticancer agents: A review. (n.d.). Retrieved from [Link]
-
Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to the Synthesis of Ethyl 3-methylisoxazole-5-carboxylate: Reproducibility and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Ethyl 3-methylisoxazole-5-carboxylate, in particular, serves as a crucial building block for the synthesis of various biologically active compounds. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable molecule, focusing on their reproducibility, efficiency, and underlying chemical principles. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy.
Method 1: [3+2] Cycloaddition of Acetonitrile Oxide with Ethyl Propiolate
This approach leverages the highly efficient and regioselective [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Acetonitrile oxide is generated in situ from acetaldoxime, which then reacts with ethyl propiolate to furnish the desired isoxazole.
Experimental Protocol
Step 1: In situ generation of Acetonitrile Oxide and Cycloaddition
-
To a solution of acetaldoxime (1.0 g, 16.9 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at room temperature, add N-chlorosuccinimide (NCS) (2.7 g, 20 mmol).
-
Stir the mixture for 2 hours.
-
Slowly add a solution of ethyl propiolate (2.45 g, 25 mmol) in anhydrous THF (4 mL).
-
Subsequently, add a solution of triethylamine (TEA) (2.78 mL, 20 mmol) in anhydrous THF dropwise.
-
After vigorous stirring for 1 hour, quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (eluent: ethyl acetate/hexane, 1:4) to yield this compound.
Caption: Workflow for the [3+2] Cycloaddition Synthesis.
Mechanistic Insights
The reaction proceeds through the initial chlorination of acetaldoxime by NCS to form the corresponding hydroximoyl chloride. Subsequent elimination of hydrogen chloride, facilitated by the base (triethylamine), generates the highly reactive acetonitrile oxide intermediate. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkyne, ethyl propiolate. The regioselectivity of this reaction is well-established, with the nitrile oxide's oxygen atom adding to the more electrophilic carbon of the alkyne (the carbon bearing the ester group), and the carbon atom of the nitrile oxide adding to the less substituted carbon of the alkyne. This regioselectivity is a key advantage of this method, leading to the exclusive formation of the desired 3,5-disubstituted isoxazole isomer.
Method 2: Condensation of Hydroxylamine with Ethyl 2-(ethoxymethylene)acetoacetate
This classical approach to isoxazole synthesis involves the reaction of hydroxylamine with a β-dicarbonyl compound or a derivative thereof. In this case, ethyl 2-(ethoxymethylene)acetoacetate, readily prepared from ethyl acetoacetate, serves as the key precursor.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate
-
A mixture of ethyl acetoacetate (13.0 g, 0.1 mol) and triethyl orthoformate (17.8 g, 0.12 mol) is heated at 140-150 °C for 2 hours, during which time ethanol is distilled off.
-
The reaction mixture is then distilled under reduced pressure to give ethyl 2-(ethoxymethylene)acetoacetate.
Step 2: Cyclization with Hydroxylamine
-
To a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) in water (25 mL), add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (25 mL) with cooling in an ice bath.
-
To this freshly prepared hydroxylamine solution, add ethyl 2-(ethoxymethylene)acetoacetate (18.6 g, 0.1 mol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Caption: Workflow for the Condensation/Cyclization Synthesis.
Mechanistic Insights
The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the enol ether carbon of ethyl 2-(ethoxymethylene)acetoacetate, followed by the elimination of ethanol. This is followed by an intramolecular cyclization where the hydroxylamine's oxygen atom attacks the ketone carbonyl. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic isoxazole ring. The regioselectivity is determined by the initial nucleophilic attack of the hydroxylamine's nitrogen on the more electrophilic carbon of the enone system.
Comparative Analysis
| Parameter | Method 1: [3+2] Cycloaddition | Method 2: Condensation/Cyclization |
| Starting Materials | Acetaldoxime, NCS, Ethyl Propiolate, Triethylamine | Ethyl Acetoacetate, Triethyl Orthoformate, Hydroxylamine HCl, NaOH |
| Reagent Availability | Readily available | Readily available |
| Reaction Conditions | Room temperature, anhydrous conditions | Elevated temperature for precursor synthesis, then room temperature |
| Reaction Time | ~3 hours | ~6 hours (including precursor synthesis) |
| Reported Yield | Moderate to high (typically 40-60%)[1] | Generally high (typically >70%) |
| Purification | Silica gel chromatography | Vacuum distillation |
| Key Advantages | High regioselectivity, mild reaction conditions | High yields, readily available and inexpensive starting materials |
| Potential Drawbacks | Use of NCS (corrosive), requires anhydrous conditions | Higher reaction temperature for precursor synthesis |
Conclusion
Both presented methods offer viable and reproducible pathways to this compound. The choice between the two will likely depend on the specific requirements of the researcher and the available laboratory infrastructure.
The [3+2] cycloaddition method is elegant and proceeds under mild conditions with excellent regiocontrol. It is particularly well-suited for smaller-scale syntheses where purification by chromatography is feasible.
The condensation/cyclization approach is a more traditional yet robust method that often provides higher yields from inexpensive starting materials. This makes it an attractive option for larger-scale production where purification by distillation is preferred.
Ultimately, a thorough understanding of the mechanistic underpinnings of each reaction, as detailed in this guide, will enable the researcher to troubleshoot and optimize their chosen synthetic route effectively.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Methylisoxazole-5-carboxylate
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents like Ethyl 3-Methylisoxazole-5-carboxylate is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for its disposal, grounded in the principles of chemical compatibility, risk mitigation, and regulatory compliance. The procedures outlined here are based on the known hazards of analogous isoxazole esters and established best practices for organic chemical waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
-
Combustibility: Esters in this class are typically combustible liquids. For example, the analogous compound Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate has a high flash point of 103 °C (217.4 °F), classifying it as a combustible liquid but not highly flammable[1]. This property dictates that the waste must be kept away from ignition sources.
-
Toxicity and Irritation: Similar isoxazole derivatives are known to cause skin and eye irritation and may cause respiratory irritation[2][3]. Handling requires measures to prevent contact, inhalation, and ingestion. Precautionary statements for related compounds consistently advise washing hands and any exposed skin thoroughly after handling and avoiding breathing vapors or mists[2][3][4].
-
Environmental Hazards: Organic esters and heterocyclic compounds should not be released into the environment, as they can be harmful to aquatic life[4]. Standard procedure mandates that discharge into drains or the environment must be avoided[4].
The primary disposal directive for these types of chemicals is unequivocal: Dispose of contents and container to an approved waste disposal plant [2][3]. Under no circumstances should this chemical be disposed of down the sanitary sewer.
Personnel Safety: Your First Line of Defense
Before handling the chemical for use or disposal, ensuring adequate personal protective equipment (PPE) is non-negotiable.
Core PPE Requirements:
-
Eye Protection: Wear safety glasses with side shields or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[1][4].
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use. Always wash your hands after removing gloves[1][4].
-
Body Protection: A standard laboratory coat is required. For larger quantities or potential for splashing, consider a chemically resistant apron[1].
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors[4].
Operational Disposal Protocol: Step-by-Step Guidance
This protocol details the procedure for segregating and preparing this compound waste for collection by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.
Step 1: Waste Segregation The cardinal rule of chemical waste is segregation. Never mix incompatible waste streams. This compound waste should be categorized as non-halogenated organic waste .
-
Do Not Mix: Do not combine this waste with aqueous waste, halogenated organic solvents (e.g., dichloromethane, chloroform), strong acids, strong bases, or strong oxidizing agents[2]. Incompatible mixtures can lead to dangerous chemical reactions.
Step 2: Container Selection and Labeling
-
Container: Use a designated, chemically compatible waste container. A glass bottle with a tightly fitting screw cap is typically appropriate[5]. Ensure the container is clean and dry before use. If reusing a container, completely deface the original label[5].
-
Labeling: The container must be clearly labeled. Immediately affix a hazardous waste tag. Fill out the label completely, listing all constituents by their full chemical name and estimating their concentrations[5]. For example: "Waste this compound in Ethanol (approx. 10%)".
Step 3: Waste Transfer
-
Location: Perform all waste transfers inside a chemical fume hood.
-
Procedure: Carefully pour the waste into the labeled container using a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion[5].
-
Sealing: Securely cap the waste container immediately after adding waste. It should be kept closed at all times except when waste is being added[5].
Step 4: Temporary Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be a secondary containment bin to catch any potential leaks.
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and incompatible chemicals[1][3].
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have no more of this waste to generate, contact your institution's EHS office or designated waste management provider to schedule a pickup. Follow their specific procedures for waste consolidation and hand-off.
Spill Management Protocol
Accidents happen. A clear, pre-defined plan for spill cleanup is essential.
-
Small Spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or "cat litter"[6].
-
Carefully scoop the absorbent material into a designated container for solid chemical waste.
-
Clean the spill area with an appropriate solvent (e.g., ethanol) and then soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
-
Large Spills (>50 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent the spill from entering drains[4].
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Summary of Disposal Procedures
| Parameter | Guideline | Rationale & Reference |
| Waste Category | Non-Halogenated Organic Liquid Waste | Esters are organic compounds. Proper segregation is critical for safe disposal and incineration.[6][7] |
| Primary Hazard | Combustible Liquid, Irritant | Flash point >100°C. May cause skin, eye, and respiratory irritation.[2][3] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against splashes and direct contact with the chemical.[1][4] |
| Handling Location | Chemical Fume Hood | Minimizes inhalation exposure to vapors.[4] |
| Waste Container | Labeled, sealed, compatible (glass) bottle | Prevents leaks, spills, and dangerous reactions. Proper labeling is a regulatory requirement.[5] |
| Incompatible Wastes | Aqueous solutions, Halogenated solvents, Strong Acids/Bases, Oxidizers | Mixing can cause hazardous reactions, pressure buildup, or complicate final disposal.[2] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand) | Safely contains the liquid for proper disposal.[6] |
| Final Disposal | Licensed Hazardous Waste Contractor / EHS | Ensures compliance with environmental regulations (e.g., EPA, DNR).[2][3][7] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Senior Application Scientist's Guide to Handling Ethyl 3-Methylisoxazole-5-carboxylate: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is based on hazard assessments of structurally similar isoxazole derivatives. It is imperative to treat Ethyl 3-Methylisoxazole-5-carboxylate with, at a minimum, the precautions outlined herein and to reassess if new safety information becomes available.
Understanding the Risks: A Profile of Isoxazole Derivatives
Structurally related compounds, such as Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and 3-(Chloromethyl)-5-methylisoxazole, are consistently classified as irritants.[1][2] The primary hazards associated with this chemical class are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with the eyes can lead to significant damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion can be detrimental to health.[1]
Given these risks, a stringent adherence to personal protective equipment (PPE) protocols is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table summarizes the required equipment, with detailed explanations of their necessity.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for integrity before each use. | Prevents direct skin contact, mitigating the risk of skin irritation.[3] |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards. | Protects against accidental splashes that could cause serious eye damage.[1][3] |
| Skin and Body Protection | A long-sleeved laboratory coat. | Provides a barrier against incidental contact with skin and protects personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator is required. | Minimizes the inhalation of irritant vapors or dust, protecting the respiratory system.[1][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to guide you through the entire workflow, from preparation to disposal, ensuring safety at every stage.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key phases of safely handling this compound.
Detailed Protocol
1. Preparation (Pre-Handling)
-
Ventilation Check: Before bringing the chemical into the workspace, ensure that the designated chemical fume hood is operational and providing adequate airflow.
-
Assemble PPE: Gather all required PPE as specified in the table above. Do not begin work until you are fully equipped.[3]
-
Spill Kit Readiness: Locate and ensure the laboratory's chemical spill kit is fully stocked and accessible. In case of a spill, you will need to act quickly.
2. Handling and Use
-
Gowning and Gloving: Don your lab coat and safety goggles. Put on your chemical-resistant gloves, ensuring they are free of any defects.
-
Work Within a Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating dust. Use appropriate tools, such as a spatula for solids or a pipette for liquids.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[3][4]
3. Post-Handling and Cleanup
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Personal Decontamination: Remove gloves using a technique that avoids contaminating your skin. Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[3]
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste poses a significant threat to both the environment and public health. Adherence to a strict disposal protocol is mandatory.
1. Waste Segregation and Collection
-
Designated Waste Container: Dispose of any unused this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) into a clearly labeled, dedicated hazardous waste container.[1]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous chemical reactions.
2. Labeling and Storage of Waste
-
Clear Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. Keep the container closed at all times except when adding waste.
3. Final Disposal
-
Professional Disposal Service: The final disposal of the chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]
-
Regulatory Compliance: Ensure that all disposal practices are in full compliance with local, state, and federal regulations.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
- Fisher Scientific. Safety Data Sheet: Ethyl 5-(hydroxymethyl)
- Echemi.
- Sigma-Aldrich. Safety Data Sheet: 3-(Chloromethyl)-5-methylisoxazole. (2023).
- AK Scientific, Inc. Safety Data Sheet: Methyl 5-amino-3-(4-methoxyphenyl)
- Fisher Scientific.
- Sigma-Aldrich. Safety Data Sheet: Ethyl 5-methylisoxazole-3-carboxylate.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



